molecular formula C11H9NO3 B170074 3-Acetylindolizine-1-carboxylic acid CAS No. 120221-69-4

3-Acetylindolizine-1-carboxylic acid

Cat. No.: B170074
CAS No.: 120221-69-4
M. Wt: 203.19 g/mol
InChI Key: OCNARWZVXHBIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetylindolizine-1-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetylindolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7(13)10-6-8(11(14)15)9-4-2-3-5-12(9)10/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNARWZVXHBIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600486
Record name 3-Acetylindolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120221-69-4
Record name 3-Acetyl-1-indolizinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120221-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetylindolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 3-Acetylindolizine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Acetylindolizine-1-carboxylic acid is a heterocyclic organic compound featuring an indolizine core. Indolizine is an aromatic, bicyclic system composed of a fused pyridine and pyrrole ring, making it an isomer of indole. The presence of both an acetyl group and a carboxylic acid moiety on this scaffold suggests a molecule with potential for diverse chemical reactivity and applications in medicinal chemistry and materials science. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its structure, properties, and potential utility.

Chemical Structure and Properties

The structural framework of this compound consists of an indolizine ring system substituted at position 1 with a carboxylic acid group and at position 3 with an acetyl group. This arrangement of functional groups influences its chemical behavior and physical properties.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[1][2]
Molecular Weight 203.19 g/mol [2]
CAS Number 22270-52-0[1]
120221-69-4[2]
Appearance Pale yellow to yellow crystalline powder[1]
Melting Point 198-202 °C[1]
Density 1.32 g/cm³[1]
Solubility Soluble in organic solvents like DMSO, DMF; slightly soluble in water.[1]
Storage Store in a cool, dry, well-ventilated place, away from light.[1][2]

Synthesis and Reactivity

Logical Synthesis Workflow

A plausible synthetic route for this compound could involve the steps outlined in the diagram below. This represents a generalized workflow for the construction of substituted indolizine scaffolds.

Synthesis_Workflow General Synthetic Workflow for this compound start Pyridine Derivative intermediate1 Pyridinium Ylide Formation start->intermediate1 reagent1 α-Halocarbonyl Compound reagent1->intermediate1 intermediate2 1,3-Dipolar Cycloaddition intermediate1->intermediate2 + Acetylenic Ester intermediate3 Indolizine Core intermediate2->intermediate3 Aromatization final_product 3-Acetylindolizine-1- carboxylic acid intermediate3->final_product Functional Group Modification

Caption: A generalized synthetic pathway for producing substituted indolizines.

Reactivity

The reactivity of this compound is dictated by its three main components: the carboxylic acid group, the acetyl group, and the indolizine ring.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to an alcohol.[3][4] Its acidity allows for salt formation with bases.[4]

  • Acetyl Group: The carbonyl of the acetyl group is susceptible to nucleophilic attack, and the methyl protons are acidic, allowing for reactions such as aldol condensation.

  • Indolizine Ring: The electron-rich nature of the indolizine ring makes it prone to electrophilic substitution. The positions of substitution will be directed by the existing acetyl and carboxylic acid groups.

Applications in Research and Drug Development

Indolizine and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. While specific biological activities for this compound are not extensively documented, related heterocyclic carboxylic acids have shown promise as inhibitors of various enzymes and receptors.[5][6]

The carboxylic acid moiety is a common feature in many drugs, often crucial for binding to biological targets.[7][8] The indolizine scaffold itself provides a rigid, lipophilic structure that can be explored for interactions with protein binding pockets. Therefore, this compound serves as a valuable building block or fragment for the synthesis of more complex molecules with potential therapeutic applications.[1]

Potential Drug Discovery Workflow

The following diagram illustrates a logical workflow for how a compound like this compound could be utilized in a drug discovery program.

Drug_Discovery_Workflow Drug Discovery Workflow Utilizing an Indolizine Scaffold start Scaffold Selection (e.g., 3-Acetylindolizine- 1-carboxylic acid) library_synthesis Library Synthesis (Amide/Ester Formation) start->library_synthesis screening High-Throughput Screening (HTS) library_synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: A typical workflow for drug discovery starting from a core scaffold.

Experimental Protocols

Given the utility of the carboxylic acid group for derivatization, a general protocol for amide bond formation is provided below. This represents a common and crucial reaction in medicinal chemistry for generating compound libraries for screening.

General Protocol for Amide Synthesis

  • Activation of the Carboxylic Acid:

    • Dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂).

    • Add 1.1 equivalents of a peptide coupling agent (e.g., HATU, HBTU, or EDCI) and 1.2 equivalents of a base (e.g., DIPEA or triethylamine).

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Coupling:

    • To the activated ester solution, add 1.05 equivalents of the desired primary or secondary amine.

    • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.

Conclusion

This compound is a versatile heterocyclic compound with a combination of functional groups that make it a valuable tool in organic synthesis and medicinal chemistry. Its well-defined structure and predictable reactivity provide a solid foundation for the design and synthesis of novel compounds with potential biological activity. This guide has summarized its key properties and outlined logical workflows for its synthesis and application, providing a resource for researchers interested in exploring the chemical space of indolizine derivatives.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Acetylindolizine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylindolizine-1-carboxylic acid is a heterocyclic compound featuring an indolizine core, which is a structural isomer of indole. The indolizine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. Derivatives of indolizine have demonstrated a wide range of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, along with relevant experimental and theoretical methodologies.

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented below. Due to the limited availability of experimental data for certain parameters, predicted values from computational models are also included to provide a more complete profile.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol [6]
CAS Number 22270-52-0[6]
Appearance Pale yellow to yellow crystalline powder[6]
Melting Point 198-202 °C[6]
Boiling Point Predicted: 453.5 ± 45.0 °C (at 760 mmHg)Predicted
Density 1.32 g/cm³[6]
Solubility Soluble in DMSO and DMF; slightly soluble in water.[6]
pKa (acidic) Predicted: 3.5 ± 0.2Predicted
logP Predicted: 1.8 ± 0.5Predicted

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported in publicly available literature. However, general synthetic strategies for the indolizine core, such as the Tschitschibabin reaction and 1,3-dipolar cycloaddition, can be adapted for its preparation.

General Synthesis Approach: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful method for constructing the indolizine ring system. A plausible synthetic route to this compound via this method is outlined below. This protocol is a generalized representation and would require optimization for this specific target molecule.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Formation Pyridine Pyridine PyridiniumYlide Pyridinium Ylide Pyridine->PyridiniumYlide Reaction with Ethyl Bromoacetate Bromoacetate Ethyl Bromoacetate Acetylenedicarboxylate Dimethyl Acetylenedicarboxylate Cycloadduct Dihydropyridine Intermediate PyridiniumYlide->Cycloadduct [3+2] Cycloaddition with Dimethyl Acetylenedicarboxylate IndolizineEster Indolizine Diester Cycloadduct->IndolizineEster Oxidation FinalProduct This compound IndolizineEster->FinalProduct Hydrolysis and Acetylation G Indolizine Indolizine Derivatives Antimicrobial Antimicrobial Activity Indolizine->Antimicrobial Antioxidant Antioxidant Activity Indolizine->Antioxidant Anticancer Anticancer Activity Indolizine->Anticancer CNS CNS Depressant Activity Indolizine->CNS

References

In-Depth Technical Guide: 3-Acetylindolizine-1-carboxylic Acid (CAS 120221-69-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylindolizine-1-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 120221-69-4, is a heterocyclic organic compound featuring an indolizine core. The indolizine scaffold, a fused bicyclic system containing a nitrogen atom at the bridgehead, is a key structural motif in numerous natural products and synthetic compounds of significant biological interest. The presence of both an acetyl and a carboxylic acid functional group on this scaffold suggests a potential for diverse chemical reactivity and a range of pharmacological activities. This technical guide provides a comprehensive overview of the available chemical data, potential synthetic approaches, and the broader biological context of indolizine derivatives, which can inform research and development efforts involving this compound.

Chemical and Physical Properties

Quantitative data for this compound is primarily available from chemical suppliers. Key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 120221-69-4N/A
Molecular Formula C₁₁H₉NO₃[1][2]
Molecular Weight 203.19 g/mol [1][2]
Appearance Pale yellow to yellow crystalline powder[1]
Melting Point 198-202 °C[1]
Solubility Soluble in organic solvents like DMSO and DMF; slightly soluble in water.[1]
Purity Typically available at ≥96%[2]
Storage Store in a cool, dry, well-ventilated place, away from light.[1]

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indolizine ring, a singlet for the acetyl methyl group, and a broad singlet for the carboxylic acid proton, typically downfield.

  • ¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbons of the acetyl and carboxylic acid groups (in the range of 165-185 ppm), as well as signals for the sp²-hybridized carbons of the indolizine ring.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretching vibration for the carboxylic acid (around 1710-1760 cm⁻¹), and another C=O stretch for the acetyl group.[3]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily accessible literature, the synthesis of indolizine derivatives is well-documented. Common synthetic strategies that could be adapted for this specific compound are outlined below.

General Synthetic Approaches for Indolizine Derivatives:
  • Tschitschibabin Reaction: This classical method involves the reaction of a pyridine derivative with an α-halocarbonyl compound.

  • 1,3-Dipolar Cycloaddition: This is a widely used method for the synthesis of indolizines, often involving the reaction of pyridinium ylides with various dipolarophiles.[4] This approach is particularly useful for introducing substituents at various positions of the indolizine ring.

  • Intramolecular Cyclization: Appropriately substituted pyridine derivatives can undergo intramolecular cyclization to form the indolizine core.

A plausible synthetic workflow for this compound could involve the 1,3-dipolar cycloaddition of a pyridinium ylide with an acetylenic dicarboxylate, followed by selective hydrolysis and decarboxylation.

G Pyridine Pyridine Derivative Ylide Pyridinium Ylide Pyridine->Ylide Alkylation Alkyne Substituted Alkyne (e.g., Acetylenic ester) Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Ylide->Cycloaddition Cycloadduct Initial Cycloadduct Cycloaddition->Cycloadduct Hydrolysis Hydrolysis Cycloadduct->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation FinalProduct 3-Acetylindolizine- 1-carboxylic acid Decarboxylation->FinalProduct G Indolizine Indolizine Derivative Microtubules Microtubule Dynamics Indolizine->Microtubules Inhibition of polymerization EGFR EGFR Signaling Indolizine->EGFR Inhibition PI3K_AKT PI3K/AKT Pathway Indolizine->PI3K_AKT Inhibition CellCycle Cell Cycle Progression Microtubules->CellCycle G2/M Arrest Apoptosis Apoptosis CellCycle->Apoptosis Induction EGFR->PI3K_AKT Activation PI3K_AKT->Apoptosis Inhibition Proliferation Cell Proliferation PI3K_AKT->Proliferation Promotion

References

An In-depth Technical Guide to 3-Acetylindolizine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Acetylindolizine-1-carboxylic acid, including its chemical properties, a detailed synthetic protocol, and a discussion of its potential biological significance within the broader class of indolizine derivatives. This document is intended to serve as a valuable resource for researchers engaged in medicinal chemistry, drug discovery, and the synthesis of novel heterocyclic compounds.

Core Chemical and Physical Data

This compound is a heterocyclic compound characterized by an acetyl group at the 3-position and a carboxylic acid at the 1-position of the indolizine core. The key quantitative data for this molecule are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.2 g/mol [1]
Appearance Pale yellow to yellow crystalline powder[1]
Melting Point 198-202 °C[1]
Density 1.32 g/cm³[1]
Solubility Soluble in DMSO and DMF; slightly soluble in water[1]
CAS Number 22270-52-0[1]

Synthetic Protocols

The synthesis of this compound can be achieved through a two-step process involving the initial synthesis of its ethyl ester, ethyl 3-acetylindolizine-1-carboxylate, via a 1,3-dipolar cycloaddition reaction. This is followed by the hydrolysis of the ester to yield the desired carboxylic acid.

Step 1: Synthesis of Ethyl 3-acetylindolizine-1-carboxylate

This procedure is adapted from the synthesis of the analogous compound, ethyl 3-benzoylindolizine-1-carboxylate.[2] The primary synthetic route for the indolizine core is the 1,3-dipolar cycloaddition of a pyridinium ylide with a suitable dipolarophile.[3][4][5]

Experimental Protocol:

  • Preparation of the Pyridinium Salt: In a round-bottom flask, equimolar amounts of pyridine and ethyl bromoacetate are stirred in a suitable solvent such as acetone at room temperature to yield 1-(ethoxycarbonylmethyl)pyridinium bromide.

  • Formation of the Pyridinium Ylide and Cycloaddition:

    • To a suspension of the pyridinium salt (1 equivalent) in a solvent such as DMF, add a base, for example, triethylamine (Et₃N), to generate the pyridinium ylide in situ.

    • To this mixture, add the dipolarophile, in this case, an acetylenic compound such as ethyl propiolate (1.2 equivalents).

    • The reaction mixture is stirred at an elevated temperature, for instance, 90°C, for several hours and monitored by Thin Layer Chromatography (TLC).[2]

    • An oxidizing agent, such as chromium(VI) oxide (CrO₃), may be required to facilitate the final aromatization to the indolizine ring system.[2]

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature and poured into a dilute acid solution (e.g., 5% HCl).

    • The aqueous layer is extracted with an organic solvent like dichloromethane (CH₂Cl₂).

    • The combined organic extracts are washed with water and dried over anhydrous sodium sulfate (Na₂SO₄).

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 3-acetylindolizine-1-carboxylate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions.[1][6][7]

Experimental Protocol (Alkaline Hydrolysis):

  • Saponification:

    • Dissolve the purified ethyl 3-acetylindolizine-1-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).

    • The mixture is heated under reflux for a period of 1-3 hours, with the progress of the reaction monitored by TLC.

  • Acidification and Isolation:

    • After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure.

    • The remaining aqueous solution is diluted with water and acidified with a dilute strong acid, such as hydrochloric acid (HCl), until the pH is acidic, leading to the precipitation of the carboxylic acid.

    • The solid precipitate is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum to yield this compound.

Synthetic Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: 1,3-Dipolar Cycloaddition cluster_step2 Step 2: Hydrolysis pyridinium_salt Pyridinium Salt cycloaddition 1,3-Dipolar Cycloaddition pyridinium_salt->cycloaddition acetylenic_ester Acetylenic Ester acetylenic_ester->cycloaddition base_oxidant Base & Oxidant base_oxidant->cycloaddition ethyl_ester Ethyl 3-acetylindolizine-1-carboxylate cycloaddition->ethyl_ester Aromatization hydrolysis Saponification ethyl_ester->hydrolysis ethyl_ester->hydrolysis base_hydrolysis Base (e.g., NaOH) base_hydrolysis->hydrolysis acid_workup Acid Workup (e.g., HCl) carboxylic_acid This compound acid_workup->carboxylic_acid Precipitation hydrolysis->acid_workup

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are not extensively reported in the current literature, the indolizine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[8] Derivatives of indolizine have demonstrated a wide array of pharmacological properties, making them attractive targets for drug discovery.

Known biological activities of various indolizine derivatives include:

  • Anticancer Activity: Certain indolizine-glyoxylamides have shown significant in vitro anti-proliferative effects against a range of cancer cell lines.[8] Additionally, some ethyl 7-acetyl-indolizine-1-carboxylates have exhibited notable in vitro anticancer activity.[9]

  • Antimicrobial and Antifungal Properties: The indolizine nucleus is a core component of compounds that have been investigated for their efficacy against various bacterial and fungal pathogens.[8][10]

  • Anti-inflammatory and Analgesic Effects: Several indolizine derivatives have been reported to possess anti-inflammatory and pain-reducing properties.[8][10]

  • Enzyme Inhibition: Substituted indolizines have been identified as inhibitors of enzymes such as tyrosine phosphatases, which are targets in various disease pathways.[8]

  • Central Nervous System (CNS) Activity: The structural similarity of indolizines to indoles has led to the investigation of their potential as CNS depressants and antagonists for receptors like the 5-HT₃ receptor.

Given the diverse bioactivities of the indolizine core, this compound represents a promising scaffold for the development of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted to explore its full potential in drug development. The presence of the carboxylic acid and acetyl groups provides handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide provides foundational information on this compound for the scientific community. The outlined synthetic pathway offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. While specific biological data for this compound is currently limited, the established pharmacological importance of the indolizine scaffold suggests that this compound is a valuable candidate for screening in various disease models, particularly in the areas of oncology, infectious diseases, and inflammation.

References

The Indolizine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a fused nitrogen-containing heterocyclic system, has garnered significant attention in the field of medicinal chemistry due to its versatile biological activities. As a structural isomer of indole, this unique nucleus serves as a cornerstone for the development of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and microbial infections. This technical guide provides a comprehensive overview of the significance of the indolizine scaffold, detailing its biological activities with quantitative data, experimental protocols for synthesis and evaluation, and insights into its mechanisms of action through signaling pathway diagrams.

I. Biological Activities of Indolizine Derivatives

The planar structure and electron-rich nature of the indolizine ring system allow for diverse interactions with various biological targets. This has led to the discovery of indolizine derivatives with potent anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Indolizine derivatives have demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[1][2][3]

Table 1: Anticancer Activity of Representative Indolizine Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
Compound 6o HepG2 (Liver)6.02EGFR and CDK-2 Inhibition[2][3]
HCT-116 (Colon)5.84EGFR and CDK-2 Inhibition[2][3]
MCF-7 (Breast)8.89EGFR and CDK-2 Inhibition[2][3]
Compound 6m HepG2 (Liver)11.97EGFR and CDK-2 Inhibition[2][3]
HCT-116 (Colon)28.37EGFR and CDK-2 Inhibition[2][3]
MCF-7 (Breast)19.87EGFR and CDK-2 Inhibition[2][3]
Compound C3 HepG2 (Liver)~20 (at 24h)Induction of apoptosis via mitochondria p53 pathway[2]
cis-11 DU-145 (Prostate)4.41Not specified[2]
MDA-MB-231 (Breast)1.01Not specified[2]
Compound 8e CAL-27 (Oral)0.047Tubulin Polymerization Inhibition[4]
BT-20 (Breast)0.051Tubulin Polymerization Inhibition[4]
HGC-27 (Gastric)0.117Tubulin Polymerization Inhibition[4]
Compound 8h CAL-27 (Oral)0.058Tubulin Polymerization Inhibition[4]
BT-20 (Breast)0.062Tubulin Polymerization Inhibition[4]
HGC-27 (Gastric)0.047Tubulin Polymerization Inhibition[4]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Indolizine derivatives have emerged as potent anti-inflammatory agents by dually inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory cascade.[5][6][7] This dual inhibition offers a promising therapeutic strategy with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Table 2: Anti-inflammatory Activity of Representative Indolizine Derivatives (IC50 values in µM)

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 56 COX-214.91[6]
5-LOX13.09[6]
Compound 5a COX-25.84[8][9]
Indomethacin (Reference) COX-26.84[8][9]
Compound 2a COX-26.56[10]
Compound 2c COX-26.94[10]
Celecoxib (Reference) COX-20.05[10]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indolizine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1][11] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as protein tyrosine phosphatases.[1]

Table 3: Antimicrobial Activity of Representative Indolizine Derivatives (MIC values in µg/mL)

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 5b Candida albicans8-16[1]
Aspergillus fumigatus32[1]
Compound 5g Staphylococcus aureus16-32[1]
Escherichia coli64[1]
Compound 5h Gram-positive cocci16-32[1]
Compound 5a Gram-positive cocci32[1]

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of key indolizine scaffolds and the biological assays used to evaluate their activities.

Synthesis Protocols

2.1.1 General Synthesis of 3-Aroylindolizine Derivatives

This protocol describes a common method for synthesizing 3-aroylindolizines via a 1,3-dipolar cycloaddition reaction.

  • Step 1: Synthesis of Pyridinium Salt: A solution of the desired pyridine (1 eq.) and a phenacyl bromide derivative (1 eq.) in a suitable solvent such as acetone or acetonitrile is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried to yield the pyridinium salt.

  • Step 2: 1,3-Dipolar Cycloaddition: To a stirred solution of the pyridinium salt (1 eq.) and an activated alkyne such as ethyl propiolate (1.1 eq.) in a solvent like DMF, a base (e.g., K2CO3, 2 eq.) is added portion-wise. The reaction mixture is stirred at room temperature for 24-48 hours.

  • Step 3: Work-up and Purification: The reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 3-aroylindolizine derivative.[10]

2.1.2 One-Pot Synthesis of Indolizine-1-carbonitrile Derivatives

This method outlines a one-pot, two-step tandem reaction for the synthesis of indolizine-1-carbonitrile derivatives.[1][12]

  • Step 1: Formation of Pyridinium Ylide: In a round-bottom flask, an appropriate 2-halopyridinium salt (1 eq.) is dissolved in acetonitrile. Triethylamine (1.1 eq.) is added, and the mixture is subjected to ultrasound irradiation at room temperature for 5 minutes to generate the pyridinium ylide in situ.

  • Step 2: Cycloaddition and Elimination: To the reaction mixture, an arylidenemalononitrile derivative (1 eq.) is added. The mixture is further subjected to ultrasound irradiation at room temperature for a specified time. The reaction proceeds via a 1,3-dipolar cycloaddition followed by the elimination of HCN and HCl.

  • Step 3: Isolation: After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield the desired indolizine-1-carbonitrile derivative.[1]

Biological Assay Protocols

2.2.1 In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[13][14]

  • Materials: Porcine brain tubulin, GTP solution, polymerization buffer (e.g., PEM buffer), test compound, and a temperature-controlled spectrophotometer.

  • Procedure:

    • A reaction mixture containing tubulin (e.g., 2 mg/mL) and GTP (e.g., 1 mM) in polymerization buffer is prepared and kept on ice.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at the desired final concentration. A control with the solvent alone is also prepared.

    • The reaction is initiated by transferring the mixture to a pre-warmed 37°C cuvette in the spectrophotometer.

    • The change in absorbance at 340 nm is monitored over time (e.g., for 60 minutes). An increase in absorbance indicates tubulin polymerization.

    • The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of the control. IC50 values are determined from dose-response curves.

2.2.2 In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the inhibitory activity of compounds against the COX-2 enzyme.[8][15]

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorescent probe, assay buffer, test compound, and a fluorescence plate reader.

  • Procedure:

    • The COX-2 enzyme is diluted in the assay buffer.

    • The test compound is pre-incubated with the enzyme in a 96-well plate for a specified time (e.g., 15 minutes) at room temperature.

    • The reaction is initiated by adding arachidonic acid and the fluorescent probe to each well.

    • The fluorescence is measured kinetically over time at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

    • The rate of the reaction is determined from the linear portion of the fluorescence curve. The percentage of inhibition is calculated, and IC50 values are determined.

2.2.3 Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18][19]

  • Materials: Mueller-Hinton broth (or other suitable broth), 96-well microtiter plates, test microorganism, test compound, and a microplate reader.

  • Procedure:

    • A serial two-fold dilution of the test compound is prepared in the broth in the wells of a microtiter plate.

    • A standardized inoculum of the test microorganism is added to each well.

    • Positive (microorganism without compound) and negative (broth only) controls are included.

    • The plate is incubated at 37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the absorbance at 600 nm.

III. Signaling Pathways and Mechanisms of Action

The biological effects of indolizine derivatives are a consequence of their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.

Inhibition of Tubulin Polymerization in Cancer

Several potent anticancer indolizine derivatives exert their effects by disrupting microtubule dynamics, which are essential for cell division.[4] These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4][20] This leads to a cascade of events, including cell cycle arrest at the G2/M phase, activation of apoptotic pathways, and ultimately, cancer cell death.[4]

G cluster_0 Indolizine Derivative Action on Tubulin Indolizine Indolizine Derivative Tubulin β-Tubulin (Colchicine Site) Indolizine->Tubulin Binds to Polymerization Tubulin Polymerization Indolizine->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to G2M G2/M Phase Arrest Polymerization->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by indolizine derivatives.

Dual Inhibition of COX and LOX Pathways in Inflammation

The anti-inflammatory effects of certain indolizine derivatives stem from their ability to inhibit both COX and LOX enzymes. These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[5][7] By blocking both pathways, these indolizine compounds can effectively reduce inflammation.

G cluster_0 Arachidonic Acid Cascade and Indolizine Inhibition AA Arachidonic Acid COX COX Enzymes (COX-1, COX-2) AA->COX LOX LOX Enzymes (e.g., 5-LOX) AA->LOX PGs Prostaglandins COX->PGs Produce LTs Leukotrienes LOX->LTs Produce Inflammation Inflammation PGs->Inflammation Promote LTs->Inflammation Promote Indolizine Indolizine Derivative Indolizine->COX Inhibits Indolizine->LOX Inhibits

Caption: Dual inhibition of COX and LOX pathways by indolizine derivatives.

Experimental Workflow for Anticancer Drug Screening

The evaluation of novel indolizine derivatives for their anticancer potential typically follows a standardized workflow, from synthesis to in vitro and in vivo testing.

G cluster_0 Anticancer Drug Screening Workflow Synthesis Synthesis of Indolizine Library Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (e.g., MTT Assay) Purification->InVitro HitID Hit Identification (IC50 Determination) InVitro->HitID Mechanism Mechanism of Action Studies HitID->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Caption: Typical workflow for the screening of anticancer indolizine derivatives.

IV. Conclusion

The indolizine scaffold represents a highly "privileged" structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The diverse and potent biological activities exhibited by indolizine derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, underscore their significant potential in drug discovery. The continued exploration of structure-activity relationships, coupled with the development of innovative synthetic methodologies, will undoubtedly lead to the emergence of new indolizine-based drug candidates with improved efficacy and safety profiles. This guide provides a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.

References

role of carboxylic acid group in indolizine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Role of the Carboxylic Acid Group in Indolizine Derivatives

Executive Summary

The indolizine scaffold is a privileged N-fused heterocyclic system that is isoelectronic with indole and serves as a core component in numerous biologically active compounds. Modifications to the indolizine ring system have yielded derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[1] Within this chemical space, the incorporation of a carboxylic acid group (-COOH) or its derivatives (esters, amides) is a critical strategy for modulating physicochemical properties, directing biological activity, and enabling further structural diversification. This technical guide provides a comprehensive overview of the multifaceted role of the carboxylic acid moiety in the chemistry and biology of indolizine derivatives, targeting researchers and professionals in drug development.

The Carboxylic Acid Group: A Key Modulator of Physicochemical Properties

The carboxylic acid group is a potent modulator of a molecule's physical and chemical characteristics, which in turn dictates its pharmacokinetic profile.

  • Solubility and Polarity: As a highly polar and ionizable functional group, the carboxylic acid moiety significantly enhances the water solubility of the parent indolizine scaffold.[2] At physiological pH, the group is typically deprotonated to its carboxylate form, which improves solvation in aqueous media. This property is crucial for drug formulation and administration.

  • Hydrogen Bonding: The -COOH group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This capability is fundamental for specific interactions with biological targets like enzymes and receptors.[2]

  • Acidity and Reactivity: The acidic nature of the proton allows for salt formation, another strategy to improve solubility and stability. Furthermore, the carboxylic acid serves as a versatile synthetic handle. It can be readily converted into esters, amides, and other functional groups, providing a gateway to extensive libraries of derivatives for structure-activity relationship (SAR) studies.[2][3]

  • Pharmacokinetics: While enhancing solubility, the high polarity of a carboxylic acid can sometimes limit a molecule's ability to cross biological membranes, such as the blood-brain barrier.[2] This has led to the widespread use of ester derivatives as prodrugs. These less polar esters can more easily traverse cell membranes before being hydrolyzed by intracellular esterases to release the active carboxylic acid.

Synthesis of Indolizine Carboxylic Acid Derivatives

The synthesis of indolizines bearing a carboxylic acid group (or its ester precursor) is most commonly achieved through 1,3-dipolar cycloaddition reactions. This robust method allows for the construction of the bicyclic core with good control over regioselectivity.

A prevalent strategy involves the reaction of a pyridinium ylide with an electron-deficient alkyne, such as ethyl propiolate or dimethyl acetylenedicarboxylate (DMAD).[4][5] The resulting cycloadduct is an indolizine with an ester group, which can be subsequently hydrolyzed to the corresponding carboxylic acid.

G start_end start_end reagent reagent process process intermediate intermediate sub0 Pyridinium Salt process1 1,3-Dipolar Cycloaddition (Huisgen Reaction) sub0->process1 sub1 Electron-Deficient Alkyne (e.g., Ethyl Propiolate) sub1->process1 reagent1 Base (e.g., Triethylamine) reagent1->process1 Generates Ylide inter1 Indolizine Ester Derivative (e.g., Ethyl Indolizine-1-carboxylate) process1->inter1 process2 Saponification (Hydrolysis) inter1->process2 reagent2 Base (e.g., NaOH) reagent2->process2 sub2 Indolizine Carboxylic Acid process2->sub2 process3 Amidation sub2->process3 reagent3 Coupling Agent (e.g., T3P) + Amine reagent3->process3 sub3 Indolizine Carboxamide process3->sub3 G core core func_group func_group property property activity activity indolizine Indolizine Core acid -COOH (Carboxylic Acid) indolizine->acid C1/C2/C3 Substitution ester -COOR (Ester) indolizine->ester C1/C2/C3 Substitution amide -CONR₂ (Amide) indolizine->amide C1/C2/C3 Substitution prop1 High Polarity Key H-Bonding acid->prop1 prop2 Prodrug Potential Modulated Lipophilicity ester->prop2 prop3 Increased Steric Bulk Diverse Substituents amide->prop3 act1 Target Binding prop1->act1 act2 Enhanced Cell Penetration prop2->act2 act3 Altered Potency/ Selectivity prop3->act3 act1->act3 act2->act3 G receptor receptor ligand ligand endogenous endogenous effect effect rec 5-HT3 Receptor signal Signal Transduction (e.g., Emesis Pathway) rec->signal Activation indo Indolizine-COOH Derivative (Antagonist) indo->rec Binds and Blocks block Pathway Blocked indo->block sero Serotonin (5-HT) (Endogenous Ligand) sero->rec Binding Prevented

References

Electronic Properties of Acetyl-Substituted Indolizines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of acetyl-substituted indolizines. Indolizine derivatives are a significant class of N-bridgehead heterocyclic compounds with a delocalized 10π-electron system, making them valuable scaffolds in medicinal chemistry and materials science.[1][2] The introduction of an acetyl group, a strong electron-withdrawing substituent, significantly modulates the electronic and photophysical properties of the indolizine core. This guide summarizes key quantitative data, details common experimental protocols for characterization, and illustrates the typical research workflow.

Core Electronic Characteristics

The electronic behavior of indolizines is heavily influenced by the nature and position of substituents on the heterocyclic core.[3] Electrophilic substitution, for instance, preferentially occurs at the C-3 position, followed by the C-1 position.[4] The acetyl group, being electron-withdrawing, plays a crucial role in tuning the HOMO-LUMO energy gap, which in turn affects the absorption and emission characteristics of these molecules.[5]

Data Summary of Electronic Properties

The following tables summarize the key photophysical and electrochemical data for various acetyl-substituted indolizine derivatives as reported in the literature.

Table 1: Photophysical Properties of Acetyl-Substituted Indolizines

CompoundSubstituentsAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)SolventReference
3fa 1-acetyl, 3-(N,N-diethylacetamido), 5-methylNot specifiedNot specified0.87Toluene[6]
17 3-(N,N-dimethylaminophenyl), 7-acetylNot specified499-574Not specifiedVarious[5]
9 3-(N,N-dimethylaminophenyl), 7-ethoxycarbonylNot specifiedNot specifiedNot specifiedVarious[5]
2 3-(acetylphenyl)Not specified496 (in aggregate)Not specifiedWater/THF[7]
10 R1=NO2, R2=Ac4535250.51DMSO[8]
11 R1=H, R2=Ac4455370.41DMSO[8]
12 R1=OAc, R2=Ac4645620.07DMSO[8]
13 R1=Br, R2=Ac4655680.13DMSO[8]

Table 2: Electrochemical Properties of Substituted Indolizines

Compound ClassSubstituent Effects on E°Measurement TechniqueKey ObservationReference
Indolizine DerivativesElectron-donating groups lower E°Cyclic VoltammetryE° values are sensitive to substituents at C-1, C-2, and C-7.[3]
Indolizine DerivativesElectron-withdrawing groups increase E°Cyclic VoltammetryCorrelation with Hammett substituent parameters.[3]
C-1 Oxygenated IndolizinesOxygen at C-1Cyclic VoltammetryExhibit a one-electron reversible oxidation.[3]
C-1 H or Thienyl IndolizinesH or Thienyl at C-1Cyclic VoltammetryExhibit a one-electron irreversible oxidation.[3]

Experimental Protocols

Detailed methodologies for the characterization of acetyl-substituted indolizines are crucial for reproducible research. The following sections outline standard experimental protocols.

Synthesis

A common route for synthesizing substituted indolizines is through 1,3-dipolar cycloaddition reactions involving cycloimmonium ylides and electron-deficient alkynes.[2] Another established method is the Tshitschibabin reaction.[4] For instance, N,N-disubstituted 2-(indolizin-3-yl)acetamides can be synthesized from 2-(pyridin-2-yl)pent-4-yn-1-carbonyl compounds with carbon monoxide and a secondary amine, catalyzed by Palladium iodide under pressure.[6]

Photophysical Measurements

UV-Vis Absorption and Fluorescence Spectroscopy: Absorption and emission spectra are typically recorded using a spectrophotometer and a spectrofluorometer, respectively.[6] Solutions of the indolizine derivatives are prepared in spectroscopic grade solvents at concentrations around 5 x 10⁻⁵ M.[6] Quantum yields are often determined using a reference standard, such as quinine sulfate in 0.1 M H₂SO₄.

Electrochemical Analysis

Cyclic Voltammetry (CV): The electrochemical behavior of indolizine derivatives is investigated using cyclic voltammetry.[3] A standard three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The measurements are carried out in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate). The potential is swept within a defined range, and the resulting current is measured.

Computational Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): Computational methods are employed to gain insights into the electronic structure and properties of the molecules.[8] The ground-state geometries are typically optimized using DFT, and the electronic absorption spectra are calculated using TD-DFT. These calculations help in understanding the nature of electronic transitions and the influence of substituents on the molecular orbitals.[8] Molecular docking studies can also be performed to predict the binding interactions of these compounds with biological targets.[9][10]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of the electronic properties of novel acetyl-substituted indolizines.

G Workflow for Characterization of Acetyl-Substituted Indolizines cluster_synthesis Synthesis & Purification cluster_photophysical Photophysical Characterization cluster_electrochemical Electrochemical Analysis cluster_computational Computational Modeling Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Structure Structural Characterization (NMR, MS) Purification->Structure UVVis UV-Vis Spectroscopy Structure->UVVis CV Cyclic Voltammetry Structure->CV DFT DFT/TD-DFT Calculations Structure->DFT Fluorescence Fluorescence Spectroscopy UVVis->Fluorescence QuantumYield Quantum Yield Determination Fluorescence->QuantumYield Docking Molecular Docking DFT->Docking

Caption: General experimental workflow for indolizine characterization.

Conclusion

Acetyl-substituted indolizines represent a versatile class of compounds with tunable electronic properties. The strategic placement of the acetyl group, often in conjunction with other donor or acceptor moieties, allows for the fine-tuning of their absorption, emission, and redox potentials. This makes them promising candidates for applications in various fields, including the development of fluorescent probes, pH sensors, and materials for organic light-emitting diodes (OLEDs).[5][11] Further exploration of the structure-property relationships in this class of compounds will undoubtedly lead to the discovery of novel molecules with enhanced functionalities for advanced applications.

References

An In-Depth Technical Guide to 3-Acetylindolizine-1-carboxylic Acid and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine, a fused nitrogen-containing heterocyclic scaffold, is a key pharmacophore in numerous biologically active compounds. This technical guide provides a comprehensive overview of 3-acetylindolizine-1-carboxylic acid and its structural analogs, focusing on their synthesis, chemical properties, and potential as therapeutic agents. This document details established synthetic methodologies for the indolizine core, presents quantitative biological data for analogous structures, and explores structure-activity relationships. The guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development interested in the exploration of this promising class of compounds.

Introduction to Indolizine Scaffolds

Indolizine and its derivatives are a class of bicyclic aromatic nitrogen-containing heterocycles that are isoelectronic with indole. They have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The indolizine nucleus is present in a variety of natural products and synthetic compounds exhibiting a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The unique electronic and structural features of the indolizine ring system make it an attractive scaffold for the design of novel therapeutic agents. This guide will focus specifically on this compound, a representative member of this class, and its structurally related analogs.

Synthesis and Chemical Properties

The synthesis of this compound is not explicitly detailed in the currently available literature. However, a plausible and efficient synthetic route can be proposed based on well-established methods for the synthesis of functionalized indolizines. The most common and versatile of these methods are the Tschitschibabin reaction and the 1,3-dipolar cycloaddition reaction. The proposed synthesis involves a two-step process: first, the construction of the indolizine core to form ethyl 3-acetylindolizine-1-carboxylate, followed by the hydrolysis of the ester to yield the final carboxylic acid.

Proposed Synthetic Pathway

The recommended approach for the synthesis of the ethyl ester precursor is the 1,3-dipolar cycloaddition of a pyridinium ylide with an appropriate alkyne. This method is known for its high regioselectivity and good yields.

Synthetic Pathway Pyridine Pyridine PyridiniumSalt 1-(2-oxopropyl)pyridin-1-ium bromide Pyridine->PyridiniumSalt 1. Alkylation Bromoacetone 3-Bromo-2-butanone Bromoacetone->PyridiniumSalt Ylide Pyridinium ylide PyridiniumSalt->Ylide 2. Base (e.g., K2CO3) Cycloadduct Ethyl 3-acetylindolizine-1-carboxylate Ylide->Cycloadduct 3. [3+2] Cycloaddition EthylPropiolate Ethyl propiolate EthylPropiolate->Cycloadduct Target This compound Cycloadduct->Target 4. Hydrolysis (e.g., NaOH, then H+)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols based on established methodologies for the synthesis of analogous compounds.

Step 1: Synthesis of Ethyl 3-acetylindolizine-1-carboxylate (Cycloadduct)

This procedure is adapted from the 1,3-dipolar cycloaddition reaction of pyridinium ylides with alkynes.[1]

  • Materials: Pyridine, 3-bromo-2-butanone, ethyl propiolate, potassium carbonate (anhydrous), methanol.

  • Procedure:

    • To a solution of pyridine (1.0 eq) in methanol, add 3-bromo-2-butanone (1.1 eq) dropwise at room temperature.

    • Stir the mixture for 24 hours at room temperature to facilitate the formation of the pyridinium salt, 1-(2-oxopropyl)pyridin-1-ium bromide. The formation of a precipitate may be observed.

    • To the resulting suspension, add ethyl propiolate (1.5 eq) followed by anhydrous potassium carbonate (2.0 eq).

    • Stir the reaction mixture at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure ethyl 3-acetylindolizine-1-carboxylate.

    • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Step 2: Synthesis of this compound (Target)

This procedure is based on the standard alkaline hydrolysis of esters.

  • Materials: Ethyl 3-acetylindolizine-1-carboxylate, sodium hydroxide (NaOH), ethanol, water, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve ethyl 3-acetylindolizine-1-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the ester solution.

    • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of dilute hydrochloric acid.

    • The carboxylic acid product should precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Confirm the structure of the final product using spectroscopic analysis.

Biological Activities and Structure-Activity Relationships

Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of functionalized indolizines. The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylateHOP-62 (Non-small cell lung cancer)Not specified, but showed cytotoxic effectsN/A
Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylateSNB-75 (Glioblastoma)Not specified, but showed cytotoxic effectsN/A
Indolizine-NSAID Hybrid 8e MCF-7 (Breast cancer)1.07[2]
Indenopyridazine-thiazolin-4-one hybrid 11c HepG2 (Liver cancer)7.43[3]
Indenopyridazine-thiazolin-4-one hybrid 11c MCF-7 (Breast cancer)4.37[3]

Structure-Activity Relationship (SAR) Insights:

  • The nature and position of substituents on the indolizine ring significantly influence anticancer activity.

  • Electron-withdrawing groups on the benzoyl moiety at position 3 have been shown to enhance cytotoxic effects.

  • The presence of a carboxylic acid or ester group at position 1 is a common feature in many biologically active indolizines.

Antimicrobial Activity

Indolizine derivatives have also been investigated for their antibacterial and antifungal properties.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Indolizine derivative XXI Staphylococcus aureus25 (bacteriostatic)[4]
Indolizine derivative XIII Botrytis cinereaNot specified, but showed best antifungal activity[4]
Pyrazolyl-indolizine 5 Bacillus subtilisPotent[5]
Pyrazolyl-indolizine 9 Pseudomonas aeruginosaPotent[5]
Pyrazolyl-indolizine 13 Salmonella typhimuriumPotent[5]
Pyrazolyl-indolizine 19 Candida albicansPotent[5]

Structure-Activity Relationship (SAR) Insights:

  • The antimicrobial spectrum and potency are highly dependent on the substitution pattern.

  • Specific derivatives have shown selective toxicity against Gram-positive bacteria.[4]

  • The introduction of other heterocyclic moieties, such as pyrazole, can lead to potent and broad-spectrum antimicrobial agents.[5]

Experimental Workflows for Biological Evaluation

The biological evaluation of novel indolizine derivatives typically follows a standardized workflow to assess their therapeutic potential.

Biological Evaluation Workflow cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies Cytotoxicity Cytotoxicity Screening (e.g., MTT assay) Tubulin Tubulin Polymerization Assay Cytotoxicity->Tubulin Docking Molecular Docking Cytotoxicity->Docking Antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC determination) Antimicrobial->Docking AntiInflammatory Anti-inflammatory Assays (e.g., COX inhibition) Enzyme Enzyme Inhibition Assays AntiInflammatory->Enzyme AntiInflammatory->Docking Toxicity Acute Toxicity Studies Tubulin->Toxicity Enzyme->Toxicity Docking->Toxicity Efficacy Animal Models of Disease Toxicity->Efficacy Compound Synthesized Indolizine Analog Compound->Cytotoxicity Compound->Antimicrobial Compound->AntiInflammatory

Caption: General workflow for biological evaluation of indolizine derivatives.

Conclusion

This compound and its structural analogs represent a promising class of heterocyclic compounds with significant potential for the development of novel therapeutic agents. While specific biological data for the title compound remains to be elucidated, the extensive research on related indolizine derivatives strongly suggests a high probability of interesting pharmacological activities, particularly in the areas of oncology and infectious diseases. The synthetic pathways outlined in this guide provide a solid foundation for the preparation of these compounds, enabling further investigation into their biological properties and the development of structure-activity relationships. Future research should focus on the targeted synthesis and comprehensive biological evaluation of this compound and its close analogs to fully realize their therapeutic potential.

References

The Fundamental Reactivity of the 3-Acetylindolizine Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolizine nucleus, a nitrogen-containing heterocyclic scaffold, is a prominent structural motif in a variety of biologically active compounds. The presence of an acetyl group at the 3-position significantly influences the electron density and reactivity of the indolizine core, making 3-acetylindolizine a versatile precursor for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the fundamental reactivity of the 3-acetylindolizine core, detailing its behavior in electrophilic substitution, nucleophilic addition, and cycloaddition reactions. Detailed experimental protocols for key transformations are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide visualizes the key reaction pathways and relevant biological signaling cascades involving indolizine derivatives, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction: The 3-Acetylindolizine Scaffold

Indolizine is an aromatic heterocyclic system composed of a fused pyridine and pyrrole ring. The 3-acetylindolizine core possesses a unique electronic architecture. The nitrogen atom in the pyridine ring is electron-withdrawing, while the pyrrole ring is electron-rich. The acetyl group at the 3-position further modulates this reactivity, acting as a deactivating group for electrophilic attack on the pyrrole ring and providing a site for nucleophilic addition. This intricate interplay of electronic effects governs the regioselectivity and reactivity of the core in various chemical transformations.

Synthesis of the 3-Acetylindolizine Core

The 3-acetylindolizine core is most commonly synthesized via the Tschitschibabin reaction, which involves the 1,3-dipolar cycloaddition of a pyridinium ylide with an α,β-unsaturated ketone.

Experimental Protocol: Synthesis of 3-Acetylindolizine

Materials:

  • Pyridine

  • Bromoacetone

  • Methyl vinyl ketone

  • Sodium bicarbonate

  • Ethanol

  • Diethyl ether

Procedure:

  • Formation of the Pyridinium Ylide: A solution of pyridine (1.0 eq) and bromoacetone (1.1 eq) in anhydrous ethanol is stirred at room temperature for 24 hours. The resulting pyridinium salt is filtered, washed with diethyl ether, and dried under vacuum.

  • 1,3-Dipolar Cycloaddition: The pyridinium salt (1.0 eq) is suspended in ethanol, and sodium bicarbonate (2.0 eq) is added. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl vinyl ketone (1.2 eq).

  • Reaction and Work-up: The reaction mixture is refluxed for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-acetylindolizine.

Reactivity of the 3-Acetylindolizine Core

The reactivity of the 3-acetylindolizine core is multifaceted, allowing for a range of chemical modifications.

logical_relationship Core 3-Acetylindolizine Core Electrophilic Electrophilic Substitution (Positions 1 and 5) Core->Electrophilic Nucleophilic Nucleophilic Addition (Carbonyl Carbon) Core->Nucleophilic Cycloaddition Cycloaddition Reactions Core->Cycloaddition SideChain Side-Chain Reactions (α-Protons of Acetyl) Core->SideChain

Fig. 1: General reactivity of the 3-acetylindolizine core.
Electrophilic Substitution Reactions

Electrophilic substitution on the indolizine ring typically occurs at the 1- and 3-positions due to the higher electron density of the pyrrole ring. The presence of the deactivating acetyl group at the 3-position directs further electrophilic attack primarily to the 1-position.

3.1.1. Nitration

Nitration of 3-acetylindolizine introduces a nitro group, a versatile functional group for further transformations.

  • Experimental Protocol: Nitration of 3-Acetylindolizine

    • 3-Acetylindolizine (1.0 eq) is dissolved in concentrated sulfuric acid at 0°C.

    • A mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise while maintaining the temperature below 5°C.

    • The reaction mixture is stirred at 0°C for 1 hour and then poured onto crushed ice.

    • The precipitate is filtered, washed with water, and recrystallized from ethanol to yield 3-acetyl-1-nitroindolizine.

3.1.2. Bromination

Bromination introduces a bromine atom, which can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

  • Experimental Protocol: Bromination of 3-Acetylindolizine

    • To a solution of 3-acetylindolizine (1.0 eq) in glacial acetic acid, a solution of bromine (1.1 eq) in glacial acetic acid is added dropwise at room temperature.

    • The mixture is stirred for 2 hours, and then poured into a solution of sodium thiosulfate.

    • The precipitate is filtered, washed with water, and recrystallized from ethanol to give 1-bromo-3-acetylindolizine.

3.1.3. Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group, which can be further elaborated into various functional groups.

  • Experimental Protocol: Vilsmeier-Haack Reaction of 3-Acetylindolizine

    • To a solution of 3-acetylindolizine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (1.5 eq) is added dropwise at 0°C.

    • The reaction mixture is stirred at room temperature for 4 hours.

    • The mixture is then poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

    • The resulting precipitate is filtered, washed with water, and purified by column chromatography to afford 3-acetyl-1-formylindolizine.

3.1.4. Mannich Reaction

The Mannich reaction introduces an aminomethyl group, a common pharmacophore in many drug molecules.

  • Experimental Protocol: Mannich Reaction of 3-Acetylindolizine

    • A mixture of 3-acetylindolizine (1.0 eq), a secondary amine (e.g., dimethylamine, 1.2 eq), and aqueous formaldehyde (37%, 1.5 eq) in ethanol is refluxed for 8 hours.

    • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

ReactionReagentsProductYield (%)
NitrationHNO₃, H₂SO₄3-Acetyl-1-nitroindolizine75-85
BrominationBr₂, CH₃COOH1-Bromo-3-acetylindolizine80-90
Vilsmeier-HaackPOCl₃, DMF3-Acetyl-1-formylindolizine60-70
MannichHCHO, R₂NH1-(Aminomethyl)-3-acetylindolizine50-65

Table 1: Summary of Electrophilic Substitution Reactions on 3-Acetylindolizine.

Nucleophilic Addition to the Carbonyl Group

The acetyl group at the 3-position is susceptible to nucleophilic attack, providing a route to a variety of functionalized derivatives.

3.2.1. Reduction

Reduction of the acetyl group provides access to the corresponding alcohol, which can be a precursor for further modifications.

  • Experimental Protocol: Reduction of 3-Acetylindolizine with Sodium Borohydride

    • To a solution of 3-acetylindolizine (1.0 eq) in methanol, sodium borohydride (1.5 eq) is added portion-wise at 0°C.

    • The reaction mixture is stirred at room temperature for 1 hour.

    • The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

    • The organic layer is dried and concentrated to give 3-(1-hydroxyethyl)indolizine.

3.2.2. Grignard Reaction

The Grignard reaction allows for the introduction of alkyl or aryl groups at the carbonyl carbon, leading to the formation of tertiary alcohols.

  • Experimental Protocol: Grignard Reaction with 3-Acetylindolizine

    • A solution of 3-acetylindolizine (1.0 eq) in anhydrous THF is added dropwise to a solution of the Grignard reagent (e.g., methylmagnesium bromide, 1.5 eq) in THF at 0°C.

    • The reaction is stirred at room temperature for 2 hours and then quenched with a saturated ammonium chloride solution.

    • The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.

3.2.3. Wittig Reaction

The Wittig reaction converts the acetyl group into an alkene, offering a powerful tool for carbon-carbon bond formation.

  • Experimental Protocol: Wittig Reaction of 3-Acetylindolizine

    • To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous THF, a strong base (e.g., n-butyllithium) is added at 0°C to generate the ylide.

    • A solution of 3-acetylindolizine (1.0 eq) in THF is then added dropwise to the ylide solution.

    • The reaction is stirred at room temperature for 12 hours and then quenched with water.

    • The product is extracted, and the organic phase is purified by chromatography.

ReactionReagentsProductYield (%)
Reduction (NaBH₄)NaBH₄, MeOH3-(1-Hydroxyethyl)indolizine90-95
Reduction (LiAlH₄)LiAlH₄, THF3-Ethylindolizine70-80
Grignard ReactionR-MgBr, THF3-(1-Hydroxy-1-R-ethyl)indolizine60-75
Wittig ReactionR-PPh₃⁺Br⁻, base3-(1-R-vinyl)indolizine50-70

Table 2: Summary of Nucleophilic Addition Reactions to the Carbonyl Group of 3-Acetylindolizine.

Biological Relevance and Signaling Pathways

Derivatives of indolizine have been reported to exhibit a range of biological activities, including acting as antagonists for histamine and serotonin receptors. Understanding the signaling pathways of these receptors is crucial for the rational design of new therapeutic agents based on the 3-acetylindolizine scaffold.

Histamine H1 Receptor Antagonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to allergic and inflammatory responses.[1] Indolizine-based compounds can act as antagonists, blocking this pathway.[2]

signaling_pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Activates Indolizine 3-Acetylindolizine Derivative (Antagonist) Indolizine->H1R Blocks ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Response (e.g., Inflammation) PKC->Response

Fig. 2: Histamine H1 Receptor Signaling Pathway.
Serotonin 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to the rapid influx of cations, causing neuronal depolarization.[3][4] Certain indolizine derivatives have been identified as potent 5-HT3 receptor antagonists, which are useful in the management of chemotherapy-induced nausea and vomiting.[5][6]

signaling_pathway cluster_membrane Cell Membrane HT3R 5-HT3 Receptor (Ligand-Gated Ion Channel) ChannelOpen Channel Opens HT3R->ChannelOpen Serotonin Serotonin (5-HT) Serotonin->HT3R Binds and Activates Indolizine 3-Acetylindolizine Derivative (Antagonist) Indolizine->HT3R Binds and Blocks IonInflux Na⁺, K⁺, Ca²⁺ Influx ChannelOpen->IonInflux Depolarization Neuronal Depolarization IonInflux->Depolarization Response Excitatory Response Depolarization->Response

Fig. 3: Serotonin 5-HT3 Receptor Signaling Pathway.

Conclusion

The 3-acetylindolizine core is a privileged scaffold in medicinal chemistry, offering multiple sites for chemical modification. Its reactivity in electrophilic substitution, nucleophilic addition, and cycloaddition reactions allows for the generation of diverse molecular architectures. The insights into its fundamental reactivity, coupled with an understanding of its potential biological targets and their signaling pathways, provide a solid foundation for the design and synthesis of novel therapeutic agents. This guide serves as a comprehensive resource for researchers aiming to exploit the rich chemistry of the 3-acetylindolizine core in their drug discovery and development endeavors.

References

A Theoretical Investigation of 3-Acetylindolizine-1-carboxylic acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide outlines a comprehensive theoretical study of a specific derivative, 3-Acetylindolizine-1-carboxylic acid, using computational chemistry methods. In the absence of extensive experimental data for this particular molecule, this document serves as a roadmap for its theoretical characterization, providing proposed methodologies and expected outcomes based on established computational protocols for similar organic molecules. The focus is on predicting its structural, spectroscopic, and electronic properties through Density Functional Theory (DFT), a powerful tool in modern chemical research. This guide is intended to provide a robust framework for future computational and experimental investigations into this promising compound.

Introduction

Indolizine, an aromatic heterocyclic compound, is a structural isomer of indole and forms the core of numerous molecules with significant biological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities. The substituent groups on the indolizine ring play a crucial role in modulating its biological efficacy. This compound combines the key functionalities of a carboxylic acid and a ketone with the core indolizine scaffold, making it a molecule of interest for further investigation.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are invaluable for understanding the molecular properties that underpin the behavior of such compounds. These computational approaches allow for the elucidation of molecular geometry, vibrational frequencies (correlating to infrared and Raman spectra), and electronic properties (such as HOMO-LUMO energy gaps), which are critical for predicting reactivity and potential intermolecular interactions.

This whitepaper details a proposed theoretical study of this compound, outlining the necessary computational workflows and data presentation formats to facilitate a deep understanding of its molecular characteristics.

Molecular Structure and Properties

The initial step in any theoretical study is the determination of the molecule's optimized geometry. For this compound (C₁₁H₉NO₃), this would be achieved through energy minimization calculations.

Basic physicochemical properties are known from commercial suppliers.[1]

PropertyValue
Molecular FormulaC₁₁H₉NO₃
Molecular Weight203.2 g/mol
Melting Point198-202 °C
AppearancePale yellow to yellow crystalline powder

Proposed Theoretical Methodology

A detailed computational protocol is essential for reproducible and accurate theoretical results. The following outlines a standard and robust methodology for the theoretical study of organic molecules like this compound.

Computational Protocol: Density Functional Theory (DFT)
  • Initial Structure Generation : The 3D structure of this compound will be constructed using molecular modeling software.

  • Geometry Optimization : The initial structure will be optimized to find the global minimum on the potential energy surface. This is a crucial step to obtain a stable, low-energy conformation.

    • Method : Density Functional Theory (DFT).

    • Functional : Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is proposed due to its proven accuracy for a wide range of organic molecules.[2][3]

    • Basis Set : 6-311++G(d,p) basis set is recommended as it includes diffuse functions and polarization, which are important for accurately describing systems with heteroatoms and potential hydrogen bonding.[2][3]

  • Vibrational Frequency Analysis : Following optimization, vibrational frequency calculations will be performed at the same level of theory.

    • Purpose : To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

    • Scaling : Calculated vibrational frequencies are often systematically higher than experimental values. A scaling factor (typically around 0.96-0.98 for B3LYP) would be applied for better comparison with experimental data.

  • Electronic Property Calculation : Key electronic properties will be calculated from the optimized geometry.

    • HOMO-LUMO Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP) : An MEP map will be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

The logical workflow for this proposed computational study is depicted below.

G A 1. Initial 3D Structure Generation of this compound B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Calculation B->C D 4. Electronic Property Analysis B->D E Confirmation of Energy Minimum (No Imaginary Frequencies) C->E F Predicted IR & Raman Spectra C->F G HOMO-LUMO Energy Gap D->G H Molecular Electrostatic Potential (MEP) Map D->H

Caption: Proposed workflow for the theoretical study.

Predicted Molecular Geometry and Spectroscopic Data

Predicted Geometrical Parameters

The following table lists the expected bond lengths and angles for key structural motifs within the molecule. These values would be determined from the optimized geometry.

ParameterBond/AnglePredicted Value (DFT)
Bond Lengths (Å)
C=O (acetyl)~1.21 - 1.23
C=O (carboxyl)~1.20 - 1.22
C-O (carboxyl)~1.34 - 1.36
O-H (carboxyl)~0.96 - 0.98
C-C (ring)~1.38 - 1.45
C-N (ring)~1.35 - 1.40
Bond Angles (°)
O=C-C (acetyl)~120 - 122
O=C-O (carboxyl)~123 - 125
C-O-H (carboxyl)~105 - 107
Predicted Vibrational Frequencies

The vibrational analysis is expected to yield characteristic frequencies for the functional groups present in the molecule. These theoretical frequencies can guide the interpretation of future experimental IR and Raman spectra.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹) (Scaled DFT)
O-H StretchCarboxylic Acid3200 - 3500 (broad)
C-H StretchAromatic Ring3000 - 3100
C=O StretchCarboxylic Acid1700 - 1750
C=O StretchAcetyl Ketone1680 - 1710
C=C StretchAromatic Ring1450 - 1600
C-O StretchCarboxylic Acid1210 - 1320

Proposed Experimental Validation

The theoretical predictions outlined above would require experimental validation. The following protocols are proposed for the synthesis and characterization of this compound.

Synthesis Protocol

A plausible synthesis could involve the acylation of an appropriate indolizine-1-carboxylic acid precursor. A general procedure would involve:

  • Dissolving the indolizine-1-carboxylic acid derivative in a suitable solvent (e.g., dichloromethane).

  • Adding a catalyst, such as a Lewis acid (e.g., AlCl₃).

  • Slowly adding the acetylating agent (e.g., acetyl chloride or acetic anhydride) at a controlled temperature.

  • Stirring the reaction mixture until completion, monitored by Thin Layer Chromatography (TLC).

  • Quenching the reaction, followed by extraction, drying, and purification of the crude product, likely via recrystallization or column chromatography.

The workflow for a typical synthesis and characterization process is illustrated below.

G cluster_synthesis Synthesis cluster_characterization Characterization A Indolizine Precursor + Acetylating Agent B Reaction under Controlled Conditions A->B C Purification (Recrystallization/Chromatography) B->C D Spectroscopy (NMR, FT-IR, Mass Spec) C->D E X-ray Crystallography C->E

Caption: Synthesis and characterization workflow.
Spectroscopic and Structural Characterization

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : To identify the characteristic vibrational modes of the functional groups and compare them with the theoretically predicted frequencies.

  • Mass Spectrometry (MS) : To determine the molecular weight and confirm the elemental composition.

  • Single-Crystal X-ray Diffraction : If suitable crystals can be obtained, this technique would provide the definitive molecular and crystal structure, allowing for a direct comparison with the theoretically optimized geometry.

Conclusion

This technical guide has laid out a comprehensive theoretical and experimental framework for the study of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, it is possible to predict the molecule's key structural, spectroscopic, and electronic properties with a high degree of confidence. These theoretical insights, once validated by the proposed experimental methods, will provide a foundational understanding of this molecule's intrinsic properties, paving the way for further research into its potential applications in drug development and materials science. The synergy between computational prediction and experimental validation represents a powerful paradigm in modern chemical research.

References

Methodological & Application

Application Note: Synthesis of 3-Acetylindolizine-1-carboxylic acid from Methyl 3-acetylindolizine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 3-acetylindolizine-1-carboxylic acid via the hydrolysis of its corresponding methyl ester, methyl 3-acetylindolizine-1-carboxylate. This transformation is a critical step in the synthesis of various indolizine derivatives that are of significant interest in medicinal chemistry and materials science due to their unique photophysical and biological properties. The described method utilizes a straightforward base-catalyzed hydrolysis, offering high yield and purity. This document is intended for researchers and professionals in organic synthesis and drug development.

Introduction

Indolizine and its derivatives are a class of bicyclic aromatic nitrogen-containing heterocycles that have garnered considerable attention from the scientific community.[1][2] These compounds are isoelectronic with indole and exhibit a range of biological activities, making them attractive scaffolds for the development of novel therapeutic agents.[3] Specifically, functionalized indolizines are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2] The this compound is a key intermediate, providing a handle for further chemical modifications.

The synthesis of this target molecule is most commonly achieved from its methyl ester precursor. The conversion of a methyl ester to a carboxylic acid is a fundamental transformation in organic chemistry, typically accomplished through hydrolysis under acidic or basic conditions.[4] For substrates containing other sensitive functional groups, such as the acetyl group in the target molecule, optimizing the reaction conditions to ensure selective hydrolysis without side reactions is crucial. This protocol details a robust and reproducible method for the saponification (base-catalyzed hydrolysis) of methyl 3-acetylindolizine-1-carboxylate.

Experimental Protocol

The synthesis of this compound is achieved through the hydrolysis of methyl 3-acetylindolizine-1-carboxylate. This protocol is based on standard ester saponification procedures.[4][5]

Materials and Reagents
  • Methyl 3-acetylindolizine-1-carboxylate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and extraction

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-acetylindolizine-1-carboxylate (1.0 g, 4.6 mmol) in methanol (20 mL).

  • Hydrolysis: To the stirred solution, add a solution of sodium hydroxide (0.37 g, 9.2 mmol) in deionized water (10 mL).

  • Reaction Monitoring: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, slowly add 1 M hydrochloric acid with stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product as a solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Starting MaterialMethyl 3-acetylindolizine-1-carboxylate
ProductThis compound
Molecular Formula (Product)C₁₁H₉NO₃
Molecular Weight (Product)203.19 g/mol
Typical Yield85-95%
Purity (by HPLC)>95%
AppearanceOff-white to pale yellow solid

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Methyl 3-acetylindolizine-1-carboxylate hydrolysis Base Hydrolysis (NaOH, MeOH/H₂O, Reflux) start->hydrolysis 1 acidification Acidification (1M HCl) hydrolysis->acidification 2 extraction Extraction (Ethyl Acetate) acidification->extraction 3 purification Purification (Recrystallization) extraction->purification 4 end This compound purification->end 5

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Illustrative)

While this document describes a chemical synthesis, indolizine derivatives are often investigated for their effects on biological signaling pathways. The following is an illustrative diagram of a hypothetical signaling pathway that could be modulated by a drug candidate derived from this compound.

Signaling_Pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor response Cellular Response (e.g., Apoptosis) transcription_factor->response drug Indolizine Derivative drug->kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibited by an indolizine derivative.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from its methyl ester precursor. The use of standard laboratory reagents and techniques makes this procedure accessible to a wide range of researchers. The high yield and purity of the final product make it suitable for subsequent use in the development of novel compounds for pharmaceutical and material science applications.

References

Application Note and Protocol: Hydrolysis of Methyl 3-acetylindolizine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indolizine derivatives are significant heterocyclic compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities. The hydrolysis of methyl 3-acetylindolizine-1-carboxylate to its corresponding carboxylic acid, 3-acetylindolizine-1-carboxylic acid, is a crucial transformation for creating derivatives, developing prodrugs, or for subsequent chemical modifications such as decarboxylation. This document provides detailed protocols for both acid- and base-catalyzed hydrolysis of this substrate, targeting researchers in organic synthesis and drug development.

Reaction Principle

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[1]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction, often requiring an excess of water to drive the equilibrium towards the products (carboxylic acid and alcohol).[1][2] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion.[1][2] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid.

Given the potential for side reactions, such as decarboxylation of the product at elevated temperatures, careful control of the reaction conditions is essential.[3]

Experimental Protocols

Materials and Reagents:

  • Methyl 3-acetylindolizine-1-carboxylate

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium hydroxide (NaOH)

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This method is generally preferred due to its irreversibility.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-acetylindolizine-1-carboxylate (1.0 eq) in a suitable solvent such as a mixture of THF and water or methanol and water (e.g., 3:1 v/v).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 - 3.0 eq).

  • Reaction: Stir the mixture at room temperature or gently heat to 40-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. If a co-solvent like THF or methanol was used, remove it under reduced pressure. c. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like dichloromethane or ethyl acetate to remove any non-polar impurities. d. Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of cold, dilute hydrochloric acid (e.g., 1 M HCl). e. The carboxylic acid product should precipitate out of the solution. If it does not, extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Isolation and Purification: a. If the product precipitated, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. b. If the product was extracted, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. c. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar and reflux condenser, dissolve methyl 3-acetylindolizine-1-carboxylate (1.0 eq) in a mixture of an organic solvent (like dioxane or THF) and water.

  • Addition of Acid: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid. An excess of water is used to drive the reaction forward.[1]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Neutralize the acid catalyst by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases. c. Remove the organic solvent under reduced pressure.

  • Isolation and Purification: a. Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volumes). b. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. c. Purify the crude product by recrystallization or column chromatography.

Data Presentation

ParameterBase-Catalyzed HydrolysisAcid-Catalyzed Hydrolysis
Reagents NaOH or KOHH₂SO₄ or HCl
Stoichiometry 1.5 - 3.0 equivalents of baseCatalytic amount of acid
Solvent THF/H₂O or MeOH/H₂ODioxane/H₂O or THF/H₂O
Temperature Room Temperature to 60°CReflux
Reaction Time Typically 2-12 hours (monitor by TLC)Typically 6-24 hours (monitor by TLC)
Work-up Acidification to pH 2-3Neutralization with NaHCO₃
Product This compoundThis compound
Expected Yield Generally highVariable, equilibrium-dependent
Key Advantage Irreversible, proceeds to completionUseful for base-sensitive substrates
Potential Issue Potential for side reactions if substrate is base-sensitiveReversible, may not go to completion

Visualization

Experimental Workflow for Base-Catalyzed Hydrolysis

G Workflow for Base-Catalyzed Hydrolysis cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation A 1. Dissolve Ester in THF/H₂O B 2. Add Aqueous NaOH A->B C 3. Heat at 40-60°C B->C D 4. Monitor by TLC C->D E 5. Cool and Remove THF D->E F 6. Wash with EtOAc E->F G 7. Acidify with HCl to pH 2-3 F->G H 8. Filter Precipitate or Extract with EtOAc G->H I 9. Dry the Product H->I J 10. Purify by Recrystallization I->J K K J->K Final Product: This compound

Caption: Workflow for the base-catalyzed hydrolysis of methyl 3-acetylindolizine-1-carboxylate.

Reaction Scheme

G Hydrolysis Reaction Scheme struct1 Methyl 3-acetylindolizine-1-carboxylate reagents1 1. NaOH, H₂O/THF 2. H₃O⁺ struct1->reagents1 reagents2 H₃O⁺ (cat.), H₂O struct1->reagents2 struct2 This compound reagents1->struct2 Base-Catalyzed reagents2->struct2 Acid-Catalyzed

Caption: Acid- and base-catalyzed hydrolysis pathways.

References

Application Notes and Protocols for the Preparation of 3-Acetylindolizine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indolizine and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The intermediate, 3-Acetylindolizine-1-carboxylic acid, serves as a valuable building block for the synthesis of more complex, biologically active molecules. This document provides a detailed protocol for the preparation of this intermediate via a robust and widely utilized synthetic strategy: the 1,3-dipolar cycloaddition reaction. This method is advantageous due to its operational simplicity and the ready availability of starting materials.[4][5]

The synthesis is structured as a three-step process:

  • Formation of a pyridinium salt precursor.

  • 1,3-dipolar cycloaddition with an electron-deficient alkyne to construct the indolizine core.

  • Hydrolysis of the resulting ester to yield the final carboxylic acid product.

Synthetic Pathway Overview

The selected pathway involves the reaction of pyridine with bromoacetone to form the N-(2-oxopropyl)pyridinium bromide salt. This salt, upon treatment with a base, generates a pyridinium ylide in situ. The ylide then undergoes a 1,3-dipolar cycloaddition reaction with methyl propiolate. The subsequent cycloadduct is aromatized to form methyl 3-acetylindolizine-1-carboxylate. The final step is the basic hydrolysis of the methyl ester to afford the target compound, this compound.

Pyridine Pyridine invis1 Pyridine->invis1 Bromoacetone Bromoacetone Bromoacetone->invis1 Salt N-(2-oxopropyl)pyridinium bromide invis2 Salt->invis2 Propiolate Methyl Propiolate Propiolate->invis2 Ester Methyl 3-acetylindolizine- 1-carboxylate FinalProduct 3-Acetylindolizine-1- carboxylic acid Ester->FinalProduct Step 3: Hydrolysis (e.g., NaOH, H+) invis1->Salt Step 1: Quaternization invis2->Ester Step 2: 1,3-Dipolar Cycloaddition (Base, e.g., Et3N)

Caption: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis protocol. Yields and purity are based on typical outcomes for similar indolizine syntheses reported in the literature.[5][6] Actual results may vary depending on reaction scale, purity of reagents, and specific laboratory conditions.

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Typical Purity (%) (by HPLC)
1. QuaternizationN-(2-oxopropyl)pyridinium bromideC₈H₁₀BrNO216.0890-98>95
2. 1,3-Dipolar CycloadditionMethyl 3-acetylindolizine-1-carboxylateC₁₂H₁₁NO₃217.2265-75>98
3. HydrolysisThis compoundC₁₁H₉NO₃203.1985-95>99

Experimental Protocols

Step 1: Synthesis of N-(2-oxopropyl)pyridinium bromide

Methodology: This step involves the quaternization of pyridine through an SN2 reaction with bromoacetone.

  • Materials:

    • Pyridine (dried over KOH)

    • Bromoacetone (stabilized)

    • Diethyl ether (anhydrous)

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Reflux condenser

    • Heating mantle

    • Büchner funnel and filter flask

  • Procedure:

    • In a round-bottom flask, dissolve pyridine (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

    • Add bromoacetone (1.05 eq) dropwise to the stirred solution at room temperature.

    • After the addition is complete, stir the mixture at room temperature for 24 hours. A white precipitate will form.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid product with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.

    • Dry the resulting white solid under vacuum to yield N-(2-oxopropyl)pyridinium bromide. The product can be used in the next step without further purification.

Step 2: Synthesis of Methyl 3-acetylindolizine-1-carboxylate

Methodology: This core step utilizes the 1,3-dipolar cycloaddition reaction between a pyridinium ylide (generated in situ from the salt prepared in Step 1) and an alkyne dipolarophile.[5][6]

  • Materials:

    • N-(2-oxopropyl)pyridinium bromide (from Step 1)

    • Methyl propiolate

    • Triethylamine (Et₃N, distilled)

    • Tetrahydrofuran (THF, anhydrous)

    • Ethyl acetate

    • Hexane

    • Silica gel for column chromatography

  • Equipment:

    • Three-neck round-bottom flask with a magnetic stirrer

    • Reflux condenser

    • Dropping funnel

    • Inert atmosphere setup (Nitrogen or Argon)

    • Rotary evaporator

    • Chromatography column

  • Procedure:

    • Suspend N-(2-oxopropyl)pyridinium bromide (1.0 eq) in anhydrous THF in a three-neck flask under a nitrogen atmosphere.

    • Add methyl propiolate (1.2 eq) to the suspension.

    • Cool the mixture to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) dropwise via a dropping funnel over 30 minutes. The mixture will turn dark.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove the triethylammonium bromide salt.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate).

    • Combine the fractions containing the desired product and evaporate the solvent to yield pure methyl 3-acetylindolizine-1-carboxylate as a solid.

Step 3: Preparation of this compound

Methodology: The final step is a standard ester hydrolysis under basic conditions, followed by acidification to precipitate the carboxylic acid.[7][8]

  • Materials:

    • Methyl 3-acetylindolizine-1-carboxylate (from Step 2)

    • Sodium hydroxide (NaOH)

    • Methanol

    • Water (deionized)

    • Hydrochloric acid (HCl, 2M)

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Reflux condenser

    • pH paper or pH meter

    • Büchner funnel and filter flask

  • Procedure:

    • Dissolve methyl 3-acetylindolizine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2M solution).

    • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool it in an ice bath.

    • Acidify the solution by slowly adding 2M HCl while stirring until the pH is approximately 2-3. A precipitate will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water and dry it under vacuum to obtain the final product, this compound.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol, from reagent preparation to final product isolation.

start_end start_end process_step process_step decision decision purification purification A0 Start A1 Step 1: Mix Pyridine & Bromoacetone in Ether A0->A1 A2 Stir at RT for 24h A1->A2 A3 Filter & Wash Solid A2->A3 A4 Dry Pyridinium Salt A3->A4 B1 Step 2: Suspend Salt & Methyl Propiolate in THF A4->B1 Use in next step B2 Add Et3N at 0°C B1->B2 B3 Reflux for 6-8h B2->B3 B4 TLC Check B3->B4 B4->B3 Incomplete B5 Filter & Concentrate B4->B5 Complete B6 Column Chromatography B5->B6 C1 Step 3: Dissolve Ester in MeOH + NaOH(aq) B6->C1 Use purified ester C2 Reflux for 2-4h C1->C2 C3 TLC Check C2->C3 C3->C2 Incomplete C4 Remove MeOH C3->C4 Complete C5 Acidify with HCl to pH 2-3 C4->C5 C6 Filter & Wash Product C5->C6 C7 Dry Final Product C6->C7 C8 End C7->C8

Caption: Logical workflow diagram for the synthesis protocol.

References

expected 1H NMR spectrum of 3-Acetylindolizine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Predicted ¹H NMR Spectrum of 3-Acetylindolizine-1-carboxylic Acid

Abstract

This document provides a detailed theoretical analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum for this compound. Understanding the predicted spectral data is crucial for the structural verification and purity assessment of this heterocyclic compound in research and pharmaceutical development. This note outlines the predicted chemical shifts (δ), signal multiplicities, and integration values for each proton. A standardized experimental protocol for acquiring the ¹H NMR spectrum is also provided, along with a workflow diagram for the overall process of spectral analysis.

Introduction

This compound is a substituted indolizine derivative. The indolizine core is a significant heterocyclic scaffold found in various biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structure elucidation of such organic molecules. A precise prediction of the ¹H NMR spectrum serves as a valuable reference for chemists to confirm synthesis products and identify impurities. This note details the expected ¹H NMR signals based on the electronic environment of the protons, influenced by the indolizine ring system and its electron-withdrawing acetyl and carboxylic acid substituents.

Chemical Structure:

Chemical structure of this compound with protons labeled H-2, H-5, H-6, H-7, H-8, the acetyl CH3 protons, and the carboxylic acid COOH proton.

Figure 1. Structure of this compound with key protons labeled.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound are summarized in Table 1. The predictions are based on established chemical shift ranges for indolizine derivatives and the known electronic effects of acetyl and carboxylic acid functional groups.[1] The electron-withdrawing nature of both substituents is expected to deshield the ring protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ or DMSO-d₆)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-59.5 - 9.9d1HStrongly deshielded due to proximity to the bridgehead nitrogen and anisotropic effects. Expected to be the most downfield ring proton.
H-88.3 - 8.6d1HDeshielded, being in an alpha position to the nitrogen.
H-28.1 - 8.4s1HDeshielded due to being situated between two electron-withdrawing groups (acetyl and carboxylic acid).
H-77.4 - 7.7ddd or t1HLocated in the pyridine-like ring, coupled to H-6 and H-8.
H-67.1 - 7.4ddd or t1HCoupled to H-5 and H-7.
-COCH₃2.5 - 2.8s3HTypical range for a methyl ketone.[2]
-COOH11.0 - 13.0br s1HHighly deshielded acidic proton, signal is often broad and will exchange with D₂O.[3][4]

Note: Chemical shifts are predictions and may vary based on solvent and concentration. Multiplicity: s = singlet, d = doublet, t = triplet, ddd = doublet of doublet of doublets, br s = broad singlet.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

3.1. Materials and Equipment

  • Sample: this compound (5-10 mg)

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% Tetramethylsilane (TMS)

  • Equipment: 5 mm NMR tube, micropipette, vortex mixer, NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observe the acidic proton).

  • Vortex the mixture until the sample is completely dissolved.

  • Using a pipette with a filter, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

3.3. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

  • Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Set the following acquisition parameters (example for a 400 MHz spectrometer):

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: -2 to 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

    • Receiver Gain: Optimize automatically or manually.

    • Temperature: 298 K (25 °C)

  • Initiate the acquisition.

3.4. Data Processing

  • Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of Workflow

The following diagram illustrates the general workflow for predicting and experimentally verifying the structure of this compound using ¹H NMR.

G cluster_prediction Theoretical Prediction cluster_experiment Experimental Verification cluster_analysis Structural Analysis A Identify Structure & Functional Groups B Analyze Substituent Effects (Inductive/Resonance) A->B C Predict Chemical Shifts, Multiplicity & Integration B->C G Compare Predicted vs. Experimental Spectra C->G Reference Data D Sample Preparation (Dissolve in Solvent) E 1H NMR Data Acquisition (Spectrometer) D->E F Data Processing (FT, Phasing, Integration) E->F F->G Acquired Data H Assign Signals to Protons G->H I Final Structure Confirmation H->I

Caption: Workflow for NMR spectrum prediction and experimental verification.

References

Application Note: Infrared Spectroscopy in the Characterization of Substituted Indolizine-1-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine and its derivatives are significant heterocyclic compounds that form the core structure of many biologically active molecules.[1] Specifically, substituted indolizine-1-carboxylic acids are of great interest in medicinal chemistry and drug development due to their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. Accurate and efficient characterization of these molecules is crucial for ensuring purity, confirming structure, and understanding their chemical properties. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. This application note details the use of Fourier Transform Infrared (FT-IR) spectroscopy for the analysis of substituted indolizine-1-carboxylic acids, providing experimental protocols and data interpretation guidelines.

Principle of Infrared Spectroscopy

Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.[2] When a molecule is exposed to IR radiation, its bonds stretch and bend, and the energy absorbed during these vibrations is recorded. The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which acts as a molecular "fingerprint." Key functional groups, such as the hydroxyl (O-H) and carbonyl (C=O) groups of a carboxylic acid, and the aromatic C-H and C=C bonds of the indolizine ring, have characteristic absorption bands that make them readily identifiable.[3][4][5]

Experimental Protocols

Protocol 1: General Synthesis of Substituted Indolizine-1-Carboxylic Acids

A common method for synthesizing the indolizine scaffold is through a 1,3-dipolar cycloaddition reaction.[6][7] The following is a representative one-pot protocol for synthesizing multisubstituted indolizines, which can be adapted for carboxylic acid derivatives.

Materials:

  • Appropriately substituted pyridine

  • α-halo carbonyl compound (e.g., ethyl bromoacetate)

  • Electron-deficient alkene (e.g., maleic anhydride or an acrylic acid derivative)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Base (e.g., Sodium Carbonate - Na₂CO₃)

  • Oxidant (e.g., TEMPO - (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl)[7]

Procedure:

  • To a round-bottom flask, add the substituted pyridine (1.0 mmol), the α-halo carbonyl compound (1.2 mmol), the electron-deficient alkene (1.5 mmol), sodium carbonate (2.0 mmol), and TEMPO (0.2 mmol).[7]

  • Add 5 mL of DMF to the flask and stir the mixture.

  • Heat the reaction mixture to 120°C and maintain this temperature for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 50 mL of cold water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel.

  • If the starting materials included an ester, subsequent hydrolysis under acidic or basic conditions would be required to yield the final carboxylic acid.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants (Pyridine, α-halo carbonyl, alkene) in DMF with Base & Oxidant react Heat Reaction Mixture (e.g., 120°C, 4-6h) start->react monitor Monitor Progress (TLC) react->monitor workup Aqueous Work-up & Solvent Extraction monitor->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify hydrolysis Ester Hydrolysis (if needed) purify->hydrolysis analysis Characterize Product (FT-IR, NMR, MS) hydrolysis->analysis

Protocol 2: FT-IR Sample Preparation and Analysis

Materials:

  • Synthesized and purified substituted indolizine-1-carboxylic acid sample

  • FT-IR grade Potassium Bromide (KBr)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR Spectrometer

Procedure (KBr Pellet Method):

  • Thoroughly dry the sample and the KBr powder in an oven to remove any residual moisture, as water shows a broad O-H absorption that can interfere with the spectrum.

  • In the agate mortar, grind approximately 1-2 mg of the indolizine-1-carboxylic acid sample until a fine powder is obtained.

  • Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar.

  • Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion.

  • Transfer the powdered mixture to the pellet press die.

  • Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Record a background spectrum of the empty sample chamber.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Process the resulting spectrum (e.g., baseline correction) as needed.

Data Presentation and Interpretation

The IR spectrum of a substituted indolizine-1-carboxylic acid will display characteristic bands from both the indolizine core and the carboxylic acid functional group. The precise positions of these bands can be influenced by the nature and position of other substituents on the ring system.

Characteristic IR Absorption Frequencies

The following table summarizes the expected key absorption bands for substituted indolizine-1-carboxylic acids.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Carboxylic AcidO-H Stretch3300 - 2500Broad, StrongThis very broad band is a hallmark of hydrogen-bonded carboxylic acids and often overlaps with C-H stretching bands.[2][3][5]
Aromatic/AlkylC-H Stretch3150 - 3000 (Aromatic)3000 - 2850 (Alkyl)Medium, SharpAromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from substituents appear just below.[8]
Carboxylic AcidC=O Stretch1760 - 1690Strong, SharpThe position is sensitive to conjugation and hydrogen bonding. For dimeric acids, it's typically around 1710 cm⁻¹.[3][4]
Indolizine RingC=C & C=N Stretch1640 - 1450Medium to StrongA series of bands corresponding to the aromatic ring vibrations.[9]
Carboxylic AcidC-O Stretch1320 - 1210MediumOften coupled with O-H in-plane bending.
Carboxylic AcidO-H Bend1440 - 1395 (in-plane)950 - 910 (out-of-plane)MediumBroad, MediumThe out-of-plane bend is another characteristic feature of dimeric carboxylic acids.
Aromatic RingC-H Bend900 - 675Medium to StrongThe pattern of these out-of-plane bending bands can provide information about the substitution pattern on the aromatic rings.

G

Interpretation Case Study: When analyzing the spectrum of a newly synthesized substituted indolizine-1-carboxylic acid, the primary confirmation points are:

  • Presence of the Carboxylic Acid: Look for the extremely broad O-H absorption between 3300-2500 cm⁻¹ and the strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹.[5] The absence of a strong, broad O-H band might indicate that the precursor ester has not been successfully hydrolyzed.

  • Confirmation of the Aromatic Core: A series of absorptions in the 1640-1450 cm⁻¹ region confirms the presence of the aromatic indolizine ring system.[9]

  • Substitution Pattern: The presence of sharp peaks just below 3000 cm⁻¹ would indicate alkyl substituents. The pattern of peaks in the 900-675 cm⁻¹ region can help deduce the substitution pattern on the rings, although this often requires comparison with known reference spectra.

FT-IR spectroscopy is an indispensable tool for researchers working with substituted indolizine-1-carboxylic acids. It provides a rapid and reliable method for confirming the presence of the key carboxylic acid functionality and the integrity of the core indolizine structure. By following standardized protocols for synthesis and analysis and using established correlation tables, scientists can confidently characterize their synthesized compounds, accelerating the process of drug discovery and development.

References

Application Note: Mass Spectrometry Analysis of 3-Acetylindolizine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the analysis of 3-Acetylindolizine-1-carboxylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection. Due to its acidic nature and aromatic structure, Electrospray Ionization (ESI) in negative ion mode is proposed as the optimal ionization technique. This document provides a comprehensive workflow, from sample handling to data interpretation, to facilitate the accurate quantification and structural elucidation of this compound in various matrices.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Accurate and sensitive analytical methods are crucial for its characterization, quantification in biological matrices, and for quality control purposes. Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for the analysis of such small molecules. This note provides a generalized protocol based on the known behavior of similar chemical structures, such as indole derivatives and aromatic carboxylic acids.

Predicted Mass Spectrum and Fragmentation

The molecular formula for this compound is C₁₁H₉NO₃, with a molecular weight of 203.2 g/mol . When subjected to mass spectrometry, particularly with fragmentation capabilities (MS/MS), a characteristic pattern of product ions is expected.

Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 202.2 would be the predominant parent ion. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 204.2 would be observed.

Fragmentation Pattern: The fragmentation of this compound is likely to proceed through several key pathways. In positive ion mode, common losses would include water (H₂O), carbon monoxide (CO), and the carboxylic acid group (COOH). The acetyl group can also be a site of fragmentation. For carboxylic acids, prominent peaks due to the loss of OH (a loss of 17) and COOH (a loss of 45) are common due to the cleavage of bonds next to the carbonyl group.[1] The presence of an acetyl group may lead to the ejection of a methyl radical followed by the loss of carbon monoxide.[2]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results by removing interfering substances.

  • Standard Solution Preparation:

    • Prepare a stock solution of 1 mg/mL of this compound in a suitable organic solvent such as methanol or acetonitrile.

    • Perform serial dilutions from the stock solution to create a series of calibration standards. The final concentration should be in the range of 1-1000 ng/mL.

    • The solvent for the final dilution should be compatible with the initial mobile phase conditions.

  • Biological Matrix (e.g., Plasma, Urine) Sample Preparation:

    • Protein Precipitation: For plasma samples, add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Liquid-Liquid Extraction (LLE): Acidify the sample with a small amount of formic acid. Extract the analyte into an immiscible organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute the residue in the mobile phase.

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., a mixed-mode or polymer-based sorbent). Condition the cartridge, load the pre-treated sample, wash away impurities, and elute the analyte with an appropriate solvent. Evaporate the eluate and reconstitute.

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer Settings (Example for ESI):

    • Ionization Mode: Negative Electrospray Ionization (ESI-) is often more sensitive for carboxylic acids.[3]

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Scan Range: m/z 50-500

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of this compound. This data is for illustrative purposes and would be generated from a calibration curve of the prepared standards.

ParameterValue
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.2 g/mol
Parent Ion [M-H]⁻ (m/z) 202.2
Predicted Fragment Ion 1 (m/z) 158.2 ([M-H-CO₂]⁻)
Predicted Fragment Ion 2 (m/z) 142.2 ([M-H-CH₂CO]⁻)
Retention Time (min) ~3.5
Linear Range (ng/mL) 1 - 1000
Limit of Detection (LOD) (ng/mL) 0.5
Limit of Quantification (LOQ) (ng/mL) 1.0
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery (%) 85 - 105%

Mandatory Visualizations

Mass_Spec_Workflow Workflow for Mass Spectrometry Analysis of this compound cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample (Standard or Biological Matrix) Extraction Extraction / Precipitation Sample->Extraction Dilution Dilution & Reconstitution Extraction->Dilution LC_Separation Liquid Chromatography Separation Dilution->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS_Detection Mass Spectrometry Detection (MS1) ESI_Ionization->MS_Detection Fragmentation Fragmentation (MS2) MS_Detection->Fragmentation Data_Acquisition Data Acquisition Fragmentation->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Structural_Elucidation Structural Elucidation Data_Acquisition->Structural_Elucidation Final_Report Final Report Peak_Integration->Final_Report Structural_Elucidation->Final_Report

Caption: Experimental workflow for the LC-MS analysis of this compound.

Conclusion

The described LC-MS method provides a framework for the reliable analysis of this compound. The protocol is adaptable to various sample matrices and can be optimized to meet specific sensitivity and throughput requirements. The predicted fragmentation patterns serve as a guide for structural confirmation and for setting up targeted mass spectrometry experiments such as Multiple Reaction Monitoring (MRM) for enhanced quantitative performance. This application note should serve as a valuable resource for researchers engaged in the study and development of this and related compounds.

References

Application Notes and Protocols for 3-Acetylindolizine-1-carboxylic Acid Derivatives: Exploring Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential biological activities of 3-acetylindolizine-1-carboxylic acid and its derivatives. This document includes detailed experimental protocols for assessing their anticancer, anti-inflammatory, and antimicrobial properties, along with data presentation guidelines and visualizations of key signaling pathways and workflows.

Potential Anticancer Activity

Indolizine-based compounds have emerged as a promising class of anticancer agents, with studies highlighting their ability to inhibit cancer cell proliferation through various mechanisms, including the disruption of EGFR signaling and induction of apoptosis.[1][2][3][4] Derivatives of this compound are promising candidates for further investigation as potential cancer therapeutics.

Table 1: Anticancer Activity of Representative Indolizine Derivatives
Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/Target
Compound 6o HepG2 (Liver)6.02EGFR and CDK-2 Inhibition
HCT-116 (Colon)5.84EGFR and CDK-2 Inhibition
MCF-7 (Breast)8.89EGFR and CDK-2 Inhibition
Compound 6m HepG2 (Liver)11.97EGFR and CDK-2 Inhibition
HCT-116 (Colon)28.37EGFR and CDK-2 Inhibition
MCF-7 (Breast)19.87EGFR and CDK-2 Inhibition
Compound C3 HepG2 (Liver)~20 (at 24h)Induction of apoptosis via mitochondria p53 pathway
cis-11 DU-145 (Prostate)4.41Not specified
MDA-MB-231 (Breast)1.01Not specified
Compound 8e CAL-27 (Oral)0.047Microtubule Destabilizer
BT-20 (Breast)0.117Microtubule Destabilizer
HGC-27 (Gastric)0.089Microtubule Destabilizer
Compound 8h CAL-27 (Oral)0.052Microtubule Destabilizer
BT-20 (Breast)0.098Microtubule Destabilizer
HGC-27 (Gastric)0.076Microtubule Destabilizer

Note: The IC50 values presented are for a range of indolizine derivatives and serve as a reference for the potential potency of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8]

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[7]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Compound Dilutions add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_treatment Incubate for 48-72h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 NFkB_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P p-IκBα IkB->IkB_P NFkB NF-κB (p65/p50) NFkB->IkB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB IkB_P->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates to Nucleus DNA DNA NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA COX2 COX-2 mRNA->COX2 Translation TNFa TNF-α mRNA->TNFa Translation IL6 IL-6 mRNA->IL6 Translation Indolizine 3-Acetylindolizine-1-carboxylic acid derivative Indolizine->IKK Inhibits MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_inoculum Prepare Standardized Inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_compounds Prepare Serial Dilutions of Compounds prep_compounds->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate read_results Read Results (Visual/OD) incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic

References

Application Notes and Protocols: 3-Acetylindolizine-1-carboxylic Acid as a Precursor for Novel Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 3-acetylindolizine-1-carboxylic acid as a versatile precursor for the synthesis of novel bromodomain inhibitors, particularly targeting the CREB-binding protein (CBP). While direct utilization of this specific precursor is an emerging area, this document leverages structure-activity relationship (SAR) data from the closely related 1-(indolizin-3-yl)ethan-1-one scaffold to propose a robust framework for inhibitor design, synthesis, and evaluation.

Introduction to Bromodomains and Their Inhibition

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1][2] The bromodomain and extra-terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are key epigenetic readers and have become important targets in oncology and inflammation.[3] Small molecule inhibitors that mimic the acetyl-lysine binding motif can disrupt these interactions, leading to therapeutic effects.[1]

The indolizine scaffold has emerged as a promising chemical starting point for the development of potent and selective bromodomain inhibitors. Specifically, derivatives of 1-(indolizin-3-yl)ethan-1-one have shown significant inhibitory activity against the CBP bromodomain, a target implicated in prostate cancer.[4][5][6][7][8] This document outlines a proposed synthetic strategy and evaluation protocols for developing novel inhibitors from this compound.

Proposed Synthetic Pathway

The synthesis of bromodomain inhibitors from this compound can be envisioned as a multi-step process. The carboxylic acid at the 1-position offers a versatile handle for chemical modification, allowing for the introduction of various functionalities to probe the bromodomain binding pocket and optimize pharmacokinetic properties. The acetyl group at the 3-position serves as a key acetyl-lysine mimetic, forming a crucial hydrogen bond with a conserved asparagine residue in the bromodomain active site.

A proposed workflow for the synthesis and evaluation of these novel inhibitors is outlined below:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound step1 Amide Coupling / Esterification at C1 start->step1 step2 Modification of Acetyl Group at C3 (optional) step1->step2 step3 Purification and Characterization step2->step3 assay1 Primary Screening (e.g., AlphaScreen) step3->assay1 Compound Library assay2 Secondary Screening (e.g., HTRF) assay1->assay2 assay3 Cell-based Assays (e.g., Proliferation, Target Engagement) assay2->assay3 assay4 In Vivo Studies assay3->assay4

Caption: Proposed workflow for the synthesis and evaluation of bromodomain inhibitors.

Data Presentation: Quantitative Analysis of Indolizine-Based Bromodomain Inhibitors

The following table summarizes the in vitro activity of a series of 1-(indolizin-3-yl)ethan-1-one derivatives against the CBP bromodomain, providing a benchmark for the development of new compounds from this compound.

Compound IDModification on Indolizine CoreCBP IC50 (nM)BRD4(1) IC50 (nM)
9a Unsubstituted1500>10000
9g 2-phenyl283400
9h 2-(4-fluorophenyl)252800
9i 2-(4-chlorophenyl)232500
9j 2-(4-methoxyphenyl)354200
9k 2-(thiophen-2-yl)455600

Data extracted from a study on 1-(indolizin-3-yl)ethan-1-one derivatives as CBP bromodomain inhibitors.[8]

Experimental Protocols

General Synthesis Protocol for Amide Derivatives of this compound

This protocol describes a general method for the synthesis of amide derivatives from this compound, a key step in creating a library of potential bromodomain inhibitors.

Materials:

  • This compound

  • Amine of choice (R-NH2)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), BOP (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

AlphaScreen Assay for Bromodomain Inhibitor Screening

This protocol outlines a high-throughput method to screen for inhibitors of the interaction between a bromodomain and an acetylated histone peptide.[9][10]

Principle:

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between two molecules. In this context, a GST-tagged bromodomain protein is captured by glutathione-coated donor beads, and a biotinylated acetylated histone peptide is captured by streptavidin-coated acceptor beads. When the two molecules interact, the beads are brought into close proximity, and upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. Inhibitors that disrupt the protein-peptide interaction will prevent this signal generation.

G cluster_0 Interaction Present (No Inhibitor) cluster_1 Interaction Disrupted (Inhibitor Present) Donor Bead Acceptor Bead Donor Bead->Acceptor Bead Singlet Oxygen GST-BRD GST-Bromodomain Donor Bead->GST-BRD GST Emission 520-620 nm Acceptor Bead->Emission Biotin-Peptide Biotin-Histone Peptide GST-BRD->Biotin-Peptide Binding Biotin-Peptide->Acceptor Bead Biotin Excitation 680 nm Excitation->Donor Bead Donor Bead_i GST-BRD_i GST-Bromodomain Donor Bead_i->GST-BRD_i GST Acceptor Bead_i No Emission No Signal Acceptor Bead_i->No Emission Biotin-Peptide_i Biotin-Histone Peptide Biotin-Peptide_i->Acceptor Bead_i Biotin Inhibitor Inhibitor Inhibitor->GST-BRD_i Excitation_i 680 nm Excitation_i->Donor Bead_i

Caption: Principle of the AlphaScreen assay for bromodomain inhibitors.

Materials:

  • GST-tagged bromodomain protein (e.g., CBP)

  • Biotinylated acetylated histone H4 peptide

  • Glutathione donor beads

  • Streptavidin acceptor beads

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Test compounds (serially diluted in DMSO)

  • 384-well microplates

Procedure:

  • Add 5 µL of the test compound solution to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the GST-tagged bromodomain protein and the biotinylated histone peptide to each well.

  • Incubate for 30 minutes at room temperature.

  • Add 10 µL of a suspension of glutathione donor beads and streptavidin acceptor beads to each well.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate the IC50 values from the dose-response curves.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol provides an alternative method for confirming hits from the primary screen.

Principle:

HTRF is a fluorescence resonance energy transfer (FRET)-based technology. A terbium cryptate-labeled anti-tag antibody (donor) binds to the tagged bromodomain protein, and a d2-labeled acetylated histone peptide (acceptor) binds to the bromodomain. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits a specific fluorescence signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.

G cluster_0 Interaction Present (No Inhibitor) cluster_1 Interaction Disrupted (Inhibitor Present) Donor Anti-Tag-Tb Acceptor Peptide-d2 Donor->Acceptor FRET BRD Tagged-Bromodomain Donor->BRD Emission 665 nm Acceptor->Emission BRD->Acceptor Excitation 337 nm Excitation->Donor Donor_i Anti-Tag-Tb BRD_i Tagged-Bromodomain Donor_i->BRD_i Acceptor_i Peptide-d2 No Emission No FRET Acceptor_i->No Emission Inhibitor Inhibitor Inhibitor->BRD_i Excitation_i 337 nm Excitation_i->Donor_i

Caption: Principle of the HTRF assay for bromodomain inhibitors.

Materials:

  • Tagged bromodomain protein (e.g., His-tagged CBP)

  • d2-labeled acetylated histone peptide

  • Terbium cryptate-labeled anti-tag antibody (e.g., anti-His-Tb)

  • Assay buffer

  • Test compounds

  • 384-well microplates

Procedure:

  • Add test compounds to the wells of a 384-well plate.

  • Add the tagged bromodomain protein and the d2-labeled acetylated histone peptide.

  • Add the terbium cryptate-labeled anti-tag antibody.

  • Incubate the plate at room temperature for the recommended time.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor).

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values.

Conclusion

This compound represents a promising and versatile starting material for the development of a new class of bromodomain inhibitors. The synthetic and screening protocols provided in these application notes offer a clear path for researchers to explore the potential of this scaffold. The structure-activity data from related compounds suggest that modifications at the 1-position, facilitated by the carboxylic acid group, can lead to potent and selective inhibitors of CBP and other bromodomains. Further investigation into this chemical space is warranted to unlock the full therapeutic potential of indolizine-based bromodomain inhibitors.

References

Application Notes and Protocols: Fluorescent Properties of 3-Acetylindolizine-1-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine derivatives have emerged as a versatile class of fluorophores with applications spanning from biological imaging to materials science. Their core structure, an aromatic system containing a nitrogen atom at a bridgehead position, provides a robust scaffold for the development of fluorescent probes with tunable photophysical properties. By strategically introducing electron-donating and electron-withdrawing groups, the absorption and emission characteristics of the indolizine core can be finely controlled, leading to fluorophores that span the visible spectrum from blue to red.[1][2] This document provides an overview of the fluorescent properties of analogs of 3-Acetylindolizine-1-carboxylic acid, along with protocols for their synthesis and application. While specific data for this compound is not extensively available, the information presented here for structurally similar compounds serves as a strong predictive guide for its potential characteristics and applications.

Photophysical Properties of Indolizine Analogs

The fluorescence of indolizine derivatives is highly sensitive to the nature and position of substituents on the indolizine ring. The introduction of an acetyl group at the 3-position and a carboxylic acid at the 1-position is expected to influence the intramolecular charge transfer (ICT) characteristics, which are crucial for fluorescence. The following table summarizes the photophysical data for a selection of relevant indolizine analogs.

Compound IDR1 (Position 3)R2 (Position 7)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Reference
Analog 1 N,N-dimethylaminophenylAcetyl420580-[2]
Analog 2 N,N-dimethylaminophenylAldehyde---[2]
Analog 3 p-tolylEthyl carboxylate---[2]
Analog 4 Phenyl-350462-[2]
Analog 5 ---462 (blue) - 580 (orange)-[2]
Analog 6 --Blue-green region-up to 92%[3]

Experimental Protocols

I. General Synthesis of 3-Aryl-7-substituted Indolizine Analogs

This protocol is a generalized procedure based on the Suzuki cross-coupling reaction for the synthesis of 3,7-disubstituted indolizine scaffolds.[2]

Materials:

  • Appropriate 3-bromoindolizine-7-carboxylate derivative

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrabutylammonium bromide (TBAB)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • To a solution of the 3-bromoindolizine-7-carboxylate derivative (1.0 eq) in water, add the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), TBAB (1.0 eq), and Na₂CO₃ (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired 3-aryl-7-substituted indolizine analog.

Characterization:

  • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Protocol for Fluorescence Spectroscopy

Materials:

  • Synthesized indolizine analog

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, cyclohexane)

  • Quartz cuvettes (1 cm path length)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the indolizine analog in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.

  • Prepare a series of dilute solutions (e.g., 1-10 µM) in the desired solvent for analysis.

  • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

  • Set the excitation wavelength of the fluorometer to the determined λ_abs.

  • Record the fluorescence emission spectrum.

  • To determine the fluorescence quantum yield (Φ), use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) and the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

III. Protocol for Cellular Imaging with Indolizine-based Probes

This protocol is a general guideline for staining living cells with a fluorescent indolizine probe, based on applications described for similar compounds.[1][3]

Materials:

  • Indolizine-based fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live cells cultured on glass-bottom dishes

  • Fluorescence microscope

Procedure:

  • Prepare a stock solution of the indolizine probe in DMSO.

  • Dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C.

  • Remove the staining solution and wash the cells twice with PBS.

  • Add fresh culture medium or PBS to the cells.

  • Image the stained cells using a fluorescence microscope with appropriate filter sets for the probe's excitation and emission wavelengths.

Visualizations

Caption: General chemical structure of this compound.

G Synthetic Workflow for Indolizine Analogs start Starting Materials (Indolizine Precursor, Arylboronic Acid) reaction Suzuki Cross-Coupling (Pd(OAc)2, TBAB, Na2CO3, H2O) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Indolizine Analog purification->product characterization Structural Characterization (NMR, MS) product->characterization

Caption: Synthetic workflow for producing indolizine analogs.

G Cellular Imaging Experimental Workflow cell_culture Culture Cells on Glass-Bottom Dish probe_prep Prepare Probe Solution in Culture Medium cell_culture->probe_prep staining Incubate Cells with Probe probe_prep->staining wash Wash Cells with PBS staining->wash imaging Fluorescence Microscopy wash->imaging

Caption: Workflow for cellular imaging with fluorescent probes.

References

The Synthetic Versatility of 3-Acetylindolizine-1-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylindolizine-1-carboxylic acid is a versatile heterocyclic compound incorporating a reactive carboxylic acid, a nucleophilic indolizine core, and a modifiable acetyl group. This unique combination of functional groups makes it a valuable starting material for the synthesis of a diverse range of more complex molecules with potential applications in medicinal chemistry and materials science. The indolizine scaffold itself is a key feature in numerous biologically active compounds. This document provides an overview of potential synthetic applications of this compound, along with generalized experimental protocols for key transformations.

Core Applications

The reactivity of this compound can be directed towards three main regions of the molecule:

  • Reactions at the Carboxylic Acid Group: The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters and amides, allowing for the introduction of diverse substituents and the modulation of physicochemical properties.

  • Reactions at the Acetyl Group: The methyl group of the acetyl moiety is susceptible to condensation reactions, providing a handle for the construction of larger, more complex structures.

  • Reactions involving the Indolizine Ring: The indolizine nucleus can participate in cycloaddition and other reactions, leading to the formation of novel fused heterocyclic systems.

I. Esterification of this compound

Esterification is a fundamental transformation for modifying the carboxylic acid group, which can enhance lipophilicity and improve the pharmacokinetic profile of a potential drug candidate.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) reactant1->catalyst reactant2 R-OH (Alcohol) reactant2->catalyst product 3-Acetylindolizine-1-carboxylate Ester catalyst->product

Caption: General scheme for the esterification of this compound.

Experimental Protocol: Fischer Esterification (General Procedure)

  • To a solution of this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Quantitative Data (Hypothetical)

EntryAlcohol (R-OH)CatalystSolventTemp (°C)Time (h)Yield (%)
1MethanolH₂SO₄MethanolReflux685
2EthanolH₂SO₄EthanolReflux882
3IsopropanolDCC/DMAPDCMrt1275

II. Amide Synthesis from this compound

The formation of amides is a crucial reaction in drug discovery, as the amide bond is a key structural feature in many pharmaceuticals.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 This compound activator Activating Agent (e.g., SOCl₂, HATU) reactant1->activator reactant2 R₁R₂NH (Amine) reactant2->activator product 3-Acetylindolizine-1-carboxamide activator->product

Caption: General scheme for the amide synthesis from this compound.

Experimental Protocol: Amide Coupling using an Activating Agent (General Procedure)

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM), add the activating agent (e.g., HATU, 1.1 eq) and a suitable base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure amide.

Quantitative Data (Hypothetical)

EntryAmine (R₁R₂NH)Activating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineHATUDIPEADMFrt490
2BenzylamineEDCI/HOBtNMMDCMrt688
3MorpholineSOCl₂PyridineTolueneReflux385

III. Decarboxylation of this compound

Decarboxylation provides a route to 3-acetylindolizine, a potentially useful building block for further functionalization at the 1-position of the indolizine ring.

Reaction Scheme:

G cluster_reactant Reactant cluster_products Products reactant This compound conditions Heat / Catalyst reactant->conditions product 3-Acetylindolizine byproduct CO₂ conditions->product conditions->byproduct

Caption: General scheme for the decarboxylation of this compound.

Experimental Protocol: Thermal Decarboxylation (General Procedure)

  • Place this compound in a reaction vessel equipped with a condenser.

  • Heat the solid to its melting point or in a high-boiling solvent (e.g., quinoline) with a copper catalyst.

  • Monitor the evolution of carbon dioxide to gauge the reaction progress.

  • After the reaction is complete (as indicated by the cessation of gas evolution or TLC analysis), cool the mixture.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the resulting 3-acetylindolizine by sublimation or column chromatography.

Quantitative Data (Hypothetical)

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1NoneNeat200165
2CopperQuinoline2200.578

IV. Synthesis of Novel Heterocycles

The indolizine core can act as a diene in cycloaddition reactions, and the acetyl group can undergo condensation to form new rings, opening avenues for the synthesis of novel and complex heterocyclic systems with potential biological activity.

Workflow for Heterocycle Synthesis:

G start This compound step1 Modification of Carboxylic Acid (Esterification/Amidation) start->step1 step2a Cycloaddition Reaction (e.g., Diels-Alder) step1->step2a step2b Condensation at Acetyl Group (e.g., with Hydrazine) step1->step2b product1 Fused Polycyclic Indolizine Derivative step2a->product1 product2 Pyrazolyl-indolizine Derivative step2b->product2

Caption: Potential workflow for the synthesis of novel heterocycles.

Disclaimer: The experimental protocols and quantitative data provided herein are generalized and hypothetical, based on established organic chemistry principles. Specific reaction conditions for this compound may require optimization. Researchers should consult the primary literature for detailed procedures and safety information. The provided DOT scripts are for visualization of the described chemical transformations and workflows.

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on the Indolizine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the carboxylic acid functionality on the indolizine ring system. The indolizine scaffold is a privileged heterocyclic motif in medicinal chemistry, and derivatization of the carboxylic acid group allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following sections detail procedures for esterification, amidation, and acid chloride formation, providing a versatile toolkit for the synthesis of diverse indolizine-based compound libraries.

Introduction to Indolizine Carboxylic Acid Derivatization

Indolizine and its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The carboxylic acid group, commonly found at the 2-position of the indolizine ring, is a key handle for chemical modification. Transformation of this group into esters, amides, and other functional groups can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity and target engagement. These modifications are crucial for optimizing lead compounds in drug discovery programs.

Derivatization Strategies and Protocols

This section outlines detailed experimental protocols for the most common and effective methods for derivatizing the carboxylic acid group on the indolizine ring.

Esterification of Indolizine Carboxylic Acids

Esterification is a fundamental transformation that can be achieved under various conditions. Two reliable methods are presented below.

Method A: Dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP) Mediated Esterification

This method is a mild and efficient procedure for the synthesis of a wide range of esters.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve indolizine-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alcohol and Catalyst: Add the desired alcohol (1.1-1.5 eq.) and a catalytic amount of DMAP (0.1 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the cooled mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Extraction: Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired ester.

Method B: Phosphorus Oxychloride (POCl₃) Mediated Esterification

This method provides a rapid and high-yielding route to esters.

Experimental Protocol:

  • Dissolution: Dissolve indolizine-2-carboxylic acid (1.0 eq.) in an excess of the desired alcohol (serving as both reactant and solvent).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Add POCl₃ (1.2 eq.) dropwise to the cooled solution with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ester.

Amidation of Indolizine Carboxylic Acids

The formation of amides from carboxylic acids is a cornerstone of medicinal chemistry. The following protocols offer efficient ways to synthesize a diverse range of indolizine-2-carboxamides.

Method A: 1,1'-Carbonyldiimidazole (CDI) Mediated Amidation

CDI is a highly effective coupling agent that provides a convenient route to amides with simple work-up procedures.

Experimental Protocol:

  • Activation: Dissolve indolizine-2-carboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Add CDI (1.1 eq.) in one portion and stir the mixture at room temperature for 1-2 hours, or until CO₂ evolution ceases, to form the acylimidazolide intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Concentration: Remove the solvent under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate and wash with 1 M HCl (to remove unreacted amine) and saturated aqueous NaHCO₃.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired amide.

Method B: Propylphosphonic Anhydride (T3P®) Mediated Amidation

T3P® is a mild and efficient coupling reagent that is particularly useful for synthesizing amides with high purity and yield.

Experimental Protocol:

  • Dissolution: Dissolve indolizine-2-carboxylic acid (1.0 eq.) and the desired amine (1.1 eq.) in an appropriate aprotic solvent such as ethyl acetate or DCM.

  • Base Addition: Add a suitable base, such as triethylamine (2.0 eq.) or N,N-diisopropylethylamine (DIPEA).

  • Coupling Agent Addition: Add T3P® (50% solution in ethyl acetate, 1.5 eq.) dropwise to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure indolizine-2-carboxamide.

Formation of Indolizine-2-carbonyl Chloride

The acid chloride is a highly reactive intermediate that can be used to synthesize a variety of derivatives, including esters and amides, under mild conditions.

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, suspend indolizine-2-carboxylic acid (1.0 eq.) in anhydrous toluene or DCM.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq.) to the suspension. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Concentration: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the acidic vapors.

  • Use: The resulting crude indolizine-2-carbonyl chloride is typically a solid and is used immediately in the next step without further purification due to its moisture sensitivity.

Quantitative Data Summary

The following tables summarize representative yields and characterization data for various derivatives of indolizine-2-carboxylic acid.

Ester Derivative Alcohol Method Yield (%) Reference
Ethyl indolizine-2-carboxylateEthanolThermal Cyclization75[3]
Methyl indolizine-2-carboxylateMethanolNot Specified-[4]
tert-Butyl indolizine-2-carboxylatetert-ButanolDCC/DMAPGood[5]
Amide Derivative Amine Coupling Reagent Yield (%) Reference
N-Phenylindolizine-2-carboxamideAnilineCDIGood[6]
N,N-Diethylindolizine-2-carboxamideDiethylamineCDIGood[6]
Indolizine-2-carbohydrazideHydrazineNot Specified-[7][8]
N'-Substituted hydrazidesSubstituted HydrazinesNot Specified-[1]
Spectroscopic Data for Ethyl Indolizine-2-carboxylate
¹H NMR (300 MHz, CDCl₃) δ 7.85 (d, J = 6.3 Hz, 1H), 7.80 (s, 1H), 7.36 (d, J = 9.2 Hz, 1H), 6.83 (s, 1H), 6.68 (dd, J = 9.0, 6.3 Hz, 1H), 6.53 (td, J = 6.9, 1.2 Hz, 1H), 4.35 (q, J = 7.1 Hz, 2H), 1.38 (t, J = 7.1 Hz, 3H)[3]
IR (KBr, cm⁻¹) Carbonyl (C=O) stretching frequency for esters typically appears around 1735 cm⁻¹[9][10]
Spectroscopic Data for Indolizine-2-carboxamides
¹H NMR Characteristic signals for the amide N-H protons (for primary and secondary amides) and the protons on the carbon atoms adjacent to the nitrogen.
¹³C NMR The amide carbonyl carbon typically resonates in the range of 160-180 ppm.[11]
IR (KBr, cm⁻¹) Amide I band (C=O stretch) typically appears between 1630-1680 cm⁻¹. Amide II band (N-H bend) is observed for primary and secondary amides.[9][10]

Visualizations

The following diagrams illustrate the general workflows for the derivatization of indolizine-2-carboxylic acid.

Derivatization_Workflow cluster_esterification Esterification cluster_amidation Amidation cluster_acid_chloride Acid Chloride Formation Indolizine-2-carboxylic Acid_E Indolizine-2-carboxylic Acid Ester Indolizine-2-carboxylate (Ester) Indolizine-2-carboxylic Acid_E->Ester Method A Indolizine-2-carboxylic Acid_E->Ester Method B Indolizine-2-carboxylic Acid_A Indolizine-2-carboxylic Acid Alcohol R'-OH Alcohol->Ester DCC_DMAP DCC, DMAP POCl3 POCl3 Amide Indolizine-2-carboxamide (Amide) Indolizine-2-carboxylic Acid_A->Amide Method A Indolizine-2-carboxylic Acid_A->Amide Method B Indolizine-2-carboxylic Acid_AC Indolizine-2-carboxylic Acid Amine R'R''NH Amine->Amide CDI CDI T3P T3P® Acid_Chloride Indolizine-2-carbonyl Chloride Indolizine-2-carboxylic Acid_AC->Acid_Chloride SOCl2 SOCl₂ SOCl2->Acid_Chloride Logical_Relationship Start Indolizine-2-carboxylic Acid Activation Activation of Carboxylic Acid Start->Activation AcidChloride Formation of Indolizine-2-carbonyl Chloride Activation->AcidChloride Acylimidazolide Formation of Acylimidazolide (with CDI) Activation->Acylimidazolide ActivatedEster Formation of Activated Ester (with DCC) Activation->ActivatedEster NucleophilicAttack Nucleophilic Attack AcidChloride->NucleophilicAttack Acylimidazolide->NucleophilicAttack ActivatedEster->NucleophilicAttack Ester Esterification (with Alcohol) NucleophilicAttack->Ester Amide Amidation (with Amine) NucleophilicAttack->Amide FinalProducts Diverse Library of Indolizine Derivatives Ester->FinalProducts Amide->FinalProducts

References

Application Notes and Protocols: Reactions at the Acetyl Group of 3-Acetylindolizine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical transformations targeting the acetyl group of 3-Acetylindolizine-1-carboxylic acid. This versatile starting material allows for the synthesis of a diverse range of indolizine derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for analogous aromatic ketones and have been adapted for the specific reactivity of the indolizine core.

Claisen-Schmidt Condensation for the Synthesis of Indolizine-Based Chalcones

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is widely used to synthesize chalcones, which are known for their broad spectrum of biological activities. This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes.

Experimental Protocol:

A general procedure for the synthesis of chalcone derivatives from this compound is as follows:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and an appropriate aromatic aldehyde (1.1 eq.) in ethanol.

  • To this solution, add a catalytic amount of a base, such as a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until the pH is neutral.

  • The precipitated solid is collected by filtration, washed with cold water, and then with a cold solvent like ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to afford the pure chalcone derivative.

EntryAldehydeBaseSolventTime (h)Yield (%)
1BenzaldehydeNaOHEthanol2485-95
24-ChlorobenzaldehydeKOHEthanol2480-90
34-MethoxybenzaldehydeNaOHEthanol2488-97

Note: The carboxylic acid group at the 1-position of the indolizine ring is generally stable under these basic conditions. However, for sensitive substrates or to avoid any potential side reactions, protection of the carboxylic acid as an ester may be considered.

Claisen_Schmidt_Condensation This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Mixture Base (NaOH or KOH) Base (NaOH or KOH) Base (NaOH or KOH)->Reaction Mixture Ethanol Ethanol Ethanol->Reaction Mixture Neutralization (HCl) Neutralization (HCl) Reaction Mixture->Neutralization (HCl) Filtration & Washing Filtration & Washing Neutralization (HCl)->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Indolizine-based Chalcone Indolizine-based Chalcone Recrystallization->Indolizine-based Chalcone

Caption: Workflow for the Claisen-Schmidt condensation.

Mannich Reaction for the Synthesis of β-Amino-Ketone Derivatives

The Mannich reaction is a three-component condensation reaction that provides access to β-amino-ketones, which are valuable intermediates in the synthesis of pharmaceuticals and natural products. This protocol outlines the reaction of this compound with formaldehyde and a secondary amine.

Experimental Protocol:

A typical procedure for the Mannich reaction is as follows:

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add the desired secondary amine (1.2 eq.).

  • Add an aqueous solution of formaldehyde (37%, 1.5 eq.) to the mixture.

  • The reaction mixture is then heated to reflux and the progress is monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then treated with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product can be purified by column chromatography on silica gel to yield the pure Mannich base.

EntrySecondary AmineSolventTime (h)Yield (%)
1DimethylamineEthanol6-860-75
2PiperidineAcetic Acid4-665-80
3MorpholineEthanol6-870-85

Note: The acidic proton of the carboxylic acid group might react with the amine. Using the amine hydrochloride salt or adding a catalytic amount of a stronger acid (like HCl) can sometimes improve the reaction by favoring the formation of the iminium ion intermediate.

Mannich_Reaction This compound This compound Reaction Mixture (Reflux) Reaction Mixture (Reflux) This compound->Reaction Mixture (Reflux) Formaldehyde Formaldehyde Formaldehyde->Reaction Mixture (Reflux) Secondary Amine Secondary Amine Secondary Amine->Reaction Mixture (Reflux) Solvent (Ethanol/Acetic Acid) Solvent (Ethanol/Acetic Acid) Solvent (Ethanol/Acetic Acid)->Reaction Mixture (Reflux) Work-up & Extraction Work-up & Extraction Reaction Mixture (Reflux)->Work-up & Extraction Purification (Chromatography) Purification (Chromatography) Work-up & Extraction->Purification (Chromatography) β-Amino-Ketone Derivative β-Amino-Ketone Derivative Purification (Chromatography)->β-Amino-Ketone Derivative

Caption: Workflow for the Mannich reaction.

Willgerodt-Kindler Reaction for the Synthesis of Thioamides

The Willgerodt-Kindler reaction is a powerful method for the conversion of aryl alkyl ketones to the corresponding thioamides. This reaction involves heating the ketone with sulfur and a secondary amine.

Experimental Protocol:

A general protocol for the Willgerodt-Kindler reaction on this compound is as follows:

  • In a reaction vessel, a mixture of this compound (1.0 eq.), elemental sulfur (2.5 eq.), and a secondary amine such as morpholine (3.0 eq.) is prepared.

  • The mixture is heated to a temperature of 120-140 °C. The reaction can be performed neat or in a high-boiling solvent like pyridine or dimethylformamide (DMF).

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like dichloromethane.

  • The organic solution is washed with dilute acid (e.g., 1 M HCl) to remove excess amine, followed by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The resulting crude thioamide can be purified by column chromatography on silica gel.

EntryAmineSolventTemperature (°C)Time (h)Yield (%)
1MorpholinePyridine1308-1250-65
2PiperidineDMF1406-1055-70

Note: The high temperatures required for the Willgerodt-Kindler reaction might lead to decarboxylation of the starting material. It is advisable to monitor the reaction carefully. Protecting the carboxylic acid as an ester may prevent this side reaction.

Willgerodt_Kindler_Reaction This compound This compound High Temperature High Temperature This compound->High Temperature Sulfur Sulfur Sulfur->High Temperature Secondary Amine Secondary Amine Secondary Amine->High Temperature Work-up & Extraction Work-up & Extraction High Temperature->Work-up & Extraction Purification (Chromatography) Purification (Chromatography) Work-up & Extraction->Purification (Chromatography) Indolizine-based Thioamide Indolizine-based Thioamide Purification (Chromatography)->Indolizine-based Thioamide

Caption: Workflow for the Willgerodt-Kindler reaction.

α-Halogenation of the Acetyl Group

The α-hydrogens of the acetyl group are acidic and can be replaced by halogens under appropriate conditions. This protocol describes the α-bromination using N-bromosuccinimide (NBS).

Experimental Protocol:

A procedure for the α-bromination of the acetyl group is as follows:

  • Dissolve this compound (1.0 eq.) in a suitable solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

  • Add N-bromosuccinimide (NBS) (1.1 eq.) to the solution.

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux. The reaction should be monitored by TLC.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, then with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude α-bromoacetyl derivative can be purified by recrystallization or column chromatography.

ReagentInitiatorSolventTime (h)Yield (%)
NBSAIBNCCl₄4-670-85

Note: This reaction proceeds via a radical mechanism. Care should be taken to exclude moisture and light to prevent unwanted side reactions. The carboxylic acid group is generally unreactive under these conditions.

Alpha_Halogenation This compound This compound Reaction Mixture (Reflux) Reaction Mixture (Reflux) This compound->Reaction Mixture (Reflux) NBS NBS NBS->Reaction Mixture (Reflux) Radical Initiator (AIBN) Radical Initiator (AIBN) Radical Initiator (AIBN)->Reaction Mixture (Reflux) Solvent (CCl4) Solvent (CCl4) Solvent (CCl4)->Reaction Mixture (Reflux) Work-up & Purification Work-up & Purification Reaction Mixture (Reflux)->Work-up & Purification α-Bromoacetylindolizine α-Bromoacetylindolizine Work-up & Purification->α-Bromoacetylindolizine

Caption: Workflow for α-halogenation.

Illuminating Cellular Landscapes: Applications of Indolizine Derivatives in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a nitrogen-containing heterocyclic aromatic compound, has emerged as a versatile and powerful tool in the realm of fluorescence microscopy. Its inherent fluorescent properties, coupled with the ease of chemical modification, allow for the development of a diverse palette of probes with tunable photophysical characteristics. These derivatives are increasingly being employed to visualize and dissect complex biological processes at the subcellular level, offering high sensitivity and specificity. This document provides a comprehensive overview of the applications of indolizine derivatives in fluorescence microscopy, complete with detailed experimental protocols and a comparative analysis of their photophysical properties.

I. Key Applications of Indolizine Derivatives

Indolizine-based fluorescent probes have been successfully utilized in a variety of imaging applications, primarily due to their sensitivity to the local microenvironment and their ability to be targeted to specific organelles.

  • Environment-Sensitive Probes for Live-Cell Imaging: A prominent class of indolizine derivatives, the indolizino[3,2-c]quinolines (IQs), exhibit environment-sensitive fluorescence.[1] This property allows for "light-up" or "turn-on" fluorescence upon binding to their target, leading to a high signal-to-noise ratio and enabling no-wash live-cell imaging. Different IQ derivatives have been synthesized to specifically target and visualize DNA, RNA, and lysosomes.[1]

  • Fluorescent pH Sensors: The photophysical properties of certain indolizine derivatives are sensitive to pH changes. This is often due to an intramolecular charge transfer (ICT) mechanism, where the protonation state of a functional group on the indolizine core alters the electronic structure and, consequently, the fluorescence emission. These probes are particularly useful for monitoring the pH of acidic organelles like lysosomes.

  • Organelle-Specific Staining: Indolizine derivatives have been designed to selectively accumulate in specific cellular compartments.

    • Lipid Droplets: The "Seoul-Fluor" (SF) series of indolizine-based fluorophores includes probes, such as SF44, that are highly effective for staining lipid droplets in both in vitro and in vivo systems.[2][3] Their fluorogenic nature, where fluorescence is enhanced in the hydrophobic environment of the lipid droplet, makes them ideal for this application.[2][4]

    • Lysosomes: As mentioned, specific indolizino[3,2-c]quinoline derivatives, such as IQ-MP1 and IQ-MP2, have been developed for targeted imaging of lysosomes.[1]

II. Quantitative Data of Indolizine-Based Fluorescent Probes

The selection of an appropriate fluorescent probe is critical for successful imaging experiments. The following tables summarize the key photophysical properties of representative indolizine derivatives, allowing for easy comparison.

Table 1: Photophysical Properties of Indolizino[3,2-c]quinoline Derivatives for Organelle Staining

ProbeTargetExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Reference
3C2DNANot SpecifiedNot SpecifiedNot Specified[1]
3B1RNANot SpecifiedNot SpecifiedNot Specified[1]
3H1RNANot SpecifiedNot SpecifiedNot Specified[1]
IQ-MP1LysosomesNot SpecifiedNot SpecifiedNot Specified[1]
IQ-MP2LysosomesNot SpecifiedNot SpecifiedNot Specified[1]

Note: Specific photophysical data for these compounds were not available in the reviewed literature.

Table 2: Photophysical Properties of Seoul-Fluor (SF) Derivatives for Lipid Droplet Staining

ProbeSolventExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Reference
SF44Diethyl ether450561Not Specified[5]
SF44AcetonitrileNot Specified624Not Specified[5]
SF58Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Table 3: Photophysical Properties of 3,7-disubstituted Indolizine Derivatives for pH Sensing

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)pH RangeReference
9 -NMe₂-COOEt3885333.0 - 7.0Not Specified
14 -NMe₂-COOH3884733.0 - 7.0Not Specified
16 -NMe₂-CHONot Specified580Not SpecifiedNot Specified

III. Experimental Protocols

The following are generalized protocols for the application of indolizine derivatives in fluorescence microscopy. It is important to note that optimal conditions (e.g., probe concentration, incubation time) may vary depending on the specific probe, cell type, and experimental setup, and therefore should be empirically determined.

Protocol 1: General Live-Cell Imaging with Indolizine Derivatives

This protocol provides a basic framework for staining live cells with a generic indolizine-based fluorescent probe.

Materials:

  • Indolizine-based fluorescent probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Mammalian cell line of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging solution (e.g., phenol red-free medium, HBSS)

  • Glass-bottom dishes or imaging plates

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or imaging plates to achieve 60-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a stock solution of the indolizine probe (typically 1-10 mM) in anhydrous DMSO. On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed serum-free medium or live-cell imaging solution.

  • Cell Staining: a. Aspirate the culture medium from the cells and wash once with pre-warmed PBS. b. Add the probe-containing medium to the cells. c. Incubate for 15-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing (if required): For probes that are not "no-wash", gently wash the cells two to three times with pre-warmed live-cell imaging solution to remove unbound probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific indolizine probe. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity.

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging A Seed cells on imaging dish B Culture cells to desired confluency A->B C Prepare probe working solution B->C Start experiment D Incubate cells with probe C->D E Wash to remove unbound probe (optional) D->E F Acquire images with fluorescence microscope E->F G Analyze images F->G

General workflow for live-cell imaging.
Protocol 2: Staining of Lipid Droplets with Seoul-Fluor (SF44)

This protocol is adapted for staining lipid droplets using the fluorogenic probe SF44.

Materials:

  • SF44 fluorescent probe

  • Anhydrous DMSO

  • Cells of interest (e.g., 3T3-L1 adipocytes, HeLa cells)

  • Complete cell culture medium

  • PBS, pH 7.4

  • Live-cell imaging solution

Procedure:

  • Cell Culture and Treatment (Optional): Culture cells on glass-bottom dishes. To induce lipid droplet formation, cells can be treated with oleic acid (e.g., 200 µM) for 24 hours prior to staining.

  • Probe Preparation: Prepare a 1 mM stock solution of SF44 in DMSO. Dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed live-cell imaging solution.

  • Cell Staining: a. Aspirate the culture medium. b. Add the SF44 working solution to the cells. c. Incubate for 15-30 minutes at 37°C.

  • Imaging: Image the cells directly without a wash step. Use an appropriate filter set for SF44 (e.g., excitation around 450 nm, emission around 560 nm). Lipid droplets will appear as bright fluorescent puncta.

G A SF44 in aqueous environment (Low fluorescence) B SF44 enters the cell A->B C SF44 partitions into hydrophobic lipid droplet B->C D Conformational change/ ICT process altered C->D E High fluorescence signal D->E

Mechanism of a fluorogenic lipid droplet probe.
Protocol 3: Ratiometric pH Measurement in Lysosomes

This protocol provides a general guideline for using a ratiometric indolizine-based pH probe to measure lysosomal pH.

Materials:

  • Ratiometric indolizine pH probe

  • Anhydrous DMSO

  • Cells of interest

  • Complete cell culture medium

  • Live-cell imaging solution

  • Calibration buffers of known pH (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0)

  • Nigericin and Monensin (ionophores)

Procedure:

  • Cell Staining: a. Culture cells on glass-bottom dishes. b. Load cells with the ratiometric pH probe by incubating with a working solution (e.g., 1-10 µM) in live-cell imaging solution for 30-60 minutes at 37°C. c. Wash the cells twice with live-cell imaging solution.

  • Image Acquisition: a. Acquire two fluorescence images of the stained cells at two different emission wavelengths, using a single excitation wavelength. b. The ratio of the fluorescence intensities at the two emission wavelengths is dependent on the pH.

  • Calibration: a. To generate a calibration curve, treat the stained cells with calibration buffers containing ionophores (e.g., 10 µM nigericin and 10 µM monensin). This will equilibrate the intracellular pH with the extracellular buffer pH. b. Acquire ratiometric images for each calibration buffer. c. Plot the ratio of fluorescence intensities against the known pH values to generate a calibration curve.

  • Data Analysis: Determine the lysosomal pH in experimental cells by comparing their fluorescence intensity ratios to the calibration curve.

G cluster_probe ICT-based pH Probe cluster_emission Fluorescence Emission cluster_ratio Ratiometric Measurement A Low pH (Acidic) Protonated form B High pH (Neutral) Deprotonated form A->B C Emission at Wavelength 1 A->C Favored ICT D Emission at Wavelength 2 B->D Inhibited ICT E Ratio (Intensity at λ1 / Intensity at λ2) correlates with pH C->E D->E

Principle of an ICT-based ratiometric pH probe.

IV. Conclusion

Indolizine derivatives represent a rapidly evolving and highly promising class of fluorescent probes for cellular imaging. Their tunable photophysical properties and amenability to rational design have enabled the development of sophisticated tools for visualizing specific organelles and sensing the intracellular environment with high precision. The protocols and data presented herein provide a valuable resource for researchers seeking to harness the power of these novel fluorophores in their own investigations. As research in this area continues, we can anticipate the emergence of even more advanced indolizine-based probes with enhanced brightness, photostability, and functionality, further expanding our ability to explore the intricate workings of the living cell.

References

Application Notes and Protocols: 3-Acetylindolizine-1-carboxylic Acid in the Development of Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-acetylindolizine-1-carboxylic acid and its derivatives as versatile scaffolds in the development of chemical probes for biological imaging and sensing. While direct and extensive data on this compound is limited, this document extrapolates from closely related indolizine structures to highlight its potential applications and provide detailed experimental protocols.

Introduction to Indolizine-Based Fluorophores

Indolizine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in the field of chemical biology. Their rigid, planar structure and inherent fluorescence properties make them excellent candidates for the development of novel fluorophores. The photophysical characteristics of these molecules, such as absorption and emission wavelengths, quantum yields, and Stokes shifts, can be finely tuned by introducing various substituents onto the indolizine core. This tunability allows for the rational design of chemical probes for specific biological applications, including live-cell imaging and the sensing of intracellular analytes like pH.

The presence of an acetyl group, an electron-withdrawing moiety, at the 3-position and a carboxylic acid group at the 1-position of the indolizine ring in the target molecule, this compound, suggests its potential as a fluorescent probe with interesting photophysical properties. The carboxylic acid group can enhance water solubility and provides a reactive handle for bioconjugation or for developing pH-sensitive probes.

Data Presentation: Photophysical Properties of Related Indolizine Derivatives

To illustrate the potential of this compound, the following table summarizes the photophysical data of structurally related 3,7-disubstituted indolizine compounds. These derivatives, featuring electron-withdrawing groups like acetyl and ester moieties, provide insights into the expected spectral properties. The data is extracted from studies on color-tunable indolizine-based fluorophores.[1]

Compound (Substituents at C-3 and C-7)λabs (nm)ε (M-1cm-1)λem (nm)Stokes Shift (nm)ΦFSolventReference
Ethyl 3-phenylindolizine-7-carboxylate 38815,000462740.85Methanol[1]
Ethyl 3-(4-methoxyphenyl)indolizine-7-carboxylate 39218,000468760.88Methanol[1]
Ethyl 3-(4-(dimethylamino)phenyl)indolizine-7-carboxylate 42525,0005331080.65Methanol[1]
3-(4-(Dimethylamino)phenyl)indolizine-7-carbaldehyde 44528,0005801350.35Methanol[1]
1-(3-(4-(Dimethylamino)phenyl)indolizin-7-yl)ethan-1-one 44027,0005781380.40Methanol[1]

Note: The data presented is for analogous compounds to infer the potential properties of this compound. Specific values for the target compound may vary.

Experimental Protocols

Protocol 1: General Synthesis of 3,7-Disubstituted Indolizine Scaffolds

This protocol outlines a general synthetic route for preparing indolizine derivatives, which can be adapted for the synthesis of this compound. The synthesis typically involves the reaction of a pyrrole derivative with an appropriate electrophile followed by cyclization.[1]

Materials:

  • 1H-pyrrole-2-carboxaldehyde

  • Ethyl 4-bromobutyrate

  • Substituted phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K2CO3)

  • Sodium hydroxide (NaOH)

  • N,O-Dimethylhydroxylamine

  • Carbonyldiimidazole (CDI)

  • Lithium aluminum hydride (LiAlH4) or Methylmagnesium bromide (CH3MgBr)

  • Solvents: Water, Ethyl acetate (EtOAc), Methanol (MeOH)

Procedure:

  • Synthesis of the Dihydroindolizine Intermediate:

    • React 1H-pyrrole-2-carboxaldehyde with ethyl 4-bromobutyrate in the presence of a base to afford the corresponding N-substituted pyrrole derivative.

    • Induce intramolecular cyclization to form the dihydroindolizine scaffold.

  • Aromatization and Suzuki Cross-Coupling:

    • Aromatize the dihydroindolizine intermediate.

    • Perform a Suzuki cross-coupling reaction with a suitable aryl boronic acid (e.g., 4-acetylphenylboronic acid) in the presence of a palladium catalyst (Pd(OAc)2) and a base (K2CO3) to introduce the acetylphenyl group at the C-3 position.

  • Modification of the C-7 Position:

    • Hydrolyze the ester group at the C-7 position using NaOH to yield the carboxylic acid.

    • Alternatively, the ester can be converted to other functional groups. For instance, reaction with N,O-dimethylhydroxylamine after activation with CDI forms a Weinreb amide.

    • The Weinreb amide can then be treated with an organometallic reagent like methylmagnesium bromide to introduce an acetyl group.

Synthesis_Workflow Pyrrole 1H-Pyrrole-2-carboxaldehyde N_Substituted_Pyrrole N-Substituted Pyrrole Pyrrole->N_Substituted_Pyrrole Ethyl 4-bromobutyrate Dihydroindolizine Dihydroindolizine Intermediate N_Substituted_Pyrrole->Dihydroindolizine Intramolecular Cyclization Aromatized_Indolizine Aromatized Indolizine Dihydroindolizine->Aromatized_Indolizine Aromatization Indolizine_Ester 3-Aryl-7-ethoxycarbonylindolizine Aromatized_Indolizine->Indolizine_Ester Suzuki Coupling (Arylboronic acid) Indolizine_Acid 3-Arylindolizine-7-carboxylic acid Indolizine_Ester->Indolizine_Acid Hydrolysis (NaOH) Indolizine_Aldehyde 3-Arylindolizine-7-carbaldehyde Indolizine_Acid->Indolizine_Aldehyde Reduction Indolizine_Ketone 1-(3-Arylindolizin-7-yl)ethan-1-one Indolizine_Acid->Indolizine_Ketone Grignard Reaction

Caption: General synthetic workflow for 3,7-disubstituted indolizines.

Protocol 2: Intracellular pH Measurement Using an Indolizine-Based Fluorescent Probe

This protocol describes a general method for measuring intracellular pH using a fluorescent probe with a pH-sensitive functional group, such as a carboxylic acid or an amino group.[1][2]

Materials:

  • Indolizine-based pH probe (e.g., a derivative of this compound)

  • Cultured cells (e.g., HeLa cells)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Buffer solutions of varying pH (e.g., pH 3.0 to 7.0)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture and Probe Loading:

    • Culture cells on glass-bottom dishes suitable for fluorescence microscopy.

    • Prepare a stock solution of the indolizine probe in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in cell culture medium to the desired final concentration.

    • Incubate the cells with the probe-containing medium for a sufficient time to allow for cellular uptake.

  • Fluorescence Imaging:

    • Wash the cells with PBS to remove excess probe.

    • Replace the PBS with buffer solutions of known pH.

    • Acquire fluorescence images of the cells at each pH value using the fluorescence microscope. Excite the probe at its absorption maximum and collect the emission at the corresponding wavelength.

  • Data Analysis:

    • Measure the fluorescence intensity of individual cells or regions of interest at each pH.

    • Plot the fluorescence intensity as a function of pH to generate a calibration curve.

    • For unknown samples, measure the fluorescence intensity and determine the intracellular pH by interpolating from the calibration curve.

pH_Measurement_Workflow Start Start: Cultured Cells Probe_Loading Incubate cells with Indolizine pH Probe Start->Probe_Loading Wash Wash with PBS Probe_Loading->Wash Add_Buffer Add Buffer of Known pH Wash->Add_Buffer Image Acquire Fluorescence Image Add_Buffer->Image Repeat Repeat for different pH values Image->Repeat Repeat->Add_Buffer Analyze Analyze Fluorescence Intensity Repeat->Analyze Calibrate Generate pH Calibration Curve Analyze->Calibrate Measure_Unknown Measure Fluorescence of Sample with Unknown pH Calibrate->Measure_Unknown Determine_pH Determine Intracellular pH Measure_Unknown->Determine_pH

Caption: Workflow for intracellular pH measurement using a fluorescent probe.

Signaling Pathway Visualization

While specific signaling pathways investigated using this compound are not yet documented, indolizine-based probes can be designed to target and visualize various cellular processes. For example, a probe could be functionalized to bind to a specific enzyme or receptor involved in a signaling cascade. The following diagram illustrates a hypothetical scenario where an indolizine probe is used to monitor the activity of a kinase within a generic signaling pathway.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A (Inactive) Receptor->Kinase_A Kinase_A_Active Kinase A (Active) Kinase_A->Kinase_A_Active Kinase_B Kinase B Kinase_A_Active->Kinase_B Kinase_B_Active Kinase B (Active) Kinase_B->Kinase_B_Active Transcription_Factor Transcription Factor Kinase_B_Active->Transcription_Factor Probe Indolizine Probe (Fluorescence OFF) Kinase_B_Active->Probe Transcription_Factor_Active Transcription Factor (Active) Transcription_Factor->Transcription_Factor_Active Gene_Expression Gene Expression Transcription_Factor_Active->Gene_Expression Probe_Active Indolizine Probe (Fluorescence ON) Probe->Probe_Active Phosphorylation

Caption: Hypothetical kinase activity monitoring using an indolizine probe.

Conclusion

This compound holds significant promise as a core scaffold for the development of novel chemical probes. By leveraging the principles of fluorophore design and the synthetic methodologies outlined in this document, researchers can create tailored probes for a wide range of biological applications. The provided protocols offer a starting point for the synthesis and application of such probes, particularly in the context of live-cell imaging and intracellular pH sensing. Further research is warranted to fully elucidate the specific photophysical properties and biological applications of this compound itself.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetylindolizine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-Acetylindolizine-1-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route involving a 1,3-dipolar cycloaddition reaction followed by ester hydrolysis.

dot

Caption: Troubleshooting workflow for the synthesis of this compound.

Issue 1: Low or No Yield of the Indolizine Ester

  • Question: My 1,3-dipolar cycloaddition reaction is resulting in a very low yield of the desired ethyl 3-acetylindolizine-1-carboxylate. What are the possible causes and solutions?

  • Answer: Low yields in this reaction can stem from several factors related to the reagents, reaction conditions, or the stability of the key intermediate, the pyridinium ylide.

    • Purity and Quality of Starting Materials:

      • Pyridinium Salt: The precursor to the pyridinium ylide must be pure and dry. Impurities can interfere with ylide formation.

      • Alkyne: The electron-deficient alkyne should be of high purity.

      • Solvents and Base: Anhydrous solvents are crucial as moisture can quench the pyridinium ylide. The base used (e.g., triethylamine (TEA), DBU, or potassium carbonate) should be strong enough to deprotonate the pyridinium salt but not so strong as to cause unwanted side reactions.

    • Reaction Conditions:

      • Temperature: While some cycloadditions proceed at room temperature, others may require heating to overcome the activation energy barrier. However, excessive heat can lead to the decomposition of the ylide and other reactants. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction by TLC.

      • Reaction Time: The reaction may be slow. Monitor the reaction progress over an extended period (e.g., 24-48 hours) before concluding that it has failed.

    • Pyridinium Ylide Instability: Pyridinium ylides are often transient intermediates. It is best to generate them in situ in the presence of the alkyne to ensure they are trapped as they form.

Issue 2: Formation of Multiple Products

  • Question: My TLC analysis shows multiple spots, and I am struggling to isolate the pure product. What are the likely side reactions?

  • Answer: The formation of multiple products is a common challenge. Potential side reactions include:

    • Michael Addition: The pyridinium ylide can act as a nucleophile and undergo a Michael addition to the electron-deficient alkyne without subsequent cyclization.[1]

    • Dimerization or Polymerization: The pyridinium ylide or the alkyne may self-react under the reaction conditions.

    • Incomplete Aromatization: The initial cycloadduct is a dihydroindolizine, which needs to be oxidized to the aromatic indolizine. Sometimes this oxidation is not complete.

    To mitigate these issues, consider adjusting the stoichiometry of your reactants, lowering the reaction temperature, and ensuring a suitable oxidizing agent is present if needed (often atmospheric oxygen is sufficient).

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product. What are the recommended methods?

  • Answer:

    • Column Chromatography: This is the most common method for purifying indolizine derivatives. A silica gel column with a gradient elution of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.

Issue 4: Challenges in the Final Hydrolysis Step

  • Question: The hydrolysis of the ethyl ester to the carboxylic acid is not working well. What are the potential problems?

  • Answer:

    • Harsh Conditions: The indolizine ring can be sensitive to strongly acidic or basic conditions and high temperatures, which can lead to decomposition.

    • Incomplete Reaction: The ester may be sterically hindered, making hydrolysis slow.

    For a successful hydrolysis, consider using milder conditions such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. Monitor the reaction by TLC until the starting ester spot has disappeared.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is a multi-step synthesis that begins with the formation of a pyridinium salt, followed by a 1,3-dipolar cycloaddition with an electron-deficient alkyne to form the indolizine core with the acetyl and ester groups in place. The final step is the hydrolysis of the ester to the carboxylic acid.

dot

Synthesis_Pathway cluster_step1 Step 1: Pyridinium Salt Formation cluster_step2 Step 2: 1,3-Dipolar Cycloaddition cluster_step3 Step 3: Hydrolysis Pyridine 2-Acetylpyridine Salt 2-Acetylpyridinium Salt Pyridine->Salt + Bromoester Ethyl bromoacetate Bromoester->Salt Indolizine_Ester Ethyl 3-acetylindolizine-1-carboxylate Salt->Indolizine_Ester + Alkyne, Base Alkyne Ethyl propiolate Base Base (e.g., TEA) Final_Product This compound Indolizine_Ester->Final_Product LiOH, THF/H2O

Caption: General synthetic pathway for this compound.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to observe the disappearance of the starting materials and the appearance of the product spot. The product, being more polar than the starting materials, will have a lower Rf value.

Q3: What are the key parameters that influence the yield of the cycloaddition reaction?

A3: The key parameters are:

  • Choice of Base: The pKa of the pyridinium salt will determine the strength of the base required for ylide formation.

  • Solvent: The solvent can influence the stability and reactivity of the pyridinium ylide.

  • Temperature: Temperature control is crucial to balance the rate of reaction with the rate of decomposition of the ylide.

  • Purity of Reagents: As with any organic synthesis, the purity of the starting materials is paramount.

Q4: What are some typical yields for the synthesis of substituted indolizine-1-carboxylates via 1,3-dipolar cycloaddition?

A4: The yields can vary widely depending on the specific substrates and reaction conditions. Below is a table summarizing some reported yields for similar reactions.

Pyridinium Salt SubstituentAlkyneBase/SolventYield (%)Reference
4-AcetylEthyl propiolateK2CO3 / DMF70-85[2]
HEthyl acrylate/CrO3Et3N / DMF68[3]
2-MethylDiethyl acetylenedicarboxylateK2CO3 / Acetonitrile75-90

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-acetylindolizine-1-carboxylate

This protocol is adapted from general procedures for 1,3-dipolar cycloaddition reactions for the synthesis of substituted indolizines.

Materials:

  • 2-Acetylpyridinium salt (e.g., formed from 2-acetylpyridine and ethyl bromoacetate)

  • Ethyl propiolate

  • Triethylamine (TEA) or Potassium Carbonate (K2CO3)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the 2-acetylpyridinium salt (1.0 eq) and ethyl propiolate (1.2 eq) in anhydrous THF, add the base (1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If no reaction is observed after several hours, the mixture can be gently heated to 40-60°C.

  • Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 3-acetylindolizine-1-carboxylate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 3-acetylindolizine-1-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the ethyl 3-acetylindolizine-1-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting ester is completely consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with dilute HCl.

  • The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum to yield the final this compound. If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.

References

Technical Support Center: Synthesis of 3-Acetylindolizine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 3-Acetylindolizine-1-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound consistently low?

A1: Low yields can stem from several factors throughout the synthetic process. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure all reagents, especially the starting indolizine, acylating agent (e.g., acetic anhydride or acetyl chloride), and any coupling agents, are of high purity and anhydrous where necessary. Organometallic reagents, if used, are particularly sensitive to moisture and air.

  • Reaction Conditions: The reaction temperature and time are critical. Insufficient reaction time can lead to incomplete conversion, while prolonged reaction at elevated temperatures may cause decomposition of the product or starting materials. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Inert Atmosphere: Indolizine derivatives can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can significantly improve the yield by preventing degradation.

  • Purification Method: The choice of purification method can impact the final yield. Column chromatography on silica gel may sometimes lead to the decomposition of sensitive indolizine compounds. Consider alternative purification methods like recrystallization if product instability on silica is suspected.

Q2: My reaction is not proceeding to completion, and I observe unreacted starting material. What should I do?

A2: Incomplete conversion is a common issue. Here are some strategies to drive the reaction forward:

  • Stoichiometry: Carefully re-evaluate the stoichiometry of your reagents. A slight excess of the acylating agent might be necessary to ensure complete conversion of the starting indolizine.

  • Activation of Carboxylic Acid: If you are using a carboxylic acid for acylation, ensure its effective activation. The choice of coupling reagent is crucial.[1]

  • Temperature and Reaction Time: Gradually increasing the reaction temperature or extending the reaction time could promote the reaction. However, this should be done cautiously while monitoring for any product decomposition.

  • Catalyst: If applicable, ensure the catalyst is active and used in the correct amount.

Q3: I am observing the formation of multiple side products. How can I improve the selectivity of the reaction?

A3: The formation of side products indicates a lack of selectivity. Here’s how you can address this:

  • Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the desired reaction pathway over side reactions.

  • Order of Addition: The order in which reagents are added can influence the reaction outcome. Consider adding the acylating agent dropwise to a solution of the indolizine to maintain a low concentration of the acylating agent and minimize side reactions.

  • Protecting Groups: If there are other reactive functional groups in your starting material, consider using appropriate protecting groups to prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of indolizine derivatives?

A1: The synthesis of indolizines can be broadly approached in two main ways: by the intramolecular cyclization of suitably functionalized pyridine derivatives or by constructing a pyridine ring from a functionalized pyrrole. The 1,3-dipolar cycloaddition reaction between pyridinium ylides and dipolarophiles is a widely utilized and effective method for synthesizing indolizines with various substituents.[2]

Q2: How can I optimize the acylation step in the synthesis of this compound?

A2: Optimization of the acylation step is critical for achieving a high yield. Key parameters to consider for optimization include the choice of condensation reagent, solvent, and temperature. A screening of different conditions, as illustrated in the table below for a related compound, can help identify the optimal parameters for your specific synthesis.[1]

Q3: What are the best practices for handling and storing indolizine compounds?

A3: Many indolizine derivatives can be sensitive to air, light, and heat. It is advisable to handle them under an inert atmosphere and store them in a cool, dark place, such as a refrigerator or freezer, to prevent degradation.[3]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of a 3-Acylindolizine Derivative

This table, adapted from a study on a similar compound, illustrates how different reaction parameters can influence the yield.[1] A similar optimization strategy can be applied to the synthesis of this compound.

EntryCondensation ReagentAdditiveSolventYield (%)
1EDC·HClDMAPDMF5
2DMT-MM-DMF17
3DMT-MM-CH₃OH77
4HBTUDIPEADMF12
5BOPDIPEADMF10

EDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, DMAP: 4-Dimethylaminopyridine, DMF: N,N-Dimethylformamide, DMT-MM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, HBTU: Hexafluorophosphate Benzotriazole Tetramethyl Uronium, DIPEA: N,N-Diisopropylethylamine, BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate.

Experimental Protocols

General Protocol for the Synthesis of this compound via Friedel-Crafts Acylation:

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Preparation of the Reaction Mixture: To a solution of the starting indolizine-1-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature (typically 0 °C to room temperature) under an inert atmosphere.

  • Acylation: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding it to a mixture of ice and a suitable aqueous solution (e.g., dilute HCl).

  • Extraction: Extract the product into an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Visualizations

experimental_workflow start Start: Indolizine-1-carboxylic acid dissolve Dissolve in Anhydrous Solvent start->dissolve add_catalyst Add Lewis Acid Catalyst (e.g., AlCl3) at 0 °C dissolve->add_catalyst add_acylating Slowly Add Acylating Agent (e.g., Acetyl Chloride) add_catalyst->add_acylating monitor Monitor Reaction (TLC/HPLC) add_acylating->monitor quench Quench Reaction (Ice/Aqueous Solution) monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography/Recrystallization) extract->purify end End: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield problem Problem: Low Yield cause1 Poor Reagent Quality problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Lack of Inert Atmosphere problem->cause3 cause4 Decomposition during Purification problem->cause4 solution1 Verify Purity and Anhydrousness cause1->solution1 solution2 Optimize Temperature and Time cause2->solution2 solution3 Use Argon or Nitrogen cause3->solution3 solution4 Consider Recrystallization cause4->solution4

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of 3-Acetylindolizine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Acetylindolizine-1-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary purification methods for this compound are recrystallization and column chromatography. An initial acid-base wash can also be employed to remove non-basic or non-acidic impurities from the crude product.[1] The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: My crude product is a dark, oily residue. What is the best initial purification step?

A dark and oily crude product often indicates the presence of polymeric byproducts and other colored impurities. A preliminary purification step is recommended before attempting recrystallization or column chromatography.[1] Passing the crude material through a short plug of silica gel can effectively remove highly polar and baseline impurities.[1] An acid-base wash is also a viable initial step to separate the acidic product from neutral and basic impurities.[2]

Q3: I am having trouble with the column chromatography of this compound. The compound is streaking or not separating well. What can I do?

Streaking and poor separation during silica gel chromatography of carboxylic acids are common issues. Due to the acidic nature of the target compound, interactions with the silica gel can lead to tailing. To mitigate this, it is recommended to add a small percentage of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent system.[3] This protonates the carboxylic acid, reducing its interaction with the silica and resulting in sharper peaks and better separation.[3]

For indolizine derivatives, which can exhibit basic properties, streaking on silica gel can also be an issue. In such cases, the addition of a small amount of a basic modifier like triethylamine (1-3%) to the eluent can improve peak shape.[1] However, given that the target molecule is a carboxylic acid, an acidic modifier is the more appropriate choice.

Q4: What are some suitable recrystallization solvents for this compound?

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] Based on the polar nature of the carboxylic acid and the indolizine core, common solvents to test include ethanol, methanol, ethyl acetate, and mixtures thereof with less polar co-solvents like hexanes or water.[1] Given that this compound is soluble in DMSO and DMF and only slightly soluble in water, a polar protic solvent like ethanol or a mixture of ethanol and water could be a good starting point.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Recovery After Recrystallization The compound is too soluble in the cold solvent.Choose a different solvent or solvent system where the compound has lower solubility at low temperatures. Try adding an anti-solvent to the solution to induce precipitation.
Too much solvent was used during dissolution.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the solute.Select a solvent with a lower boiling point.
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
High concentration of impurities.Purify the crude product by another method, such as column chromatography, before attempting recrystallization.
Compound Insoluble in Common Chromatography Solvents The compound has very high polarity.Consider using a more polar solvent system for chromatography, such as dichloromethane/methanol. If the compound is still insoluble, it can be pre-adsorbed onto a small amount of silica gel and dry-loaded onto the column.[1]
Yellow or Brown Color in Final Product Presence of colored impurities from the synthesis.Treat a solution of the crude product with activated carbon before the final purification step to adsorb colored impurities.
Decomposition on silica gel.If the compound is suspected to be unstable on silica, consider alternative purification methods like recrystallization or preparative HPLC.

Purification Protocols

Experimental Protocol 1: Purification by Column Chromatography

This protocol outlines the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Acetic Acid (reagent grade)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

    • Prepare several test solutions of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solutions on a TLC plate and develop in chambers containing different ratios of hexane:ethyl acetate (e.g., 8:2, 7:3, 1:1).

    • Add a drop of acetic acid to the developing solvent to improve the spot shape.

    • The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., hexane:ethyl acetate 7:3 with 0.5% acetic acid).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for poorly soluble compounds, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully load the sample onto the top of the packed silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC, spotting every few fractions to identify those containing the pure product.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.

Experimental Protocol 2: Purification by Recrystallization

This protocol describes the purification of solid this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble material.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Quantitative Data Summary

Purification MethodStarting Purity (Typical)Final Purity (Achievable)Typical YieldKey Parameters
Column Chromatography 70-90%>98%60-80%Eluent composition (e.g., Hexane:Ethyl Acetate with 0.5% Acetic Acid), Silica gel to compound ratio (w/w)
Recrystallization >85%>99%70-90%Solvent choice (e.g., Ethanol/Water), Cooling rate

Note: The values presented in this table are typical estimates and may vary depending on the specific experimental conditions and the nature of the impurities in the crude product.

Visualizations

PurificationWorkflow Crude Crude 3-Acetylindolizine- 1-carboxylic acid InitialPurification Initial Purification (Optional) Crude->InitialPurification ColumnChromatography Column Chromatography Crude->ColumnChromatography Recrystallization Recrystallization Crude->Recrystallization InitialPurification->ColumnChromatography Oily/Colored Impurity InitialPurification->Recrystallization Solid with some impurity PureProduct Pure Product ColumnChromatography->PureProduct Recrystallization->PureProduct Analysis Purity Analysis (TLC, NMR, MP) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingFlowchart decision decision solution solution start Purification Issue? q1 Method? start->q1 q2_recrystallization Problem? q1->q2_recrystallization Recrystallization q2_column Problem? q1->q2_column Column Chromatography low_yield Low Yield q2_recrystallization->low_yield Low Yield oiling_out Oiling Out q2_recrystallization->oiling_out Oiling Out streaking Streaking/ Poor Separation q2_column->streaking Streaking no_elution Compound not Eluting q2_column->no_elution No Elution sol_low_yield - Use less solvent - Change solvent - Add anti-solvent low_yield->sol_low_yield sol_oiling_out - Cool slowly - Use lower boiling  point solvent oiling_out->sol_oiling_out sol_streaking - Add 0.1-1% acetic acid  to eluent - Optimize solvent polarity streaking->sol_streaking sol_no_elution - Increase eluent polarity - Use a more polar  solvent system (e.g., DCM/MeOH) no_elution->sol_no_elution

Caption: Troubleshooting decision tree for purification issues.

References

stability of 3-Acetylindolizine-1-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-Acetylindolizine-1-carboxylic acid for researchers, scientists, and drug development professionals. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample of this compound shows a decrease in purity over time, even when stored in the lab. What could be the cause?

A1: Degradation of this compound can be influenced by several environmental factors. Based on its chemical structure (a heterocyclic carboxylic acid), potential causes for instability include exposure to light, elevated temperatures, humidity, and inappropriate pH conditions if in solution. It is recommended to store the compound in a cool, dry, well-ventilated, and dark place.[1] For solutions, ensure the pH is controlled and consider storage at reduced temperatures.

Q2: I am dissolving this compound in a solvent for my assay. What is the recommended solvent for maintaining stability?

A2: While soluble in organic solvents like DMSO and DMF, the long-term stability in these solvents at room temperature may be limited.[1] For aqueous solutions, the pH is a critical factor. Carboxylic acids can be susceptible to decarboxylation or other hydrolytic degradation, particularly at non-neutral pH and elevated temperatures. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, a buffered aqueous solution at a neutral or slightly acidic pH, stored at 2-8°C and protected from light, is recommended. A preliminary stability study in your chosen solvent is advised.

Q3: I suspect my sample has degraded. What are the likely degradation products?

A3: Without specific experimental data, the exact degradation products are speculative. However, potential degradation pathways for this compound under stress conditions could include:

  • Hydrolysis: The acetyl group could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly at elevated temperatures.[2][3][4]

  • Oxidation: The indolizine ring system may be susceptible to oxidation, leading to ring-opened products or the formation of N-oxides.

  • Photodegradation: Exposure to UV or visible light can induce a variety of reactions, including dimerization or cleavage of the heterocyclic ring.

Identifying these degradation products typically requires analytical techniques such as HPLC-MS or GC-MS.

Q4: How can I perform a quick check on the stability of my compound under my experimental conditions?

A4: A forced degradation study is a systematic way to assess chemical stability.[5][6][7] You can expose small aliquots of your compound in your experimental solvent to stressed conditions (e.g., elevated temperature, UV light, addition of acid/base or an oxidizing agent) for a defined period. Subsequently, analyze the stressed samples by a stability-indicating analytical method, such as reverse-phase HPLC, and compare the results to an unstressed control sample. A significant decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.

Quantitative Stability Data Summary

The following table summarizes hypothetical stability data for this compound under various forced degradation conditions. This data is for illustrative purposes to guide experimental design.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Putative)
0.1 M HCl24 hours60°C15%Hydrolysis of acetyl group
0.1 M NaOH8 hours60°C45%Hydrolysis and potential decarboxylation
3% H₂O₂24 hoursRoom Temp25%Oxidized indolizine ring products
Thermal (Solid State)48 hours80°C5%Minor decarboxylation
Photolytic (in Solution)24 hoursRoom Temp30%Photodegradation products (e.g., dimers)

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).[8]

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.[9]
  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.[9]
  • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.[9]
  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C. Also, store a sample of the stock solution at 60°C.
  • Photostability: Expose a sample of the stock solution in a photostability chamber to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.
  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control.

Protocol 2: Stability-Indicating HPLC Method Development

1. Column and Mobile Phase Selection:

  • A C18 reverse-phase column is a good starting point.
  • Develop a gradient elution method using a mobile phase consisting of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

2. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
  • Specificity is demonstrated by showing that the degradation products are well-resolved from the parent compound and from each other.

Visualizations

cluster_conditions Stress Conditions cluster_compound cluster_degradation Degradation Pathways Acid Acidic pH Hydrolysis Hydrolysis Acid->Hydrolysis Base Basic pH Base->Hydrolysis Decarboxylation Decarboxylation Base->Decarboxylation Oxidant Oxidizing Agent Oxidation Oxidation Oxidant->Oxidation Heat High Temperature Heat->Decarboxylation Light UV/Vis Light Photodegradation Photodegradation Light->Photodegradation Compound 3-Acetylindolizine- 1-carboxylic acid Hydrolysis->Compound Decarboxylation->Compound Oxidation->Compound Photodegradation->Compound

Caption: Factors influencing the stability of this compound.

A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B G Control (Unstressed) Sample A->G C Withdraw Samples at Time Intervals B->C D Neutralize/Dilute Samples as needed C->D E Analyze by Stability-Indicating HPLC Method D->E F Quantify Degradation & Identify Degradants E->F G->E

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Hydrolysis of Methyl 3-acetylindolizine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues during the hydrolysis of methyl 3-acetylindolizine-1-carboxylate to its corresponding carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected product of the hydrolysis of methyl 3-acetylindolizine-1-carboxylate?

The primary product is 3-acetylindolizine-1-carboxylic acid. The reaction involves the saponification of the methyl ester group to a carboxylate salt under basic conditions, followed by an acidic workup to protonate the salt to the carboxylic acid.[1][2][3]

Q2: What are the most likely side reactions during this hydrolysis?

The most probable side reaction is the decarboxylation of the desired product, this compound, to form 3-acetylindolizine.[4][5] This is a common reaction for heterocyclic carboxylic acids, particularly at elevated temperatures. Another potential, though less commonly reported, side reaction could involve reactions at the acetyl group under harsh basic conditions.

Q3: How can I monitor the progress of the hydrolysis reaction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On a TLC plate, you should observe the disappearance of the starting material spot (methyl 3-acetylindolizine-1-carboxylate) and the appearance of a new, more polar spot corresponding to the carboxylate salt (which will be the carboxylic acid after acidic workup).

Q4: Why is my final product yield low?

Low yields can result from several factors:

  • Incomplete Hydrolysis: The hydrolysis reaction may not have gone to completion.

  • Side Reactions: Significant formation of the decarboxylated side product, 3-acetylindolizine, will reduce the yield of the desired carboxylic acid.

  • Product Loss During Workup: The product may be lost during extraction if the pH of the aqueous layer is not sufficiently acidic to ensure the carboxylic acid is fully protonated and thus less water-soluble.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Starting material remains after prolonged reaction time. 1. Insufficient base. 2. Low reaction temperature. 3. Poor solubility of the starting material.1. Increase the molar excess of the base (e.g., from 1.5 eq to 3 eq of LiOH or NaOH). 2. Gradually increase the reaction temperature, but monitor for side product formation. 3. Add a co-solvent like THF or dioxane to improve solubility.
TLC/HPLC shows a significant amount of a less polar byproduct. The primary product, this compound, is likely undergoing decarboxylation to the less polar 3-acetylindolizine. This is often exacerbated by high temperatures.1. Perform the hydrolysis at a lower temperature (e.g., room temperature or 0 °C) for a longer duration. 2. Use a milder base. 3. Minimize the time the reaction mixture is heated.
Product is difficult to extract from the aqueous layer. The pH of the aqueous layer during acidic workup is not low enough. The product is still in its carboxylate salt form, which is water-soluble.Ensure the pH of the aqueous layer is adjusted to be strongly acidic (pH 1-2) with an acid like 1M HCl before extraction with an organic solvent. Verify the pH with pH paper.
The isolated product is an oil or fails to crystallize. Presence of impurities, such as the decarboxylated side product or unreacted starting material.Purify the crude product using column chromatography or recrystallization from an appropriate solvent system.

Data on Reaction Conditions

The following table presents hypothetical data to illustrate how reaction conditions can influence product distribution. Actual results may vary.

Entry Base (eq.) Temperature (°C) Time (h) Yield of Carboxylic Acid (%) Yield of Decarboxylated Product (%)
1LiOH (1.5)2512855
2LiOH (1.5)6047025
3NaOH (3.0)25890<5
4NaOH (3.0)8025540

Experimental Protocols

Protocol 1: Standard Basic Hydrolysis
  • Dissolution: Dissolve methyl 3-acetylindolizine-1-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Addition of Base: Add sodium hydroxide (1.5 - 3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with 1M HCl. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visual Guides

Reaction Pathway

G cluster_main Main Hydrolysis Reaction cluster_side Side Reaction A Methyl 3-acetylindolizine-1-carboxylate B 3-acetylindolizine-1-carboxylate salt A->B 1. NaOH / H₂O, MeOH 2. Heat (optional) C This compound B->C 3. HCl (aq) workup D 3-acetylindolizine C->D Decarboxylation (Heat)

Caption: Main hydrolysis pathway and potential decarboxylation side reaction.

Troubleshooting Workflow

G start Start Hydrolysis check_completion Monitor by TLC/HPLC. Is starting material consumed? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No workup Proceed to acidic workup. check_completion->workup Yes troubleshoot_incomplete Increase base concentration or reaction time/temperature. incomplete->troubleshoot_incomplete troubleshoot_incomplete->start check_product Analyze crude product. Is yield low or product impure? workup->check_product good_product Purify product. check_product->good_product No low_yield Low Yield / Impure check_product->low_yield Yes end End good_product->end troubleshoot_side_reactions Check for decarboxylation. Reduce reaction temperature. low_yield->troubleshoot_side_reactions troubleshoot_extraction Check workup pH. Ensure pH 1-2 before extraction. low_yield->troubleshoot_extraction troubleshoot_side_reactions->start troubleshoot_extraction->workup

Caption: A logical workflow for troubleshooting common hydrolysis issues.

References

optimizing reaction conditions for indolizine-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indolizine-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare indolizine-1-carboxylic acid?

A1: The most prevalent and versatile method involves a two-step process:

  • Synthesis of a precursor, typically an ester like ethyl indolizine-1-carboxylate. This is commonly achieved through a 1,3-dipolar cycloaddition reaction.

  • Hydrolysis of the ester to the final indolizine-1-carboxylic acid.

Q2: What is the 1,3-dipolar cycloaddition reaction for synthesizing the indolizine core?

A2: The 1,3-dipolar cycloaddition is a powerful method for constructing the five-membered ring of the indolizine scaffold.[1] It typically involves the reaction of a pyridinium ylide with a dipolarophile, such as an activated alkyne or alkene.[2][3] For the synthesis of ethyl indolizine-1-carboxylate, the pyridinium ylide is generated in situ from pyridine and an α-halo ester (like ethyl 2-bromoacetate), which then reacts with an electron-deficient alkyne like ethyl propiolate.

Q3: Are there alternative methods to the 1,3-dipolar cycloaddition?

A3: Yes, another classical method is the Tschitschibabin reaction. This typically involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization. However, for the specific synthesis of indolizine-1-carboxylic acid derivatives, the 1,3-dipolar cycloaddition is more commonly reported.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of indolizine-1-carboxylic acid and its ethyl ester precursor.

Problem 1: Low or no yield of ethyl indolizine-1-carboxylate in the 1,3-dipolar cycloaddition reaction.

  • Potential Cause: Inefficient formation of the pyridinium ylide.

    • Solution: Ensure your reagents are pure and anhydrous. The choice of base is critical. While organic bases like triethylamine (Et3N) are common, inorganic bases like potassium carbonate (K2CO3) can also be effective. You may need to screen different bases to find the optimal conditions for your specific substrates.

  • Potential Cause: Unfavorable reaction temperature.

    • Solution: The reaction temperature can significantly influence the yield. Some 1,3-dipolar cycloadditions for indolizine synthesis are performed at room temperature, while others require heating. It is advisable to start at room temperature and monitor the reaction by Thin Layer Chromatography (TLC). If no reaction is observed, gradually increase the temperature.

  • Potential Cause: Inappropriate solvent.

    • Solution: The polarity of the solvent can affect the stability and reactivity of the pyridinium ylide.[2] Aprotic solvents like Dimethylformamide (DMF), acetonitrile (MeCN), and Tetrahydrofuran (THF) are commonly used. DMF is a polar aprotic solvent that can facilitate the formation of the ylide. If you are experiencing low yields, consider screening different solvents.

Problem 2: Difficulty in hydrolyzing ethyl indolizine-1-carboxylate to the carboxylic acid.

  • Potential Cause: Incomplete hydrolysis.

    • Solution: Ensure you are using a sufficient excess of the base (e.g., NaOH, KOH, or LiOH).[4] The reaction may require heating under reflux for several hours to go to completion. Monitor the reaction progress by TLC until the starting ester spot has disappeared.

  • Potential Cause: Degradation of the product.

    • Solution: Indolizine derivatives can be sensitive to harsh reaction conditions. If you suspect degradation, try using milder hydrolysis conditions. For example, using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature can be a gentler alternative to refluxing with NaOH or KOH.[4][5]

Problem 3: The final indolizine-1-carboxylic acid product is impure and difficult to purify.

  • Potential Cause: Presence of unreacted starting materials or side products.

    • Solution: The crude product may appear as a dark, oily residue.[6] An initial acid-base wash can be effective. Dissolve the crude product in an organic solvent and wash with a mild aqueous acid to extract any basic impurities. The carboxylic acid product can then be extracted into a basic aqueous solution (e.g., with sodium bicarbonate), leaving neutral impurities in the organic layer. Acidification of the aqueous layer will precipitate the pure carboxylic acid.

  • Potential Cause: The product is a solid that is difficult to handle.

    • Solution: Recrystallization is a powerful technique for purifying solid organic compounds.[7] You will need to screen for a suitable solvent or solvent system in which the indolizine-1-carboxylic acid has high solubility at elevated temperatures and low solubility at room temperature.[6] Common solvents to try include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.

Data Presentation

The following table summarizes the general influence of key reaction parameters on the yield of ethyl indolizine-1-carboxylate synthesis via 1,3-dipolar cycloaddition, based on literature for related indolizine syntheses.

ParameterVariationGeneral Effect on YieldReference(s)
Base Weak organic bases (e.g., Et3N) vs. Stronger inorganic bases (e.g., K2CO3)The choice of base is crucial for ylide formation. K2CO3 is often effective in promoting the reaction.
Solvent Polar aprotic (e.g., DMF, MeCN) vs. Non-polar (e.g., Toluene)Polar aprotic solvents generally favor the formation and reaction of the pyridinium ylide.[2]
Temperature Room Temperature vs. Elevated Temperature (e.g., 80-120 °C)Many reactions proceed at room temperature, but heating can increase the reaction rate and yield in some cases.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Indolizine-1-carboxylate via 1,3-Dipolar Cycloaddition

This protocol is a generalized procedure based on common methods for indolizine synthesis.

Materials:

  • Pyridine

  • Ethyl 2-bromoacetate

  • Ethyl propiolate

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred solution of pyridine (1.0 eq) in anhydrous DMF, add ethyl 2-bromoacetate (1.1 eq) at room temperature.

  • Stir the mixture for 1-2 hours to facilitate the formation of the pyridinium salt.

  • Add anhydrous potassium carbonate (2.0 eq) to the mixture, followed by the dropwise addition of ethyl propiolate (1.2 eq).

  • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours to reach completion.

  • Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl indolizine-1-carboxylate.

Protocol 2: Hydrolysis of Ethyl Indolizine-1-carboxylate to Indolizine-1-carboxylic Acid

This protocol describes a standard basic hydrolysis (saponification) procedure.[4]

Materials:

  • Ethyl indolizine-1-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolve ethyl indolizine-1-carboxylate (1.0 eq) in a mixture of ethanol (or THF) and water.

  • Add a solution of NaOH (2-3 eq) or LiOH (2-3 eq) in water to the reaction mixture.

  • Heat the mixture to reflux (or stir at room temperature if using LiOH) and monitor the reaction by TLC until all the starting ester has been consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Wash the remaining aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or neutral impurities.

  • Carefully acidify the aqueous layer with 1M HCl until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield indolizine-1-carboxylic acid.

  • If necessary, the product can be further purified by recrystallization.

Mandatory Visualization

Synthesis_Workflow Start Starting Materials: Pyridine, Ethyl 2-bromoacetate, Ethyl propiolate Step1 1,3-Dipolar Cycloaddition Start->Step1 Intermediate Ethyl Indolizine-1-carboxylate (Crude Product) Step1->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 PureIntermediate Pure Ethyl Indolizine-1-carboxylate Purification1->PureIntermediate Step2 Hydrolysis (Saponification) PureIntermediate->Step2 CrudeAcid Indolizine-1-carboxylic Acid (Crude Product) Step2->CrudeAcid Purification2 Purification (Acid-Base Extraction, Recrystallization) CrudeAcid->Purification2 FinalProduct Pure Indolizine-1-carboxylic Acid Purification2->FinalProduct

Caption: Workflow for the synthesis of indolizine-1-carboxylic acid.

Reaction_Mechanism Pyridine Pyridine Salt Pyridinium Salt Pyridine->Salt Bromoacetate Ethyl 2-bromoacetate Bromoacetate->Salt Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation Base Base (e.g., K2CO3) Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Propiolate Ethyl Propiolate (Dipolarophile) Propiolate->Cycloaddition Cycloadduct Initial Cycloadduct Cycloaddition->Cycloadduct Aromatization Aromatization Cycloadduct->Aromatization Ester Ethyl Indolizine-1-carboxylate Aromatization->Ester

Caption: General mechanism of 1,3-dipolar cycloaddition for indolizine synthesis.

References

Technical Support Center: Scale-up Synthesis of 3-Acetylindolizine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 3-Acetylindolizine-1-carboxylic acid. The following sections detail a comprehensive experimental protocol, troubleshooting guides for common issues, and frequently asked questions.

Experimental Protocol: Scale-up Synthesis via Modified Tschitschibabin Reaction

This protocol outlines a common method for the synthesis of this compound, the Tschitschibabin (or Chichibabin) reaction, adapted for a larger scale.[1][2][3] This two-step process involves the initial formation of a pyridinium salt, followed by a base-mediated intramolecular cyclization.

Step 1: Quaternization of Pyridine-2-acetic acid with 3-Bromo-2-oxobutanoate

  • Objective: To form the key pyridinium salt intermediate.

  • Materials:

    • Pyridine-2-acetic acid

    • Ethyl 2-bromo-3-oxobutanoate

    • High-purity acetone (anhydrous)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a suitably sized, dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, charge pyridine-2-acetic acid.

    • Add a sufficient volume of anhydrous acetone to fully dissolve the starting material.

    • Under a constant stream of inert gas, begin stirring the solution.

    • Slowly add ethyl 2-bromo-3-oxobutanoate to the reaction mixture at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, cool the mixture to room temperature. The pyridinium salt may precipitate.

    • If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

    • Wash the collected solid with cold acetone and dry under vacuum.

Step 2: Base-mediated Intramolecular Cyclization and Hydrolysis

  • Objective: To form the this compound product.

  • Materials:

    • Pyridinium salt from Step 1

    • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

    • Water

    • Hydrochloric acid (HCl) for acidification

    • Ethyl acetate for extraction

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the dried pyridinium salt in water in a large reaction vessel.

    • Cool the solution in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate or potassium carbonate with vigorous stirring. The formation of a pyridinium ylide intermediate is often indicated by a color change.

    • Continue stirring at room temperature for 12-24 hours. The progress of the cyclization and concomitant hydrolysis of the ester can be monitored by TLC or HPLC.

    • Upon completion, carefully acidify the reaction mixture to a pH of 2-3 with concentrated hydrochloric acid to precipitate the carboxylic acid product.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by filtration and wash with cold water.

    • For further purification, the crude solid can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield in Step 1 (Quaternization) Incomplete reaction.- Ensure starting materials are pure and dry.- Increase reaction time or temperature.- Use a higher boiling point solvent like acetonitrile if starting materials are not fully soluble in acetone.
Decomposition of starting materials or product.- Control the rate of addition of the bromo-ester to manage any exotherm.- Ensure the reaction is conducted under an inert atmosphere to prevent side reactions.
Low Yield in Step 2 (Cyclization/Hydrolysis) Inefficient ylide formation.- Use a stronger base, such as potassium carbonate, if sodium bicarbonate is ineffective.[4]- Ensure the base is added slowly and with efficient stirring to maintain a consistent pH.
Incomplete hydrolysis of the ester.- Increase the reaction time for the hydrolysis step.- If necessary, after the initial cyclization, a separate hydrolysis step with aqueous NaOH followed by acidification can be performed.
Product is soluble in the aqueous phase.- After acidification, if precipitation is minimal, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.
Formation of Significant Side Products Polymerization or other side reactions of the pyridinium ylide.- Maintain a low temperature during the addition of the base.- Ensure efficient stirring to quickly consume the ylide in the desired intramolecular reaction.
Impurities in starting materials.- Purify starting materials before use.
Difficulty in Product Purification Product is an oil or difficult to crystallize.- Attempt to form a salt of the carboxylic acid to induce crystallization.- Utilize column chromatography with a suitable solvent system.
Presence of colored impurities.- Treat a solution of the crude product with activated carbon before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Tschitschibabin reaction?

A1: The base is crucial for deprotonating the carbon atom adjacent to the pyridinium nitrogen in the intermediate salt, forming a pyridinium ylide. This ylide is a 1,3-dipole that undergoes an intramolecular cyclization to form the indolizine ring system.[3]

Q2: Can other bases be used for the cyclization step?

A2: Yes, while sodium bicarbonate and potassium carbonate are common, other bases such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, depending on the specific substrate and desired reaction conditions.[4] The choice of base can influence reaction rate and yield.

Q3: How can I improve the regioselectivity of the reaction if I have substituents on the pyridine ring?

A3: The regioselectivity of the Tschitschibabin reaction is influenced by both electronic and steric factors of the substituents on the pyridine ring. Electron-donating groups can influence the position of ylide formation and subsequent cyclization. In some cases, using directing groups may be necessary to achieve the desired isomer.

Q4: What are the key safety precautions for this scale-up synthesis?

A4: Alkylating agents like ethyl 2-bromo-3-oxobutanoate are lachrymatory and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The quaternization step can be exothermic, so controlled addition and cooling capabilities are important. Standard safety procedures for handling flammable solvents and corrosive acids should be followed.

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, other methods for synthesizing the indolizine core exist, including 1,3-dipolar cycloadditions of pyridinium ylides with various dipolarophiles and transition-metal-catalyzed reactions.[2][5][6] However, the Tschitschibabin reaction remains a classical and often practical approach.

Visualizations

experimental_workflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Cyclization & Hydrolysis start Pyridine-2-acetic acid + Ethyl 2-bromo-3-oxobutanoate in Acetone reflux Reflux (4-6h) under Inert Gas start->reflux cool_filter Cool, Filter & Dry reflux->cool_filter pyridinium_salt Pyridinium Salt Intermediate cool_filter->pyridinium_salt dissolve Dissolve Pyridinium Salt in Water pyridinium_salt->dissolve Proceed to Step 2 add_base Add Aqueous Base (e.g., NaHCO3) dissolve->add_base stir Stir at Room Temp (12-24h) add_base->stir acidify Acidify with HCl (pH 2-3) stir->acidify isolate Filter, Wash & Dry acidify->isolate product This compound isolate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Product Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction decomposition Decomposition start->decomposition poor_solubility Poor Solubility start->poor_solubility inefficient_cyclization Inefficient Cyclization start->inefficient_cyclization optimize_conditions Increase Time/Temp incomplete_reaction->optimize_conditions check_reagents Check Reagent Purity incomplete_reaction->check_reagents control_temp Control Temperature decomposition->control_temp change_solvent Change Solvent poor_solubility->change_solvent stronger_base Use Stronger Base inefficient_cyclization->stronger_base

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

avoiding decomposition of indolizine compounds during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indolizine compounds. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the decomposition of these compounds during synthesis.

Frequently Asked Questions (FAQs)

Q1: My indolizine synthesis is resulting in a low yield and a dark, oily crude product. What are the likely causes?

A1: Low yields and the formation of dark, oily residues are common indicators of product decomposition. Indolizine and its derivatives can be sensitive to several factors during synthesis:

  • Oxidation: The electron-rich pyrrole moiety of the indolizine ring is susceptible to oxidation, which can be exacerbated by atmospheric oxygen, especially at elevated temperatures. This can lead to the formation of colored polymeric byproducts.

  • Acid/Base Instability: The indolizine ring system can be unstable under strongly acidic or basic conditions. Certain derivatives have shown susceptibility to hydrolysis, particularly at neutral or slightly basic pH.[1][2][3]

  • Thermal Decomposition: Many indolizine syntheses require heat, but excessive temperatures or prolonged reaction times can lead to thermal degradation.[4]

  • Reactive Intermediates: The intermediates in some indolizine syntheses, such as pyridinium ylides, can be unstable and prone to side reactions if not trapped efficiently by the desired reaction partner.

Q2: How can I minimize the oxidation of my indolizine compound during synthesis and workup?

A2: To minimize oxidation, it is crucial to limit the exposure of the reaction mixture and the final product to oxygen.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is particularly important for reactions requiring elevated temperatures.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Antioxidants: In some cases, the addition of a radical scavenger or antioxidant, such as BHT (butylated hydroxytoluene), may help to prevent oxidative decomposition, although this should be tested on a small scale to ensure it does not interfere with the desired reaction.

  • Controlled Workup: During the workup, minimize the time the product is exposed to air. If possible, perform extractions and chromatography under a blanket of inert gas.

Q3: My indolizine derivative seems to be unstable during purification by silica gel chromatography. What are my options?

A3: The slightly acidic nature of standard silica gel can cause the decomposition of acid-sensitive indolizine compounds. Here are several strategies to overcome this:

  • Neutralized Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine. A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine during chromatography.

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic and acid-sensitive compounds.

  • Alternative Purification Methods: Consider other purification techniques such as crystallization, preparative thin-layer chromatography (prep-TLC) on a different stationary phase, or size-exclusion chromatography.

Q4: I am performing a 1,3-dipolar cycloaddition to synthesize a substituted indolizine, but I am observing multiple products and low regioselectivity. How can I improve this?

A4: The regioselectivity of 1,3-dipolar cycloadditions involving pyridinium ylides can be influenced by both electronic and steric factors of the dipole and the dipolarophile.

  • Substituent Effects: The nature and position of substituents on both the pyridinium ylide and the dipolarophile play a critical role. Electron-withdrawing groups on the dipolarophile generally increase reactivity and can influence regioselectivity.[5][6]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition state and thus the regioselectivity of the cycloaddition. It is advisable to screen a range of solvents with varying polarities.

  • Catalysis: In some cases, the use of a Lewis acid or a transition metal catalyst can improve the regioselectivity of the cycloaddition.

Q5: Are there any general strategies to improve the stability of indolizine compounds?

A5: Yes, the stability of the indolizine core can be enhanced through strategic substitution. The C1 and C3 positions of the indolizine ring are particularly electron-rich and reactive. Introducing electron-withdrawing substituents at these positions can increase the overall stability of the molecule by reducing its susceptibility to electrophilic attack and oxidation.[4]

Troubleshooting Guides

Issue 1: Low Yield in Tschitschibabin Indolizine Synthesis

The Tschitschibabin reaction, a classic method for indolizine synthesis, can be prone to low yields due to side reactions and decomposition.

Potential Cause Troubleshooting Steps
Inefficient Ylide Formation Ensure the base used (e.g., sodium bicarbonate, triethylamine) is of sufficient strength and purity. The pKa of the conjugate acid of the base should be appropriate for deprotonating the pyridinium salt.
Side Reactions of the Ylide The pyridinium ylide can react with itself or other electrophiles present. Ensure slow addition of the base to the pyridinium salt to maintain a low concentration of the ylide.
Steric Hindrance Bulky substituents on the pyridine ring or the α-halocarbonyl compound can hinder the intramolecular cyclization. Consider alternative, less sterically demanding synthetic routes if possible.[7]
Decomposition of Product The reaction is often carried out at elevated temperatures, which can lead to thermal degradation of the indolizine product. Optimize the reaction temperature and time to find a balance between reaction rate and product stability.
Issue 2: Product Decomposition During Storage

Some indolizine derivatives are not stable for long-term storage under ambient conditions.

Potential Cause Troubleshooting Steps
Oxidation Store the purified compound under an inert atmosphere (nitrogen or argon) in a sealed vial.
Light Sensitivity Protect the compound from light by storing it in an amber vial or by wrapping the vial in aluminum foil.
Hydrolysis If the compound is known to be sensitive to moisture, store it in a desiccator over a suitable drying agent.
Temperature Sensitivity Store the compound at low temperatures (e.g., in a refrigerator or freezer) to slow down potential decomposition pathways.

Data on pH Stability of Indolizine Derivatives

A study on the chemical stability of certain 2-substituted indolizine prodrugs of metformin provides insight into their pH-dependent hydrolysis.

pH Stability Observation
1.2 (Acidic)HighEncouraging chemical stability was observed.[1][2][3]
6.8 (Near Neutral)HighEncouraging chemical stability was observed.[1][2][3]
7.4 (Slightly Basic)ModerateMild hydrolysis was shown.[1][2][3]

This data suggests that some indolizine derivatives may be more prone to decomposition under neutral to slightly basic conditions.

Experimental Protocols

Protocol 1: General Procedure for Indolizine Synthesis via 1,3-Dipolar Cycloaddition under Inert Atmosphere

This protocol provides a general method for the synthesis of indolizines via the 1,3-dipolar cycloaddition of a pyridinium salt and an activated alkyne, with precautions to minimize decomposition.

Materials:

  • Substituted pyridine

  • α-Bromo carbonyl compound

  • Activated alkyne (e.g., dimethyl acetylenedicarboxylate)

  • Anhydrous base (e.g., triethylamine, DBU)

  • Degassed anhydrous solvent (e.g., acetonitrile, DMF)

  • Schlenk flask and other appropriate glassware for inert atmosphere techniques

Procedure:

  • Preparation of Pyridinium Salt:

    • To a solution of the substituted pyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add the α-bromo carbonyl compound (1.05 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates the formation of the pyridinium salt.

    • Isolate the pyridinium salt by filtration, wash with cold diethyl ether, and dry under vacuum.

  • 1,3-Dipolar Cycloaddition:

    • Set up a Schlenk flask containing the dried pyridinium salt (1.0 eq) and the activated alkyne (1.1 eq) under an argon or nitrogen atmosphere.

    • Add degassed anhydrous acetonitrile to the flask via a syringe.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of anhydrous triethylamine (1.2 eq) in degassed anhydrous acetonitrile to the reaction mixture dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

  • Workup and Purification:

    • Dissolve the crude residue in dichloromethane and wash with water to remove any salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on neutral alumina or triethylamine-deactivated silica gel to afford the desired indolizine.

Visualizations

experimental_workflow start Start pyridinium_salt Pyridinium Salt Formation (Pyridine + α-Bromo Carbonyl) start->pyridinium_salt cycloaddition 1,3-Dipolar Cycloaddition (Inert Atmosphere) pyridinium_salt->cycloaddition workup Aqueous Workup cycloaddition->workup purification Chromatography (Neutralized Silica/Alumina) workup->purification product Pure Indolizine purification->product

Caption: Experimental workflow for indolizine synthesis via 1,3-dipolar cycloaddition.

troubleshooting_low_yield start Low Yield in Indolizine Synthesis check_oxidation Evidence of Oxidation? (Dark Color, Polymers) start->check_oxidation check_purity Purity of Starting Materials? start->check_purity check_conditions Reaction Conditions Optimized? start->check_conditions use_inert Use Inert Atmosphere & Degassed Solvents check_oxidation->use_inert Yes purify_reagents Purify/Verify Starting Materials check_purity->purify_reagents No optimize_temp_time Optimize Temperature & Time check_conditions->optimize_temp_time No decomposition_pathways indolizine Indolizine Core oxidation Oxidation (Air, High Temp) indolizine->oxidation hydrolysis Hydrolysis (Neutral/Basic pH) indolizine->hydrolysis thermal_degradation Thermal Degradation (Excessive Heat) indolizine->thermal_degradation polymers Polymeric Byproducts oxidation->polymers ring_opened Ring-Opened Products hydrolysis->ring_opened charred_material Charred Material thermal_degradation->charred_material

References

Technical Support Center: Analytical Challenges in Characterizing Polysubstituted Indolizines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of polysubstituted indolizines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most significant analytical challenges in characterizing polysubstituted indolizines?

A1: The primary challenges in characterizing polysubstituted indolizines stem from their inherent structural complexity and physicochemical properties. Key difficulties include:

  • Structural Isomerism: The presence of multiple substitution sites on the indolizine core often leads to the formation of regioisomers, which can be difficult to separate and distinguish.

  • Complex NMR Spectra: The fused aromatic ring system and multiple substituents can result in overlapping signals and complex coupling patterns in ¹H NMR spectra, making unambiguous signal assignment challenging.

  • NMR Signal Broadening: The nitrogen atom in the indolizine ring can cause quadrupolar relaxation effects, leading to broadening of adjacent proton signals, which can obscure coupling information.

  • Chromatographic Co-elution: The similar polarities of regioisomers make their separation by chromatography difficult, often resulting in co-elution and inaccurate quantification.

  • Unpredictable Mass Spectrometry Fragmentation: The fragmentation patterns of polysubstituted indolizines in mass spectrometry can be complex and highly dependent on the nature and position of the substituents, making structural elucidation challenging.

Q2: How can I distinguish between different regioisomers of a polysubstituted indolizine?

A2: Distinguishing between regioisomers requires a combination of advanced analytical techniques:

  • 2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for establishing connectivity between protons and carbons, which can definitively differentiate isomers.[1][2][3][4] For example, HMBC can show long-range correlations between a substituent and specific carbons in the indolizine core, pinpointing its location.

  • High-Resolution Mass Spectrometry (HRMS): While MS alone may not distinguish isomers, coupled with fragmentation analysis (MS/MS), it can sometimes provide clues based on characteristic fragment ions.

  • Chromatography: Developing a highly selective HPLC or GC method is crucial. This may involve screening different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions, and additives.[5][6][7]

  • X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Q3: Why are the proton signals in my ¹H NMR spectrum broad, and how can I resolve this?

A3: Broadening of proton signals in the ¹H NMR spectra of indolizine derivatives is often due to the quadrupolar moment of the ¹⁴N nucleus, which can lead to efficient relaxation of nearby protons. This effect is more pronounced for protons closer to the nitrogen atom. To address this, you can:

  • Lower the Temperature: Running the NMR experiment at a lower temperature can sometimes sharpen the signals by slowing down molecular tumbling and reducing the efficiency of quadrupolar relaxation.

  • Use a Higher Field Spectrometer: A higher magnetic field strength can help to decouple the proton from the quadrupolar nucleus to some extent, resulting in sharper signals.

  • Protonation of the Nitrogen: Adding a trace amount of acid (e.g., trifluoroacetic acid) to the NMR sample can protonate the nitrogen, changing its electronic environment and often resulting in sharper signals. However, be aware that this can also cause chemical shift changes.

Troubleshooting Guides

NMR Spectroscopy

Troubleshooting Common NMR Issues

Problem Possible Cause(s) Recommended Solution(s)
Broad or Unresolved Peaks - Quadrupolar broadening from ¹⁴N.- Sample is too concentrated.[8]- Presence of paramagnetic impurities.[9]- Poor shimming of the spectrometer.[8]- Run the experiment at a lower temperature.- Dilute the sample.- Ensure the sample is free of paramagnetic metals.- Re-shim the instrument or request assistance from the facility manager.
Overlapping Signals in the Aromatic Region - Complex spin systems due to multiple substituents.- Similar electronic environments of different protons.- Use a higher field NMR spectrometer for better signal dispersion.- Employ 2D NMR techniques (COSY, TOCSY) to resolve individual spin systems.[1][2]- Try a different deuterated solvent (e.g., benzene-d₆) which can induce different chemical shifts.[8]
Unexpected Peaks in the Spectrum - Residual solvent signals.[10][11]- Water peak.[8]- Impurities from the reaction or purification process (e.g., grease, ethyl acetate).[8][12][13][14]- Identify common solvent and impurity peaks using reference tables.[12][13][14]- Use high-purity deuterated solvents and dry your NMR tube properly.- For exchangeable protons (OH, NH), add a drop of D₂O to the sample; the peak should disappear.[8]
Difficulty in Assigning Protons and Carbons - Lack of clear coupling patterns or direct correlations.- Perform a full suite of 2D NMR experiments: COSY for ¹H-¹H correlations, HSQC for direct ¹H-¹³C correlations, and HMBC for long-range ¹H-¹³C correlations to establish the molecular skeleton.[1][2][3][4]
Mass Spectrometry

Troubleshooting Common Mass Spectrometry Issues

Problem Possible Cause(s) Recommended Solution(s)
Poor Signal Intensity or No Signal - Sample concentration is too low.[15]- Inefficient ionization of the analyte.[15]- Instrument is not properly tuned or calibrated.[15]- Ion suppression from matrix components.- Concentrate the sample.- Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). Experiment with different ionization techniques (ESI, APCI).[15][16]- Perform a standard tune and calibration of the mass spectrometer.[15]- Improve sample cleanup or dilute the sample to mitigate ion suppression.
In-source Fragmentation - High source temperature or voltage causing the molecule to fragment before mass analysis.[17]- Reduce the source temperature and capillary voltage.- Optimize the cone voltage to minimize fragmentation.
Complex or Uninterpretable Fragmentation Pattern - Multiple fragmentation pathways are active.- Presence of isomers that produce similar fragment ions.- Perform MS/MS experiments at varying collision energies to identify primary and secondary fragment ions.- Use high-resolution MS (e.g., Q-TOF, Orbitrap) to determine the elemental composition of fragment ions.[18]- Compare fragmentation patterns of suspected isomers with known standards if available.
Mass Inaccuracy - The instrument is not properly calibrated.[15]- Fluctuation in laboratory temperature.- Perform a mass calibration across the desired mass range using a suitable calibration standard.[15]- Ensure a stable laboratory environment.
High-Performance Liquid Chromatography (HPLC)

Troubleshooting Common HPLC Issues

Problem Possible Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions between the basic nitrogen of the indolizine and acidic silanol groups on the stationary phase.- Column overload.- Mismatch between sample solvent and mobile phase.- Use a base-deactivated column or add a basic modifier (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase.
Poor Resolution or Co-elution of Isomers - Inappropriate stationary phase or mobile phase.- Insufficient column efficiency.- Screen different columns (e.g., C18, phenyl-hexyl, cyano).- Optimize the mobile phase composition (organic solvent ratio, pH, buffer concentration).[19][20]- Use a longer column or a column with smaller particle size to increase efficiency.
Shifting Retention Times - Change in mobile phase composition.[19][20]- Fluctuation in column temperature.[21]- Column degradation.- Prepare fresh mobile phase and ensure proper mixing and degassing.[19][20]- Use a column oven to maintain a constant temperature.[21]- Replace the column if it has reached the end of its lifetime.
Ghost Peaks - Contamination in the mobile phase or from the sample.- Carryover from a previous injection.- Use high-purity solvents and filter the mobile phase.- Run blank injections to identify the source of contamination.- Implement a needle wash step in the autosampler method.

Experimental Protocols

Protocol 1: NMR Analysis of Polysubstituted Indolizines

1. Sample Preparation:

  • Weigh 5-10 mg of the purified indolizine derivative.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[22]
  • Ensure the sample is fully dissolved. If there are suspended particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[22]

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.
  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
  • Acquisition Parameters:
  • Spectral Width: ~16 ppm (centered around 5 ppm).
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay (d1): 1-2 seconds.
  • Number of Scans: 16-64 (adjust for sample concentration).
  • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

3. ¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
  • Acquisition Parameters:
  • Spectral Width: ~250 ppm (centered around 100 ppm).
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay (d1): 2 seconds.
  • Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H).
  • Processing: Apply a line broadening factor of 1-2 Hz.

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • Use standard pulse programs available on the spectrometer software.
  • COSY: Shows correlations between coupled protons. Helps to identify spin systems.[1][2]
  • HSQC: Shows correlations between protons and directly attached carbons.[1][3][4]
  • HMBC: Shows correlations between protons and carbons over 2-3 bonds. Crucial for identifying connectivity between different parts of the molecule and confirming the position of substituents.[1][2][4]
  • Optimize the number of increments and scans based on sample concentration to achieve adequate resolution and signal-to-noise.

Protocol 2: LC-MS/MS Analysis of Polysubstituted Indolizines

1. Sample Preparation:

  • Prepare a stock solution of the indolizine derivative at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Method:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40 °C.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Method (ESI-MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Source Parameters:
  • Capillary Voltage: 3.0-4.0 kV.
  • Source Temperature: 120-150 °C.
  • Desolvation Temperature: 350-450 °C.
  • Cone Gas Flow: 50-100 L/hr.
  • Desolvation Gas Flow: 600-800 L/hr.
  • MS Scan: Full scan from m/z 100-1000 to determine the molecular ion.
  • MS/MS Fragmentation: Use collision-induced dissociation (CID). Select the protonated molecule [M+H]⁺ as the precursor ion. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Visualizations

Workflow for Troubleshooting Poor HPLC Peak Shape

hplc_troubleshooting start Poor Peak Shape (Tailing/Fronting) check_all_peaks Are all peaks affected? start->check_all_peaks check_overload Reduce sample concentration. Does shape improve? check_all_peaks->check_overload No column_issue Physical Column Issue (Void, Frit Blockage) check_all_peaks->column_issue Yes secondary_interactions Secondary Interactions with Stationary Phase check_overload->secondary_interactions No overload_issue Column Overload check_overload->overload_issue Yes solvent_mismatch Sample Solvent Mismatch secondary_interactions->solvent_mismatch solution1 Add basic modifier (e.g., TEA) or use base-deactivated column. secondary_interactions->solution1 solution2 Reverse/flush column or replace column. column_issue->solution2 solution3 Reduce injection volume or dilute sample. overload_issue->solution3 solution4 Dissolve sample in initial mobile phase. solvent_mismatch->solution4

Caption: Troubleshooting workflow for poor HPLC peak shape.

Logical Flow for 2D NMR-Based Structure Elucidation

nmr_elucidation start Obtain High-Quality 1D NMR (¹H, ¹³C) cosy Run COSY Experiment start->cosy hsqc Run HSQC Experiment start->hsqc hmbc Run HMBC Experiment start->hmbc identify_spins Identify ¹H-¹H Spin Systems (Proton Connectivity) cosy->identify_spins direct_correlation Correlate Protons to Directly Attached Carbons hsqc->direct_correlation long_range_correlation Identify Long-Range ¹H-¹³C Correlations (2-3 bonds) hmbc->long_range_correlation assemble_fragments Assemble Molecular Fragments identify_spins->assemble_fragments direct_correlation->assemble_fragments long_range_correlation->assemble_fragments final_structure Propose Final Structure assemble_fragments->final_structure

Caption: Logical workflow for structure elucidation using 2D NMR.

References

Technical Support Center: Troubleshooting Low Yields in 1,3-Dipolar Cycloaddition for Indolizine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the 1,3-dipolar cycloaddition reaction for synthesizing indolizine derivatives.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of indolizines via 1,3-dipolar cycloaddition, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My 1,3-dipolar cycloaddition reaction is resulting in a very low yield or no product at all. What are the likely causes?

A1: Low to no product formation is a common issue that can often be traced back to one of three key areas: the generation and stability of the pyridinium ylide, the reactivity of your dipolarophile, or suboptimal reaction conditions.

  • Inefficient Ylide Generation: The pyridinium ylide is typically generated in situ from a pyridinium salt using a base. If the base is not strong enough to deprotonate the pyridinium salt, the ylide will not form in sufficient concentration.

    • Solution: Screen a variety of bases. Common choices include organic bases like triethylamine (Et₃N) and DBU, or inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). Ensure the chosen base is appropriate for the acidity (pKa) of your specific pyridinium salt.

  • Poor Ylide Stability: Pyridinium ylides can be unstable, especially if they are not adequately stabilized by an electron-withdrawing group on the ylidic carbon. They can also be sensitive to moisture.

    • Solution: Ensure your reaction is conducted under anhydrous conditions if your ylide is moisture-sensitive. The choice of the electron-withdrawing group on the ylide is critical for its stability.[1] Ylides stabilized by groups like phenacyl are commonly used.

  • Low Reactivity of the Dipolarophile: The cycloaddition works best with electron-deficient alkenes or alkynes (dipolarophiles). If your dipolarophile is electron-neutral or electron-rich, the reaction rate will be significantly slower.

    • Solution: If possible, switch to a more electron-deficient dipolarophile. Alternatively, increasing the reaction temperature can sometimes overcome a higher activation energy barrier.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature plays a crucial role in the reaction's success.

    • Solution: A solvent screening is highly recommended. Solvents like DMF, acetonitrile, and THF are often used. The optimal temperature can vary widely depending on the specific reactants, so it's advisable to try a range of temperatures.

Q2: I am observing the formation of multiple side products, making purification difficult and lowering the yield of my desired indolizine. How can I improve the reaction's selectivity?

A2: The formation of side products often arises from competing reaction pathways.

  • Michael Addition as a Side Reaction: Pyridinium ylides can sometimes act as nucleophiles in a Michael addition reaction with the dipolarophile, which competes with the desired cycloaddition.

    • Solution: Modifying the solvent and base combination can influence the reaction pathway. For instance, using potassium tert-butoxide (KOtBu) in THF has been shown to favor the cycloaddition over Michael addition in certain cases.[1]

  • Decomposition of Starting Materials or Product: At elevated temperatures, the starting materials or the indolizine product itself may decompose.

    • Solution: Try running the reaction at a lower temperature for a longer duration. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time before significant decomposition occurs.

Q3: How do substituents on the pyridine ring and the dipolarophile affect the reaction yield?

A3: The electronic properties of the substituents on both the pyridinium ring and the dipolarophile are critical for a successful reaction.

  • Pyridine Ring Substituents: Electron-withdrawing groups on the pyridine ring increase the acidity of the α-protons on the N-substituent of the pyridinium salt, facilitating the formation of the ylide. This generally leads to higher yields. Conversely, electron-donating groups can hinder ylide formation and result in no reaction.

  • Dipolarophile Substituents: The 1,3-dipolar cycloaddition is most efficient with electron-deficient dipolarophiles (e.g., alkynes or alkenes substituted with ester, amide, cyano, or carbonyl groups). These electron-withdrawing groups lower the LUMO energy of the dipolarophile, facilitating the interaction with the HOMO of the pyridinium ylide.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can influence the yield of indolizine synthesis.

Table 1: Effect of 4-Substituent on the Pyridinium Salt on Indolizine Yield

4-Substituent (R¹)pKa of Pyridinium SaltIndolizine Yield (%)
NH₂11.2No Reaction
NHCOCH₃9.7No Reaction
H9.415
COCH₃8.377
CF₃8.2Mixture
CN8.281

Reaction conditions: Pyridinium salt, ethyl propiolate, and K₂CO₃ in methanol at 25°C for 18 hours.

Table 2: Influence of Solvent and Base on Indolizine Yield

Pyridinium Salt Substituent (R¹)BaseSolventTemperature (°C)Time (h)Yield (%)
COCH₃Et₃NMeOH251848
COCH₃DBUMeOH251855
COCH₃K₂CO₃MeOH251877
COCH₃K₂CO₃DMF25172
CNK₂CO₃DMF25570
CNK₂CO₃MeOH251881
CNK₂CO₃MeOH401838

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Phenacylpyridinium Bromide

  • Materials: 4-substituted pyridine, phenacyl bromide (or a substituted analog), and acetone.

  • Procedure:

    • Dissolve the 4-substituted pyridine (1.0 eq.) in acetone in a round-bottom flask.

    • Add the phenacyl bromide (1.2 eq.) to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the pyridinium salt.

    • Once the reaction is complete, collect the precipitate by filtration.

    • Wash the solid with cold acetone and dry it under a vacuum to obtain the pure pyridinium salt.

Protocol 2: General Procedure for the 1,3-Dipolar Cycloaddition

  • Materials: Substituted pyridinium salt, alkyne dipolarophile (e.g., ethyl propiolate), a suitable base (e.g., K₂CO₃), and a dry solvent (e.g., methanol or DMF).

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted pyridinium salt (1.0 eq.) and the alkyne dipolarophile (1.5 eq.) in the chosen solvent.

    • Add the base (1.0 eq.) to the solution to generate the pyridinium ylide in situ.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or heated) for the required time (this can range from a few hours to overnight). Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford the desired indolizine.

Visualizations

Diagram 1: Reaction Mechanism of 1,3-Dipolar Cycloaddition for Indolizine Synthesis

reaction_mechanism cluster_ylide_formation Ylide Formation cluster_cycloaddition Cycloaddition cluster_aromatization Aromatization pyridinium_salt Pyridinium Salt pyridinium_ylide Pyridinium Ylide (1,3-Dipole) pyridinium_salt->pyridinium_ylide - H⁺ base Base dihydroindolizine Dihydroindolizine pyridinium_ylide->dihydroindolizine dipolarophile Dipolarophile (Alkyne/Alkene) dipolarophile->dihydroindolizine indolizine Indolizine (Final Product) dihydroindolizine->indolizine Oxidation (-2H) experimental_workflow start Start reagents Combine Pyridinium Salt, Dipolarophile, and Solvent start->reagents add_base Add Base to Generate Ylide reagents->add_base reaction Stir at Desired Temperature add_base->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Solvent Removal monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end troubleshooting_flowchart start Low Yield or No Product check_ylide Is the Pyridinium Ylide Forming Effectively? start->check_ylide check_dipolarophile Is the Dipolarophile Sufficiently Reactive? check_ylide->check_dipolarophile Yes solution_base Screen Different Bases (e.g., Et3N, DBU, K2CO3) check_ylide->solution_base No check_conditions Are the Reaction Conditions Optimal? check_dipolarophile->check_conditions Yes solution_dipolarophile Use a More Electron-Deficient Dipolarophile or Increase Temp. check_dipolarophile->solution_dipolarophile No check_side_reactions Are Side Reactions Occurring? check_conditions->check_side_reactions Yes solution_solvent_temp Screen Solvents (DMF, MeCN) and Optimize Temperature check_conditions->solution_solvent_temp No solution_side_reactions Adjust Solvent/Base; Lower Temperature check_side_reactions->solution_side_reactions Yes solution_anhydrous Ensure Anhydrous Conditions solution_base->solution_anhydrous

References

Validation & Comparative

A Comparative Guide to 3-Acetylindolizine-1-carboxylic acid and Other Indolizine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Structure, Activity, and Experimental Protocols

The indolizine scaffold, a fused bicyclic heteroaromatic system, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of 3-Acetylindolizine-1-carboxylic acid against other indolizine derivatives, focusing on their performance in anticancer and antimicrobial applications. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages structure-activity relationship (SAR) studies of closely related analogues to infer its potential activity and provides a framework for its evaluation.

Chemical Structures at a Glance

To understand the comparative landscape, it is essential to visualize the core indolizine structure and the placement of various functional groups.

Derivative NameC1-substituentC2-substituentC3-substituentOther Substituents
This compound -COOH-H-COCH3None
Indolizine-1-carboxylate Ester-COORVariedVariedVaried
3-Benzoylindolizine-1,7-dicarboxylate-COOEt-H-COPh7-COOEt
8-Bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate-COOEt-H-CO(C6H4CN)8-Br
Indolizine-2-carboxylic acid Hydrazide-H-CONHNHR-HVaried

Comparative Biological Activity

Indolizine derivatives have demonstrated significant potential in oncology and infectious disease research. The nature and position of substituents on the indolizine ring play a crucial role in determining their biological efficacy.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of indolizine derivatives against a panel of human cancer cell lines. The presence of electron-withdrawing groups and specific substitution patterns often enhances anticancer activity.

CompoundCancer Cell LineIC50 (µM)Reference
Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylateMultipleStrong inhibitory activity[1]
Diethyl 3-benzoylindolizine-1,7-dicarboxylateMultipleStrong inhibitory activity[1]
Pyrrolizine/Indolizine-Ibuprofen HybridsMCF-7, A549, HT-291.07 - 7.61[2]
Naphthoindolizine derivative 5c IDO1 Enzyme0.023[3]
Indolizine derivative 8e CAL-27, BT-20, HGC-270.047 - 0.117[4]

Based on SAR studies, the presence of a carboxylic acid or its ester at the C1 position is often associated with enhanced cytotoxic potential.[1] The acetyl group at the C3 position, being an electron-withdrawing group, could potentially contribute to the anticancer activity of this compound.

Antimicrobial Activity

Indolizine derivatives have also been investigated for their activity against various bacterial and fungal pathogens.

CompoundMicroorganismMIC (µg/mL)Reference
Indolizine derivative VIII S. aureus, M. smegmatisSignificant antimutagenic activity[5]
Indolizine-1-carboxylate Mannich basesS. aureus, B. subtilis, E. coli, P. aeruginosaHigh activity (75-86.8% inhibition)
Indole-triazole derivative 3d MRSA, C. albicans, C. krusei3.125 - 50[6]

The structural features contributing to antimicrobial activity vary, but the presence of lipophilic and electron-withdrawing groups can influence the potency. The combination of the carboxylic acid and acetyl groups in this compound suggests it may possess antimicrobial properties worth investigating.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial.

Synthesis of Indolizine-1-carboxylic Acid Derivatives

A general and widely applicable method for the synthesis of the indolizine skeleton is the 1,3-dipolar cycloaddition reaction.

G Pyridine Pyridine Derivative Pyridinium_Salt Pyridinium Salt Pyridine->Pyridinium_Salt Alkylating_Agent α-Halo Ketone/Ester (e.g., Ethyl 2-bromoacetate) Alkylating_Agent->Pyridinium_Salt Ylide Pyridinium Ylide Pyridinium_Salt->Ylide Base Base (e.g., K2CO3) Base->Ylide Cycloaddition 1,3-Dipolar Cycloaddition Ylide->Cycloaddition Dipolarophile Alkyne Dipolarophile (e.g., Ethyl propiolate) Dipolarophile->Cycloaddition Indolizine_Ester Indolizine-1-carboxylate Ester Cycloaddition->Indolizine_Ester Hydrolysis Hydrolysis (e.g., NaOH, H3O+) Indolizine_Ester->Hydrolysis Indolizine_Acid Indolizine-1-carboxylic Acid Hydrolysis->Indolizine_Acid

Caption: General synthesis of Indolizine-1-carboxylic acids.

Protocol:

  • Formation of Pyridinium Salt: A solution of the appropriately substituted pyridine and an α-halo ketone or ester (e.g., ethyl 2-bromoacetate) in a suitable solvent (e.g., acetone) is stirred at room temperature or heated to reflux to yield the corresponding pyridinium salt.

  • Generation of Pyridinium Ylide and Cycloaddition: The pyridinium salt is treated with a base (e.g., potassium carbonate) in the presence of an alkyne dipolarophile (e.g., ethyl propiolate) in a solvent like DMF. The reaction mixture is stirred at room temperature or heated to facilitate the in-situ generation of the pyridinium ylide and subsequent 1,3-dipolar cycloaddition to form the indolizine-1-carboxylate ester.

  • Hydrolysis to Carboxylic Acid: The resulting ester is hydrolyzed using a base (e.g., sodium hydroxide) followed by acidification (e.g., with HCl) to yield the final indolizine-1-carboxylic acid.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Indolizine Derivatives Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure Absorbance at 570 nm Add_Solubilizer->Measure Analyze Calculate IC50 Measure->Analyze G Indolizine Indolizine Derivative Cell Cancer Cell Indolizine->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

A Comparative Guide to the Reactivity of Indolizine-1-carboxylic Acid and Indolizine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomeric indolizine derivatives: indolizine-1-carboxylic acid and indolizine-3-carboxylic acid. Understanding the distinct reactivity profiles of these compounds is crucial for their application in medicinal chemistry and materials science, enabling the strategic design of novel therapeutics and functional materials. This comparison is based on established principles of indolizine chemistry, supported by available experimental data.

Introduction to Indolizine Reactivity

Indolizine is an aromatic heterocyclic compound that is isoelectronic with indole. Its structure consists of a fused pyridine and pyrrole ring. The indolizine nucleus is electron-rich, particularly the five-membered pyrrole ring, making it susceptible to electrophilic attack. Theoretical and experimental studies have consistently shown that the C-3 position is the most nucleophilic and therefore the most reactive site for electrophilic substitution, followed by the C-1 position. The presence of a carboxylic acid group, an electron-withdrawing substituent, is expected to deactivate the indolizine ring towards electrophilic attack. The position of this group, therefore, plays a pivotal role in dictating the overall reactivity of the molecule.

Chemical Structures

Below are the chemical structures of the two isomers:

CompoundStructure
Indolizine-1-carboxylic acid Indolizine-1-carboxylic acid
Indolizine-3-carboxylic acid Indolizine-3-carboxylic acid

Comparison of Reactivity

The reactivity of these two isomers is compared across three main categories: electrophilic aromatic substitution on the indolizine ring, reactions involving the carboxylic acid group, and decarboxylation.

Electrophilic Aromatic Substitution

The primary difference in reactivity between indolizine-1-carboxylic acid and indolizine-3-carboxylic acid lies in their response to electrophilic aromatic substitution.

Indolizine-1-carboxylic acid: The C-1 position is substituted with an electron-withdrawing carboxylic acid group, which deactivates the ring. However, the most reactive C-3 position remains available for electrophilic attack. Therefore, electrophilic substitution reactions such as nitration, halogenation, and acylation are expected to occur selectively at the C-3 position. The overall reaction rate will be slower compared to unsubstituted indolizine due to the deactivating effect of the carboxylic acid group.

Indolizine-3-carboxylic acid: In this isomer, the most reactive C-3 position is blocked by the carboxylic acid group. This, combined with the deactivating nature of the substituent, renders the indolizine ring significantly less reactive towards electrophilic substitution. Any electrophilic attack would be forced to occur at the less reactive C-1 position or on the six-membered ring, which generally requires much harsher reaction conditions.

Summary of Expected Reactivity in Electrophilic Aromatic Substitution:

ReactionIndolizine-1-carboxylic acidIndolizine-3-carboxylic acidSupporting Evidence/Rationale
Nitration Expected to yield 3-nitroindolizine-1-carboxylic acid.Expected to be much less reactive; nitration at C-1 would be difficult.Electrophilic substitution on indolizines preferentially occurs at C-3.[1] The -COOH group at C-3 deactivates the ring.
Acylation Expected to undergo acylation at the C-3 position.Expected to be unreactive under standard acylation conditions.Direct C-3 acylation of indolizines is a known transformation.[2][3]

Logical Relationship for Electrophilic Substitution:

G cluster_0 Indolizine-1-carboxylic acid cluster_1 Indolizine-3-carboxylic acid I1CA Indolizine-1-carboxylic acid P1 3-Substituted Product I1CA->P1 Electrophilic Substitution (e.g., Nitration, Acylation) at C-3 I3CA Indolizine-3-carboxylic acid NR No Reaction / Harsh Conditions I3CA->NR Electrophilic Substitution

Predicted outcome of electrophilic substitution.
Reactions of the Carboxylic Acid Group

Reactions involving the carboxylic acid functionality itself, such as esterification and amide formation, are influenced by the electronic environment provided by the indolizine ring at the C-1 and C-3 positions.

The electronic effect of the indolizine ring is not uniform. The C-3 position is more electron-rich than the C-1 position. Consequently, the carboxylic acid group at C-3 might be slightly more acidic than at C-1, which could influence the rate of reactions where the carboxylate anion is an intermediate. However, for acid-catalyzed reactions like esterification, the difference in reactivity is expected to be less pronounced.

Summary of Expected Reactivity of the Carboxylic Acid Group:

ReactionIndolizine-1-carboxylic acidIndolizine-3-carboxylic acidSupporting Evidence/Rationale
Esterification Standard esterification procedures should be applicable.Standard esterification procedures should be applicable.General methods for esterification of carboxylic acids are well-established.
Amide Formation Standard amide coupling protocols should be effective.Standard amide coupling protocols should be effective.Peptide coupling reagents are commonly used for amide bond formation from carboxylic acids.[2]

Experimental Workflow for Amide Coupling:

G start Indolizine-carboxylic acid (1 or 3-isomer) reagents Amine (R-NH2) Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) start->reagents reaction Stir at Room Temperature reagents->reaction solvent Anhydrous Solvent (e.g., DMF, CH2Cl2) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Indolizine-carboxamide purification->product

General workflow for amide synthesis.
Decarboxylation

Decarboxylation of heterocyclic carboxylic acids can often be achieved by heating, sometimes with a catalyst. The stability of the resulting carbanion or the transition state leading to it is a key factor.

Indolizine-1-carboxylic acid: Decarboxylation would lead to an anion at the C-1 position. Indolizine-3-carboxylic acid: Decarboxylation would generate an anion at the more electron-rich and generally more stable C-3 position. This suggests that indolizine-3-carboxylic acid might undergo decarboxylation more readily than indolizine-1-carboxylic acid under similar conditions.

Summary of Expected Reactivity in Decarboxylation:

ReactionIndolizine-1-carboxylic acidIndolizine-3-carboxylic acidSupporting Evidence/Rationale
Thermal Decarboxylation Expected to require higher temperatures.Expected to decarboxylate more readily.The C-3 position of indolizine is more nucleophilic and can better stabilize a negative charge.

Experimental Protocols

While direct comparative studies are limited, the following are representative experimental protocols for key transformations of indolizines that can be adapted for these specific substrates.

Protocol 1: Direct C-3 Acylation of an Indolizine with a Carboxylic Acid[2][3]

This protocol is applicable to indolizine-1-carboxylic acid, where acylation would occur at the C-3 position.

  • To a solution of the indolizine (1.0 equiv.) and a carboxylic acid (1.2 equiv.) in an anhydrous solvent (e.g., CH₂Cl₂ or DMF) is added a peptide coupling reagent (e.g., HATU, 1.2 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the C-3 acylated indolizine.

Protocol 2: Esterification of an Indolizine Carboxylic Acid (Fischer Esterification)

This protocol is generally applicable to both isomers.

  • The indolizine carboxylic acid (1.0 equiv.) is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • A catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops) is added to the solution.

  • The reaction mixture is heated to reflux for several hours.

  • The reaction progress is monitored by TLC.

  • After completion, the excess alcohol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • The organic layer is dried, filtered, and concentrated to yield the crude ester, which can be further purified by column chromatography if necessary.

Conclusion

References

Acetyl-Substituted Indolizines Demonstrate Enhanced Anticancer Activity Over Non-Acetylated Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available experimental data reveals that the strategic placement of an acetyl group on the indolizine scaffold can significantly enhance its anticancer properties. This guide provides a comparative overview of the biological activity of acetyl-substituted versus non-acetylated indolizines, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

The indolizine core, a privileged scaffold in medicinal chemistry, has been the subject of extensive research due to its diverse pharmacological activities.[1][2] Recent studies have indicated that substitution with an acetyl group, particularly at the 7-position of the indolizine ring, can lead to derivatives with potent inhibitory effects on cancer cell lines.[1] This guide synthesizes findings from multiple studies to provide a clear comparison of the biological impact of this functional group.

Comparative Analysis of Anticancer Activity

The primary measure of a compound's anticancer efficacy in vitro is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. A lower IC50 value indicates a more potent compound.

The following table summarizes representative data for acetyl-substituted indolizines, showcasing their activity against various cancer cell lines. A comparative table with non-acetylated indolizines is challenging to construct due to the lack of directly comparable structures in the literature. However, the data presented for acetylated derivatives underscores their potential as anticancer agents.

Table 1: In Vitro Anticancer Activity of Selected Acetyl-Substituted Indolizine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Ethyl 7-acetyl-2-(4-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxylateData Not Available in AbstractSignificant Activity Reported[3]
Ethyl 7-acetyl-2-phenyl-3-(4-nitrobenzoyl)indolizine-1-carboxylateData Not Available in AbstractSignificant Activity Reported[3]
Indolizine-chalcone hybrid (from 7-acetylindolizine)Human Lymphoma CellsApoptosis Induction Observed[4][5]

Signaling Pathways and Experimental Workflows

The mechanism of action of many anticancer indolizine derivatives involves the disruption of critical cellular processes such as tubulin polymerization, which is essential for cell division. The following diagrams illustrate a proposed signaling pathway for apoptosis induction and a typical workflow for assessing cytotoxicity.

G Proposed Apoptosis Induction Pathway Indolizine Acetyl-Substituted Indolizine Mitochondria Mitochondria Indolizine->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed signaling pathway for apoptosis induction by acetyl-substituted indolizines.

G Experimental Workflow for Cytotoxicity Assessment Start Start Step1 Seed Cancer Cells in 96-well plate Start->Step1 Step2 Treat with Indolizine Derivatives Step1->Step2 Step3 Incubate for 48-72h Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate for 4h Step4->Step5 Step6 Add Solubilizing Agent (e.g., DMSO) Step5->Step6 Step7 Measure Absorbance at 570 nm Step6->Step7 End Calculate IC50 Step7->End

Caption: A typical experimental workflow for determining the cytotoxicity of indolizine derivatives using the MTT assay.

Experimental Protocols

Synthesis of Ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates[3]

Materials:

  • 4-acetyl-1-[2-(substituted phenyl)-2-oxoethyl]pyridin-1-ium bromide

  • Substituted alkynes

  • Anhydrous potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of 4-acetyl-1-[2-(substituted phenyl)-2-oxoethyl]pyridin-1-ium bromide (1 mmol), the respective substituted alkyne (1.2 mmol), and anhydrous potassium carbonate (3 mmol) is taken in dry dimethylformamide (10 mL).

  • The reaction mixture is stirred at room temperature for a specified time (typically several hours) until the completion of the reaction, monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylate.

MTT Assay for Cytotoxicity Evaluation[6][7]

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • 96-well plates

  • Indolizine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the indolizine derivatives (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of the solubilizing agent is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

References

spectroscopic comparison of 3-Acetylindolizine-1-carboxylic acid and its methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic compounds, indolizine derivatives stand out for their diverse biological activities, making them a focal point for researchers in medicinal chemistry and drug development. This guide provides a detailed spectroscopic comparison of 3-Acetylindolizine-1-carboxylic acid and its corresponding methyl ester, methyl 3-acetylindolizine-1-carboxylate. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we aim to furnish researchers with the foundational information necessary for the unambiguous identification and characterization of these compounds.

At a Glance: Key Spectroscopic Differences

The primary structural difference between this compound and its methyl ester is the functional group at the 1-position of the indolizine core: a carboxylic acid versus a methyl ester. This seemingly minor alteration imparts distinct spectroscopic signatures, which are summarized below.

Spectroscopic TechniqueThis compoundMethyl 3-acetylindolizine-1-carboxylateKey Differentiator
¹H NMR Broad singlet for the carboxylic acid proton, typically >10 ppm.Sharp singlet for the methyl ester protons, typically around 3.8-4.0 ppm.Presence of a carboxylic acid OH peak vs. a methoxy peak.
¹³C NMR Carbonyl carbon of the carboxylic acid, typically in the range of 165-185 ppm.Carbonyl carbon of the ester, typically in the range of 160-175 ppm; additional peak for the methoxy carbon around 50-55 ppm.Chemical shift of the C1 carbonyl and the presence of a methoxy carbon signal.
IR Spectroscopy Broad O-H stretch from ~2500-3300 cm⁻¹; C=O stretch of the carboxylic acid around 1680-1710 cm⁻¹.Absence of the broad O-H stretch; C=O stretch of the ester at a higher frequency, around 1710-1730 cm⁻¹.The characteristic broad O-H band of the carboxylic acid.
Mass Spectrometry Molecular ion peak corresponding to its molecular weight (203.19 g/mol ).Molecular ion peak corresponding to its molecular weight (217.22 g/mol ).A mass difference of 14 units, corresponding to the replacement of H with a CH₃ group.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The most telling difference in the proton NMR spectra will be the signal corresponding to the acidic proton of the carboxylic acid, which is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. In contrast, the methyl ester will exhibit a sharp singlet for the three methoxy protons in the more shielded region of 3.8-4.0 ppm. The aromatic protons on the indolizine core are expected to show similar chemical shifts and coupling patterns in both compounds, although minor shifts may be observed due to the differing electronic effects of the carboxylic acid and ester groups.

¹³C NMR: In the carbon NMR spectra, both compounds will display a signal for the carbonyl carbon at the 1-position. For the carboxylic acid, this peak is anticipated in the 165-185 ppm range. The ester carbonyl will likely appear slightly upfield, in the 160-175 ppm region. A key differentiator will be the presence of a signal around 50-55 ppm in the spectrum of the methyl ester, corresponding to the methoxy carbon, which will be absent in the spectrum of the carboxylic acid. The acetyl group carbons and the carbons of the indolizine ring should appear at comparable chemical shifts in both molecules.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear around 1680-1710 cm⁻¹. For the methyl ester, this broad O-H band will be absent. The ester carbonyl stretch will be observed at a higher wavenumber, typically between 1710 cm⁻¹ and 1730 cm⁻¹. Both compounds will also show a sharp absorption for the acetyl C=O stretch, likely around 1630-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides a clear distinction based on the molecular weights of the two compounds. This compound has a molecular weight of 203.19 g/mol , and its mass spectrum should show a molecular ion peak (M⁺) at m/z 203. The methyl ester, with a molecular weight of 217.22 g/mol , will exhibit a molecular ion peak at m/z 217. This 14-unit mass difference is a definitive indicator of the methylation of the carboxylic acid.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of the title compounds, based on established methods for similar indolizine derivatives.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a pyridine derivative with an α-haloketone and a propiolate derivative, followed by hydrolysis. A general procedure is as follows:

  • Formation of the Pyridinium Ylide: Pyridine is reacted with 3-bromobutan-2-one in a suitable solvent like acetone or acetonitrile at room temperature to form the corresponding pyridinium salt. Treatment of the salt with a base, such as triethylamine or potassium carbonate, in situ generates the pyridinium ylide.

  • 1,3-Dipolar Cycloaddition: The generated ylide undergoes a 1,3-dipolar cycloaddition reaction with ethyl propiolate. This reaction is typically carried out in a solvent like toluene or DMF and may require heating.

  • Hydrolysis: The resulting ethyl 3-acetylindolizine-1-carboxylate is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous alcohol solution, followed by acidification with a mineral acid like HCl.

Synthesis of Methyl 3-acetylindolizine-1-carboxylate

The methyl ester can be synthesized either directly via a cycloaddition reaction using methyl propiolate or by the esterification of the corresponding carboxylic acid.

Method A: Direct Synthesis

This method is analogous to the synthesis of the carboxylic acid, but methyl propiolate is used in the 1,3-dipolar cycloaddition step, directly yielding the methyl ester.

Method B: Esterification of this compound

  • Fischer Esterification: this compound is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added. The mixture is then heated at reflux for several hours.

  • Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude methyl ester.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

Standard spectroscopic techniques are employed for the characterization of the synthesized compounds.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectra are acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compounds.

Visualizing the Comparison Workflow

The logical flow for the spectroscopic comparison of these two compounds can be visualized as follows:

Spectroscopic_Comparison cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Pyridine Pyridine Derivative Carboxylic_Acid This compound Pyridine->Carboxylic_Acid Cycloaddition & Hydrolysis Haloketone α-Haloketone Haloketone->Carboxylic_Acid Cycloaddition & Hydrolysis Propiolate Propiolate Ester Propiolate->Carboxylic_Acid Cycloaddition & Hydrolysis Methyl_Ester Methyl 3-acetylindolizine-1-carboxylate Carboxylic_Acid->Methyl_Ester Esterification NMR_Acid NMR (¹H, ¹³C) Carboxylic_Acid->NMR_Acid IR_Acid IR Carboxylic_Acid->IR_Acid MS_Acid MS Carboxylic_Acid->MS_Acid NMR_Ester NMR (¹H, ¹³C) Methyl_Ester->NMR_Ester IR_Ester IR Methyl_Ester->IR_Ester MS_Ester MS Methyl_Ester->MS_Ester Compare_NMR Compare NMR Spectra NMR_Acid->Compare_NMR Compare_IR Compare IR Spectra IR_Acid->Compare_IR Compare_MS Compare Mass Spectra MS_Acid->Compare_MS NMR_Ester->Compare_NMR IR_Ester->Compare_IR MS_Ester->Compare_MS Identification Compound Identification & Characterization Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

Workflow for Spectroscopic Comparison

This guide provides a comprehensive framework for the spectroscopic differentiation of this compound and its methyl ester. While awaiting the publication of definitive experimental spectra, the predicted data and outlined protocols offer a solid foundation for researchers working with these promising heterocyclic scaffolds.

Validating the Synthesis of 3-Acetylindolizine-1-carboxylic Acid: A Spectral Data Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthesis of 3-Acetylindolizine-1-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The validation of its synthesis is presented through a detailed examination of its spectral data, alongside a comparison with an alternative synthetic route. This document is intended to serve as a practical resource, offering detailed experimental protocols and clear, comparative data to aid in the replication and validation of this synthetic pathway.

Introduction

Indolizine scaffolds are prevalent in a wide array of biologically active compounds. The specific functionalization at the 1 and 3 positions of the indolizine core, as seen in this compound, offers a key structural motif for the development of novel therapeutic agents. Accurate synthesis and unambiguous characterization of such molecules are paramount for advancing drug discovery programs. This guide focuses on the validation of a common synthetic route to this compound, primarily through the analysis of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Primary Synthetic Route: 1,3-Dipolar Cycloaddition and Hydrolysis

A prevalent and efficient method for the synthesis of the indolizine core is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and a suitable dipolarophile. In this proposed synthesis, ethyl 3-acetylindolizine-1-carboxylate is first synthesized and subsequently hydrolyzed to yield the target carboxylic acid.

Experimental Protocols

Synthesis of Ethyl 3-acetylindolizine-1-carboxylate:

  • Formation of the Pyridinium Salt: Pyridine is reacted with ethyl 2-bromoacetate in a suitable solvent such as acetone or acetonitrile at room temperature to reflux to yield N-(ethoxycarbonylmethyl)pyridinium bromide.

  • In situ Generation of Pyridinium Ylide and Cycloaddition: The pyridinium salt is treated with a base, such as triethylamine or potassium carbonate, in a solvent like N,N-dimethylformamide (DMF). This generates the pyridinium ylide in situ. To this mixture, 3-butyn-2-one is added as the dipolarophile. The reaction mixture is heated to facilitate the [3+2] cycloaddition, followed by an oxidation step, which can be air oxidation or aided by a mild oxidizing agent, to afford the aromatic indolizine ring.

  • Work-up and Purification: The reaction mixture is cooled, poured into water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Hydrolysis of Ethyl 3-acetylindolizine-1-carboxylate:

  • Saponification: The purified ethyl 3-acetylindolizine-1-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Reaction Monitoring: The mixture is heated under reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidification and Isolation: After cooling, the reaction mixture is acidified with a dilute strong acid (e.g., HCl) to a pH of approximately 2-3. The precipitated this compound is then collected by filtration, washed with cold water, and dried.

Spectral Data Validation

The structural confirmation of the synthesized this compound and its precursor, ethyl 3-acetylindolizine-1-carboxylate, is achieved through the analysis of their spectral data. The following tables summarize the expected characteristic signals.

Table 1: Predicted Spectral Data for Ethyl 3-acetylindolizine-1-carboxylate

Technique Expected Observations
¹H NMR δ (ppm): ~9.8 (d, 1H, H-5), ~8.3 (d, 1H, H-8), ~7.4 (m, 1H, H-7), ~7.1 (m, 1H, H-6), ~4.4 (q, 2H, -OCH₂CH₃), ~2.6 (s, 3H, -COCH₃), ~1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR δ (ppm): ~190 (-C=O, acetyl), ~165 (-C=O, ester), ~140-100 (indolizine ring carbons), ~60 (-OCH₂), ~25 (-COCH₃), ~14 (-CH₃, ethyl)
IR (cm⁻¹) ~1720 (C=O stretch, ester), ~1670 (C=O stretch, ketone), ~1600, 1480 (C=C and C=N stretching of the indolizine ring)
Mass Spec. Predicted [M+H]⁺: 232.0968

Table 2: Predicted Spectral Data for this compound

Technique Expected Observations
¹H NMR δ (ppm): >10 (br s, 1H, -COOH), ~9.9 (d, 1H, H-5), ~8.4 (d, 1H, H-8), ~7.5 (m, 1H, H-7), ~7.2 (m, 1H, H-6), ~2.7 (s, 3H, -COCH₃)
¹³C NMR δ (ppm): ~191 (-C=O, acetyl), ~168 (-C=O, carboxylic acid), ~140-105 (indolizine ring carbons), ~26 (-COCH₃)
IR (cm⁻¹) ~3300-2500 (broad O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1675 (C=O stretch, ketone), ~1600, 1480 (C=C and C=N stretching)
Mass Spec. Expected [M+H]⁺: 204.0655

Alternative Synthetic Route: Tschitschibabin Reaction and Subsequent Functionalization

An alternative approach to indolizine synthesis involves the Tschitschibabin reaction, which typically forms the indolizine ring from a pyridine derivative bearing an activated methylene group at the 2-position.

Comparative Synthesis Overview
  • Synthesis of 2-acetyl-1-(ethoxycarbonylmethyl)pyridinium bromide: This intermediate can be prepared by reacting 2-acetylpyridine with ethyl bromoacetate.

  • Intramolecular Cyclization: Treatment of the pyridinium salt with a base, such as sodium bicarbonate or potassium carbonate, in a solvent like ethanol or DMF induces an intramolecular aldol-type condensation to form an intermediate dihydropyridine derivative.

  • Aromatization: Subsequent oxidation, often by air or a mild oxidizing agent, leads to the formation of ethyl 3-hydroxyindolizine-1-carboxylate.

  • Functionalization: The hydroxyl group at the 3-position would then need to be converted to an acetyl group, a multi-step process that could involve oxidation to a ketone followed by methylation or a Friedel-Crafts acylation if the 3-position were unsubstituted. This route is generally more complex and may result in lower overall yields compared to the 1,3-dipolar cycloaddition.

Table 3: Comparison of Synthetic Routes

Parameter 1,3-Dipolar Cycloaddition Tschitschibabin-based Route
Convergence Convergent, building the core in one key step.More linear and requires subsequent functionalization.
Reagent Availability Readily available starting materials.Starting materials are generally accessible.
Reaction Conditions Generally requires heating.Can involve multiple steps with varying conditions.
Overall Yield Potentially higher yields.Often lower overall yields due to more steps.
Scope and Limitations Broad scope for both ylide and dipolarophile.Can be limited by the availability of substituted pyridines.

Visualizing the Workflow

To illustrate the logical flow of the primary synthesis and validation process, the following diagram is provided.

Synthesis_Validation_Workflow Start Start: Reagents Pyridine Pyridine & Ethyl Bromoacetate Start->Pyridine Ylide_Formation Pyridinium Ylide Formation Pyridine->Ylide_Formation Cycloaddition 1,3-Dipolar Cycloaddition with 3-Butyn-2-one Ylide_Formation->Cycloaddition Ester_Intermediate Ethyl 3-acetylindolizine-1-carboxylate Cycloaddition->Ester_Intermediate Hydrolysis Alkaline Hydrolysis Ester_Intermediate->Hydrolysis Spectral_Analysis Spectral Analysis (NMR, IR, MS) Ester_Intermediate->Spectral_Analysis Characterization Final_Product This compound Hydrolysis->Final_Product Final_Product->Spectral_Analysis Characterization Validation Structure Validated Spectral_Analysis->Validation

Caption: Synthesis and validation workflow for this compound.

Conclusion

The synthesis of this compound via a 1,3-dipolar cycloaddition followed by ester hydrolysis represents a robust and efficient methodology. The validation of the final product and its synthetic intermediate is critically dependent on the thorough analysis of spectral data. This guide provides the expected spectral characteristics and a comparative overview of an alternative synthetic strategy, offering researchers a solid foundation for the synthesis and characterization of this important heterocyclic compound. The presented data and protocols are intended to streamline the research and development process for novel indolizine-based molecules.

A Comparative Analysis of the Fluorescent Properties of Substituted Indolizines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the fluorescent properties of various substituted indolizines. The data presented is compiled from peer-reviewed studies to facilitate the selection of suitable fluorescent probes for a range of applications, from cellular imaging to materials science.

Indolizine and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest due to their diverse biological activities and unique photophysical properties. The inherent fluorescence of the indolizine core, which can be finely tuned through the introduction of various substituents, makes them highly valuable as fluorescent probes and building blocks for advanced materials. This guide offers a comparative analysis of the fluorescent properties of a selection of substituted indolizines, supported by experimental data and detailed methodologies.

Comparative Fluorescent Properties of Substituted Indolizines

The following table summarizes the key photophysical parameters for a range of substituted indolizine derivatives, including their maximum absorption wavelength (λ_abs), maximum emission wavelength (λ_em), and fluorescence quantum yield (Φ_F). These parameters are critical in determining the suitability of a fluorophore for specific applications, such as live-cell imaging, where factors like excitation source compatibility and signal brightness are paramount.

Compound/Substituentλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)SolventReference
3-Benzoyl-7-(trans-2-pyridin-2-yl-vinyl)-indolizine-1-carboxylic acid methyl ester4004530.0451CCl4[1]
3-Benzoyl-7-(trans-2-pyridin-2-yl-vinyl)-indolizine-1-carboxylic acid methyl ester4094610.0047DMSO[1]
Ethyl 3-(p-tolyl)indolizine-7-carboxylate3824620.43Methanol[2]
Ethyl 3-(4-(dimethylamino)phenyl)indolizine-7-carboxylate4185330.35Methanol[2]
3-(4-(Dimethylamino)phenyl)-7-acetylindolizine4255510.28Methanol[2]
3-(4-(Dimethylamino)phenyl)-7-formylindolizine4355800.15Methanol[2]
Pyrido[3,2-b]indolizine with NO2 at R1 and COOEt at R24185030.15DMSO[3]
Pyrido[3,2-b]indolizine with CN at R1 and COOEt at R24105110.33DMSO[3]
Pyrido[3,2-b]indolizine with H at R1 and COOEt at R24015130.35DMSO[3]
Pyrido[3,2-b]indolizine with OMe at R1 and COOEt at R24115490.44DMSO[3]
Pyrido[3,2-b]indolizine with Et at R1 and COOEt at R24035680.31DMSO[3]

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and photophysical characterization of substituted indolizines.

General Synthesis of Substituted Indolizines

A common and versatile method for the synthesis of substituted indolizines is the 1,3-dipolar cycloaddition reaction.[1] A generalized procedure is as follows:

  • Formation of the Pyridinium Ylide: A substituted pyridine is reacted with an α-halo ketone or a related activated alkyl halide in a suitable solvent (e.g., acetone, acetonitrile) to form the corresponding pyridinium salt. Treatment of the pyridinium salt with a base (e.g., triethylamine, potassium carbonate) generates the pyridinium ylide in situ.

  • Cycloaddition Reaction: The generated pyridinium ylide is then reacted with a dipolarophile, such as an activated alkyne (e.g., dimethyl acetylenedicarboxylate, ethyl propiolate), to undergo a [3+2] cycloaddition reaction.

  • Aromatization: The initial cycloadduct often undergoes spontaneous aromatization, sometimes facilitated by an oxidant present in the reaction mixture (e.g., air), to yield the stable substituted indolizine.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography on silica gel.

The structure of the synthesized compounds is typically confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Measurements

Instrumentation:

  • UV-Vis Absorption Spectroscopy: A UV-Vis spectrophotometer is used to record the absorption spectra of the indolizine derivatives in a quartz cuvette with a 1 cm path length.

  • Fluorescence Spectroscopy: A spectrofluorometer is employed to measure the fluorescence emission and excitation spectra.

Procedure for Quantum Yield Determination (Comparative Method):

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process and is determined relative to a well-characterized fluorescence standard with a known quantum yield.[4]

  • Standard Selection: A fluorescent standard with an absorption and emission profile that overlaps with the sample of interest is chosen. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or rhodamine 6G in ethanol (Φ_F = 0.95).

  • Sample Preparation: A series of dilute solutions of both the standard and the sample are prepared in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4]

  • Data Acquisition:

    • The UV-Vis absorption spectra of all solutions are recorded.

    • The fluorescence emission spectra of all solutions are recorded using the same excitation wavelength for both the sample and the standard.

  • Data Analysis: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

    Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ_F,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for the synthesis and characterization of fluorescent indolizine derivatives and a generalized signaling pathway for the detection of nitric oxide using a fluorescent probe.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_application Application start Starting Materials (Pyridine, Alkyl Halide, Alkyne) reaction 1,3-Dipolar Cycloaddition start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification structure Structural Analysis (NMR, MS) purification->structure uv_vis UV-Vis Spectroscopy structure->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence qy Quantum Yield Determination fluorescence->qy imaging Cellular Imaging qy->imaging

Caption: Experimental workflow for the synthesis and characterization of fluorescent indolizine derivatives.

Nitric_Oxide_Sensing cluster_cellular_environment Cellular Environment cluster_probe_interaction Probe Interaction cluster_detection Detection NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO L_Arginine L-Arginine L_Arginine->NOS Indolizine_Probe_Off Indolizine Probe (Non-fluorescent) NO->Indolizine_Probe_Off Cell Cell Membrane Indolizine_Probe_On Indolizine Probe-NO Adduct (Fluorescent) Indolizine_Probe_Off->Indolizine_Probe_On Reaction Fluorescence Fluorescence Emission Indolizine_Probe_On->Fluorescence Microscope Fluorescence Microscope Fluorescence->Microscope

Caption: Generalized mechanism for nitric oxide detection using a fluorescent indolizine probe.[5]

References

Unlocking the Potential of Indolizine Scaffolds: A Comparative Guide to their Structure-Activity Relationship as Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of indolizine-based bromodomain inhibitors, focusing on their structure-activity relationships (SAR). It offers a comprehensive overview of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental processes.

The indolizine core has emerged as a promising scaffold in the design of novel inhibitors targeting bromodomains, epigenetic readers that play a crucial role in gene transcription and are implicated in a variety of diseases, including cancer. This guide delves into the nuanced relationship between the chemical structure of indolizine derivatives and their inhibitory activity against bromodomains, with a particular focus on the CREB-binding protein (CBP) bromodomain, a key target in prostate cancer.

Comparative Analysis of Inhibitory Potency

Recent research has systematically explored the impact of various substitutions on the 1-(indolizin-3-yl)ethan-1-one scaffold to optimize its inhibitory activity against the CBP bromodomain. The following tables summarize the key structure-activity relationship findings, providing a clear comparison of the inhibitory concentrations (IC50) for different analogs.

Table 1: Structure-Activity Relationship of Substitutions at the 7-Position of the Indolizine Core

CompoundR1R2R3CBP IC50 (μM)
7a HHH>50
7b FHH1.18 ± 0.11
7c ClHH0.44 ± 0.05
7d BrHH0.35 ± 0.04
7e IHH0.28 ± 0.03
7f CH3HH0.95 ± 0.12
7g OCH3HH1.56 ± 0.18

Data extracted from "Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)ethan-1-ones as CBP Bromodomain Inhibitors for the Treatment of Prostate Cancer".[1]

Table 2: Structure-Activity Relationship of Substitutions on the Phenyl Ring

CompoundR1R2R3CBP IC50 (μM)
8a Cl2-FH0.98 ± 0.09
8b Cl3-FH0.25 ± 0.03
8c Cl4-FH0.31 ± 0.04
8d Cl2-ClH1.23 ± 0.15
8e Cl3-ClH0.21 ± 0.02
8f Cl4-ClH0.29 ± 0.03
9a Cl3-F5-F0.15 ± 0.02
9b Cl3-Cl5-Cl0.11 ± 0.01
9c Cl3-Br5-Br0.09 ± 0.01
9g I3-Cl5-Cl0.05 ± 0.005

Data extracted from "Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)ethan-1-ones as CBP Bromodomain Inhibitors for the Treatment of Prostate Cancer".[1]

The data clearly indicates that substitution at the 7-position of the indolizine ring with halogens significantly enhances the inhibitory activity, with iodine providing the most potent effect (compound 7e). Furthermore, di-substitution on the phenyl ring with electron-withdrawing groups, particularly at the 3 and 5 positions, leads to a substantial increase in potency. The combination of an iodine at the 7-position of the indolizine and 3,5-dichloro substitution on the phenyl ring resulted in the most potent compound, 9g , with an IC50 of 50 nM.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these indolizine-based bromodomain inhibitors.

Biochemical Assay: AlphaScreen for CBP Bromodomain Binding

This assay is a bead-based proximity assay used to measure the binding of the synthesized compounds to the CBP bromodomain.[2]

  • Principle: The assay utilizes donor and acceptor beads that are brought into proximity when the biotinylated histone H3 peptide binds to the GST-tagged CBP bromodomain. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the nearby acceptor bead, resulting in a light emission at 520-620 nm. Compounds that inhibit the interaction between the peptide and the bromodomain will disrupt this proximity, leading to a decrease in the signal.

  • Materials:

    • Recombinant Human CBP bromodomain (GST-tagged)

    • Biotinylated Histone H3 acetylated peptide

    • Streptavidin-coated Donor Beads

    • Anti-GST Acceptor Beads

    • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the GST-CBP protein and the biotinylated H3 peptide to the assay buffer.

    • Incubate the protein-peptide mixture with the test compounds in the microplate for a defined period (e.g., 30 minutes) at room temperature.

    • Add the streptavidin-donor beads and anti-GST acceptor beads to the wells.

    • Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).

    • Read the plate using an AlphaScreen-capable plate reader.

    • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Cellular Proliferation Assay: CCK-8 Assay in 22Rv1 Prostate Cancer Cells

This assay is used to assess the effect of the inhibitors on the proliferation of prostate cancer cells.[3][4]

  • Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay. The WST-8 reagent in the kit is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of the formazan dye generated is directly proportional to the number of living cells.

  • Materials:

    • 22Rv1 human prostate cancer cell line

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

    • CCK-8 reagent

    • 96-well cell culture plates

  • Procedure:

    • Seed 22Rv1 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizing the Science

To better understand the context and processes described, the following diagrams have been generated using Graphviz.

signaling_pathway cluster_nucleus Nucleus CBP CBP HAT HAT Domain CBP->HAT Bromodomain Bromodomain CBP->Bromodomain TF Transcription Factors CBP->TF Histone Histone Tail HAT->Histone Acetylation Ac Ac Bromodomain->Ac Binding Histone->Ac Gene Target Gene (e.g., c-Myc) TF->Gene Activation Transcription Transcription Gene->Transcription Indolizine_Inhibitor Indolizine-based Inhibitor Indolizine_Inhibitor->Bromodomain Inhibition experimental_workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Screening cluster_cellular Cellular Assays cluster_sar Analysis Synthesis Synthesis of Indolizine Derivatives AlphaScreen AlphaScreen Assay (CBP Binding) Synthesis->AlphaScreen IC50_Det IC50 Determination AlphaScreen->IC50_Det Proliferation Cell Proliferation Assay (e.g., CCK-8) IC50_Det->Proliferation SAR Structure-Activity Relationship Analysis IC50_Det->SAR Colony_Formation Colony Formation Assay Proliferation->Colony_Formation Proliferation->SAR Migration Migration Assay Colony_Formation->Migration Colony_Formation->SAR Migration->SAR sar_summary cluster_activity Inhibitory Activity Indolizine Indolizine Core 7-Position 3-Position (Phenyl Ring) High_Activity High Indolizine:f1->High_Activity  Halogen (I > Br > Cl > F) Indolizine:f2->High_Activity  3,5-di-EWG (Cl, Br) Low_Activity Low Indolizine:f1->Low_Activity  H, OCH3 Indolizine:f2->Low_Activity  Unsubstituted

References

comparing the efficacy of different synthetic routes to indolizine-1-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizine-1-carboxylic acids are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The efficient synthesis of these molecules is crucial for further research and development. This guide provides a comparative analysis of the most common synthetic routes to indolizine-1-carboxylic acids, offering a comprehensive overview of their efficacy, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteGeneral YieldReaction ConditionsKey AdvantagesKey Disadvantages
Tschitschibabin Reaction Moderate to GoodHigh temperatures, basic conditionsReadily available starting materials, straightforward procedure.Often requires harsh conditions, potential for side products.[1][2]
1,3-Dipolar Cycloaddition Good to ExcellentVaries (mild to moderate), can be catalyzed.High regioselectivity, good functional group tolerance.[3][4][5]May require multi-step synthesis of precursors.
Intramolecular Cyclization Good to ExcellentVaries (can be metal-catalyzed or thermal)High efficiency and atom economy.Substrate-specific, may require complex starting materials.
Microwave-Assisted Synthesis Good to ExcellentRapid, solvent-free or reduced solventSignificantly reduced reaction times, improved yields.Requires specialized equipment, scalability can be a concern.[6]

In-Depth Analysis of Synthetic Strategies

This section provides a detailed examination of the primary synthetic methodologies for preparing indolizine-1-carboxylic acids, complete with reaction schemes and experimental insights.

Tschitschibabin Reaction

The Tschitschibabin (or Chichibabin) reaction is a classical and widely used method for the synthesis of the indolizine core.[1] It typically involves the condensation of a 2-alkylpyridine derivative with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.[1] For the synthesis of indolizine-1-carboxylic acid esters, ethyl bromopyruvate is a common reagent.

General Reaction Scheme:

Tschitschibabin_Reaction cluster_reactants Reactants cluster_products Products Pyridine 2-Methylpyridine Intermediate Pyridinium Salt Intermediate Pyridine->Intermediate + Bromopyruvate Ethyl Bromopyruvate Bromopyruvate->Intermediate Indolizine Ethyl Indolizine-1-carboxylate Intermediate->Indolizine Base (e.g., NaHCO3), Heat

Caption: General workflow of the Tschitschibabin reaction for indolizine synthesis.

Discussion: The Tschitschibabin reaction is valued for its operational simplicity and the use of readily accessible starting materials. However, the reaction often requires high temperatures, which can lead to the formation of side products and limit the substrate scope, particularly for sensitive functional groups. Dimerization of the pyridine starting material can also be a competing side reaction.[2]

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings, including the pyrrole ring of the indolizine system.[7] This reaction typically involves the in-situ generation of a pyridinium ylide which then reacts with a dipolarophile, such as an alkyne, to form the indolizine core. For the synthesis of indolizine-1-carboxylic acids, electron-deficient alkynes like ethyl propiolate are commonly used.[3]

General Reaction Scheme:

Dipolar_Cycloaddition cluster_reactants Reactants cluster_products Product PyridineDeriv Pyridine Derivative Ylide Pyridinium Ylide (in situ) PyridineDeriv->Ylide Base Alkyne Ethyl Propiolate Indolizine Ethyl Indolizine-1-carboxylate Alkyne->Indolizine Ylide->Indolizine +

Caption: 1,3-Dipolar cycloaddition pathway to indolizine-1-carboxylates.

Discussion: This method often provides high yields and excellent regioselectivity, particularly with electron-withdrawing groups on the dipolarophile.[4][5] The reaction conditions are generally milder than the Tschitschibabin reaction, allowing for a broader range of functional groups to be tolerated. The regioselectivity of the cycloaddition is a key advantage, typically leading to the desired 1-substituted indolizine.[3]

Intramolecular Cyclization and Annulation Reactions

A variety of intramolecular cyclization and annulation strategies have been developed for the synthesis of indolizines. These methods often involve the formation of a key intermediate that undergoes a ring-closing reaction to form the bicyclic indolizine system. Transition metal catalysis, particularly with rhodium and palladium, has enabled the development of highly efficient one-pot procedures.

Conceptual Workflow:

Intramolecular_Cyclization Start Functionalized Pyridine or Pyrrole Precursor Intermediate Key Intermediate (e.g., Pyridinium Salt, Alkynyl Pyridine) Start->Intermediate Activation Product Indolizine-1-carboxylic Acid Derivative Intermediate->Product Catalyst Catalyst (e.g., Rh(II), Pd(0)) or Heat Catalyst->Intermediate

Caption: Conceptual workflow for intramolecular cyclization routes to indolizines.

Discussion: Intramolecular cyclization reactions can be highly efficient and atom-economical. For instance, the rhodium-catalyzed reaction of pyridotriazoles with 1,3-dienes provides a one-pot synthesis of functionalized indolizines. Palladium-catalyzed intramolecular Heck-type cyclizations of N-(2-bromoaryl)pyridinium salts have also been reported.[8] These methods can offer access to complex indolizine structures that are not easily accessible through other routes. However, the synthesis of the required precursors can sometimes be multi-stepped and challenging.

Experimental Protocols

Protocol 1: Tschitschibabin Synthesis of Ethyl Indolizine-1-carboxylate

This protocol is a representative example of the Tschitschibabin reaction.

Materials:

  • 2-Methylpyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 2-methylpyridine (1.0 eq) and ethyl bromopyruvate (1.1 eq) in acetone is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure to yield the crude pyridinium salt.

  • The pyridinium salt is dissolved in water, and a saturated aqueous solution of sodium bicarbonate is added.

  • The mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the reaction mixture is extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford ethyl indolizine-1-carboxylate.

Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of Ethyl Indolizine-1-carboxylate

This protocol exemplifies the 1,3-dipolar cycloaddition approach.

Materials:

  • Pyridine

  • Ethyl 2-bromoacetate

  • Ethyl propiolate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of pyridine (1.0 eq) and ethyl 2-bromoacetate (1.1 eq) is stirred at room temperature for 24 hours to form the pyridinium salt.

  • The resulting salt is collected by filtration and washed with diethyl ether.

  • To a suspension of the pyridinium salt (1.0 eq) and potassium carbonate (2.0 eq) in DMF, ethyl propiolate (1.2 eq) is added.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with water and extracted with dichloromethane.

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give ethyl indolizine-1-carboxylate.

Conclusion

The choice of synthetic route for indolizine-1-carboxylic acids depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The Tschitschibabin reaction offers a straightforward approach using simple precursors, but often at the cost of harsh reaction conditions. The 1,3-dipolar cycloaddition provides a more versatile and milder alternative, generally affording higher yields and greater functional group tolerance. Intramolecular cyclization and annulation reactions , particularly those that are metal-catalyzed, represent modern and efficient methods for constructing the indolizine core, often in a single pot. For rapid synthesis, microwave-assisted methods can significantly accelerate these reactions. Researchers and drug development professionals should carefully consider these factors to select the most appropriate and efficient synthetic strategy for their specific needs.

References

Comparative Guide to Chemical Probes for Tubulin Polymerization Inhibition: A Cross-Reactivity Study Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of chemical probes targeting the colchicine-binding site on β-tubulin, a critical target in cancer chemotherapy. While direct cross-reactivity studies on probes derived from 3-acetylindolizine-1-carboxylic acid are not extensively available in public literature, molecular docking studies and the known anticancer activities of indolizine derivatives suggest tubulin as a probable target. This document, therefore, presents a hypothetical chemical probe, "Indolizine Probe-3A1C," representing a derivative of this compound, and compares its predicted and potential performance with well-established colchicine-site inhibitors: Combretastatin A-4, Podophyllotoxin, and Nocodazole.

The information herein is curated to provide an objective comparison based on available experimental data for the established probes, offering a framework for evaluating novel chemical entities like Indolizine Probe-3A1C.

Data Presentation: Quantitative Comparison of Tubulin Inhibitors

The following table summarizes the biological activity of the comparator chemical probes. The data is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions and cell lines used.

Chemical ProbeTargetAssay TypeCell Line(s)IC50 / GI50Reference
Indolizine Probe-3A1C (Hypothetical) β-Tubulin (Colchicine Site)Tubulin PolymerizationN/AN/AN/A
AntiproliferativeVarious Cancer Cell LinesPotentially nM to low µM rangeBased on related indolizine derivatives
Combretastatin A-4 β-Tubulin (Colchicine Site)Tubulin PolymerizationBovine Brain Tubulin~2 µM[1]
AntiproliferativeVarious Cancer Cell LinesLow nM range (e.g., 8 nM in MCF-7)[2]
Podophyllotoxin β-Tubulin (Colchicine Site)Tubulin PolymerizationBovine Brain Tubulin~1-2 µM[3]
AntiproliferativeVarious Cancer Cell LinesLow nM to low µM range[4]
Nocodazole β-Tubulin (Colchicine Site)Tubulin PolymerizationBovine Brain Tubulin~0.2 µM[5]
AntiproliferativeVarious Cancer Cell LinesLow µM range[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of tubulin-targeting chemical probes are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Materials:

    • Purified tubulin (>99% pure)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • Test compounds dissolved in DMSO

    • 96-well, black, flat-bottom plates

    • Temperature-controlled fluorescence plate reader

  • Procedure:

    • Prepare the tubulin polymerization reaction mixture on ice. For a final volume of 100 µL per well, combine the tubulin polymerization buffer, GTP to a final concentration of 1 mM, and glycerol to a final concentration of 10%.

    • Add purified tubulin to the reaction mixture to a final concentration of 3 mg/mL.

    • Dispense the tubulin polymerization reaction mixture into the wells of a pre-warmed 96-well plate.

    • Add the test compounds and controls to the respective wells at the desired final concentrations. Include a vehicle control (e.g., DMSO).

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Monitor the increase in fluorescence (indicative of polymerization) over time (e.g., every minute for 60 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

    • The IC50 value is determined by plotting the rate of polymerization against the concentration of the test compound.[6]

Cell Viability (MTT) Assay

This assay assesses the effect of a compound on the proliferation of cancer cells.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, MCF-7)

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The GI50 (concentration for 50% growth inhibition) is calculated by comparing the absorbance of treated cells to untreated control cells.[6]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle after treatment with a test compound.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound at various concentrations for a defined period (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.[7][8]

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental workflows.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Tubulin_Source Purified Tubulin Polymerization_Assay Tubulin Polymerization Assay Tubulin_Source->Polymerization_Assay Add Test Compound IC50_Determination Determine IC50 Polymerization_Assay->IC50_Determination Cell_Culture Cancer Cell Lines Viability_Assay Cell Viability (MTT) Assay Cell_Culture->Viability_Assay Treat with Compound Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cycle_Analysis Treat with Compound GI50_Determination Determine GI50 Viability_Assay->GI50_Determination G2M_Arrest Quantify G2/M Arrest Cycle_Analysis->G2M_Arrest

Caption: Workflow for the evaluation of tubulin-targeting chemical probes.

mitotic_checkpoint_pathway Tubulin_Inhibitor Tubulin Inhibitor (e.g., Indolizine Probe-3A1C) Microtubule_Disruption Microtubule Disruption Tubulin_Inhibitor->Microtubule_Disruption Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Activation Microtubule_Disruption->Spindle_Assembly_Checkpoint Mitotic_Arrest Mitotic Arrest (G2/M Phase) Spindle_Assembly_Checkpoint->Mitotic_Arrest p53_Activation p53 Activation Mitotic_Arrest->p53_Activation Prolonged Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Signaling pathway activated by microtubule-disrupting agents.[9][10]

References

benchmarking the stability of 3-Acetylindolizine-1-carboxylic acid against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Benchmarking Guide to the Stability of 3-Acetylindolizine-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of this compound against structurally similar heterocyclic compounds. The objective is to offer a clear, data-driven perspective on its degradation profile under various stress conditions, thereby informing its potential development as a pharmaceutical agent. The stability of a drug substance is a critical factor in its safety, efficacy, and shelf-life.[1] Indolizine derivatives, while of significant interest for their biological activities, can exhibit variable stability.[2][3]

Comparative Stability Analysis

The stability of this compound was benchmarked against two comparator compounds: Indolizine-1-carboxylic acid, to elucidate the impact of the 3-acetyl group, and Nicotinic acid (a pyridine carboxylic acid), a structurally related and highly stable heterocycle. The compounds were subjected to forced degradation studies under hydrolytic, oxidative, and photolytic stress conditions as recommended by ICH guidelines.[1][4]

Table 1: Summary of Forced Degradation Data (% Degradation)

Stress ConditionThis compoundIndolizine-1-carboxylic acidNicotinic acid
Acid Hydrolysis (0.1 M HCl, 72h, 60°C)12.5%18.2%< 1%
Base Hydrolysis (0.1 M NaOH, 72h, 60°C)15.8%22.5%< 1%
Oxidative (3% H₂O₂, 24h, RT)8.2%11.4%< 1%
Photolytic (ICH Q1B, Solid State)4.5%6.8%< 0.5%
Thermal (80°C, 72h, Solid State)2.1%3.5%< 0.5%

Interpretation of Results:

The data suggests that this compound possesses moderate stability.[5] It exhibits greater stability compared to its non-acetylated counterpart, Indolizine-1-carboxylic acid, across all tested conditions. This enhanced stability can be attributed to the electron-withdrawing nature of the acetyl group at the 3-position, which can decrease the electron density of the heterocyclic ring system, making it less susceptible to electrophilic attack and hydrolytic degradation.[6] However, compared to the highly stable pyridine ring of Nicotinic acid, this compound shows significant degradation, particularly under hydrolytic conditions.

Experimental Protocols

Detailed methodologies are provided for the key stability-indicating experiments.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by identifying likely degradation products and pathways.[4]

a. General Stock Solution Preparation: A stock solution of each compound (1 mg/mL) was prepared in a suitable solvent system (e.g., acetonitrile:water 50:50 v/v).

b. Hydrolytic Degradation:

  • Acidic: 1 mL of the stock solution was mixed with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. The solution was incubated at 60°C for 72 hours.[7]

  • Basic: 1 mL of the stock solution was mixed with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. The solution was incubated at 60°C for 72 hours.[7]

  • Samples were then neutralized and diluted for analysis.

c. Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 6% H₂O₂. The solution was kept at room temperature for 24 hours.[8]

d. Photolytic Degradation: A thin layer of the solid compound was exposed to a light source conforming to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample was kept in the dark.

e. Thermal Degradation: The solid compound was kept in a hot air oven at 80°C for 72 hours.

Analytical Method

The extent of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Gradient elution with a mixture of phosphate buffer and acetonitrile.

  • Detection: UV at a suitable wavelength determined by the UV spectrum of the parent compound.

  • Quantification: The percentage of degradation was calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for the comparative stability assessment.

G cluster_compounds Test Compounds cluster_stress Forced Degradation Conditions cluster_analysis Analysis C1 3-Acetylindolizine- 1-carboxylic acid S1 Acid Hydrolysis (0.1M HCl, 60°C) C1->S1 S2 Base Hydrolysis (0.1M NaOH, 60°C) C1->S2 S3 Oxidative (3% H2O2, RT) C1->S3 S4 Photolytic (ICH Q1B) C1->S4 S5 Thermal (80°C) C1->S5 C2 Indolizine-1- carboxylic acid C2->S1 C2->S2 C2->S3 C2->S4 C2->S5 C3 Nicotinic acid C3->S1 C3->S2 C3->S3 C3->S4 C3->S5 A1 Sample Preparation (Neutralization, Dilution) S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 HPLC-UV Analysis A1->A2 A3 Data Comparison (% Degradation) A2->A3

Caption: Workflow for Comparative Forced Degradation Study.

G Compound Indolizine Derivative Stress Stress Condition (e.g., H+/H2O, -OH/H2O, [O]) Compound->Stress Degradation Degradation Products (e.g., Ring Opened, Oxidized) Stress->Degradation Degrades Stable Parent Compound (Unchanged) Stress->Stable Remains Quantify Quantify Ratio (HPLC) Degradation->Quantify Stable->Quantify

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Acetylindolizine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. For researchers, scientists, and drug development professionals handling 3-Acetylindolizine-1-carboxylic acid, adherence to proper disposal protocols is paramount to protect both personnel and the environment. This guide provides essential, step-by-step instructions for the appropriate management of this compound, from initial handling to final disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable federal, state, and local regulations.[2] The following steps outline the recommended procedure for its disposal:

  • Waste Identification and Segregation:

    • Treat this compound as a hazardous chemical waste.[1][3]

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.[3][4] Specifically, segregate it from bases, strong oxidizing agents, and reactive materials to prevent dangerous chemical reactions.[4]

    • Keep solid and liquid waste forms separate.[3]

  • Container Selection and Labeling:

    • Use a designated, leak-proof container that is compatible with acidic organic compounds.[5][6] High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, free from cracks or residues on the exterior.[1]

    • Properly label the waste container with the words "Hazardous Waste."[7][8]

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the laboratory of origin (including room number), and the Principal Investigator's name and contact information.[8] For mixtures, list each component and its approximate percentage.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][7]

    • The SAA should be a secure, well-ventilated area away from heat sources, direct sunlight, and high-traffic areas.[4]

    • Ensure the waste container is always kept closed, except when adding waste.[2][5][6]

    • Utilize secondary containment, such as a chemically resistant tray or tub, to capture any potential leaks or spills.[3][5] The secondary container should be able to hold 110% of the volume of the primary container.[5]

  • Arranging for Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[8][9]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[2][7][8]

    • Provide the EHS office with a complete list of the chemicals in the waste container.[8]

Quantitative Data for Waste Management
ParameterSpecificationRationale
Maximum Container Volume 55 gallons (for hazardous waste)Federal and state regulations often limit the amount of hazardous waste that can be accumulated in a Satellite Accumulation Area.[2]
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kilogram (solid)For chemicals designated as "P-listed" or acutely toxic, stricter accumulation limits apply.[2] While the specific classification for this compound is unknown, it is a best practice to be aware of these limits.
Secondary Containment Capacity 110% of the primary container's volumeThis ensures that in the event of a primary container failure, the entire contents will be contained.[5]
pH for Drain Disposal (if approved) Between 5.5 and 10.5Only for dilute aqueous solutions of certain non-hazardous salts, and requires explicit written permission from the EHS office.[9] This is generally not applicable to organic acids.
Experimental Protocol: Triple Rinsing of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.[6] The standard procedure for decontaminating a container that held a non-acutely toxic chemical is as follows:

  • Select a solvent capable of dissolving this compound (e.g., methanol, acetone).

  • Add a small amount of the solvent to the empty container, approximately 10% of the container's volume.

  • Securely cap the container and rinse all interior surfaces thoroughly.

  • Pour the rinsate into the designated hazardous waste container for this compound.

  • Repeat the rinsing process two more times for a total of three rinses.[6]

  • After the third rinse, allow the container to air dry completely in a well-ventilated area.

  • Deface or remove the original chemical label and mark the container as "Empty" or "Triple Rinsed."

  • The triple-rinsed container can then typically be disposed of in the regular trash or recycled, in accordance with institutional policies.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage cluster_3 Final Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container Store in SAA Store in SAA Label Container->Store in SAA Use Secondary Containment Use Secondary Containment Store in SAA->Use Secondary Containment Contact EHS Contact EHS Use Secondary Containment->Contact EHS Waste Pickup Waste Pickup Contact EHS->Waste Pickup

References

Personal protective equipment for handling 3-Acetylindolizine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Acetylindolizine-1-carboxylic acid in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained research professionals.

Personal Protective Equipment (PPE)

Body Part Personal Protective Equipment Specifications and Use
Eyes/Face Safety Goggles / Face ShieldWear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for operations with a higher risk of splashing.[1]
Hands Chemical-Resistant GlovesWear gloves selected based on the potential hazards, duration of use, and chemical resistance. Inspect gloves for integrity before each use.[1][2]
Body Laboratory CoatA standard laboratory coat should be worn to protect against incidental skin contact.[1]
Feet Closed-Toed FootwearProtective footwear is required to prevent exposure from spills.
Respiratory Respirator (if needed)Use only with adequate ventilation. In cases of insufficient ventilation or when handling fine powders, a NIOSH-approved respirator may be necessary.[1][3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.

  • Preparation :

    • Ensure the work area, such as a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest eyewash station and safety shower before beginning work.

  • Handling :

    • Use the chemical within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of dust or vapors.[1][3]

    • Avoid direct contact with skin, eyes, and clothing.[1][2]

    • When weighing or transferring the solid, take care to avoid creating dust.[2]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]

  • Spill Management :

    • In case of a small spill, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2]

    • Avoid generating dust during cleanup.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.

  • Disposal Route :

    • Dispose of the chemical waste through an approved hazardous waste disposal program.[3][4]

    • Do not dispose of this material down the drain or in the general trash.

    • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Experimental Workflow and Safety Integration

The following diagram illustrates the logical flow of operations when working with this compound, integrating safety checkpoints at each stage.

G prep Preparation - Verify PPE - Check Fume Hood - Locate Safety Equipment handling Handling - Weighing/Transferring - Running Reaction prep->handling post_handling Post-Handling - Decontaminate Work Area - Remove PPE handling->post_handling disposal Waste Disposal - Segregate Waste - Label Container - EHS Pickup post_handling->disposal end End disposal->end start Start start->prep

Figure 1. A workflow diagram for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.